Product packaging for 1-(5-bromo-1H-indazol-3-yl)ethanone(Cat. No.:CAS No. 886363-74-2)

1-(5-bromo-1H-indazol-3-yl)ethanone

Cat. No.: B1445409
CAS No.: 886363-74-2
M. Wt: 239.07 g/mol
InChI Key: HOPFEUJFXKXWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(5-bromo-1H-indazol-3-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2O B1445409 1-(5-bromo-1H-indazol-3-yl)ethanone CAS No. 886363-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-1H-indazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPFEUJFXKXWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601292672
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-74-2
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-indazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601292672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS No: 886363-74-2). This compound is a key heterocyclic intermediate, valuable in the synthesis of more complex molecules, particularly for pharmaceutical and medicinal chemistry applications.[1][2] The presence of the indazole core, a bromine substituent, and a reactive ethanone moiety makes it a versatile scaffold for developing novel biologically active agents.[3] This document consolidates available physicochemical data, outlines detailed experimental protocols, and presents key structural and synthetic concepts through structured diagrams.

Core Chemical Properties

This compound is a white solid organic compound.[1][2] Its structure features a bicyclic indazole system, with a bromine atom at the C5 position and an acetyl group at the C3 position. The bromine atom notably increases the molecule's lipophilicity (fat-solubility) and can modulate its electronic properties, which is a common strategy in medicinal chemistry to enhance biological activity.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

PropertyValueSource(s)
CAS Number 886363-74-2[1][3][4][5][6][7]
Molecular Formula C₉H₇BrN₂O[1][4][6][8]
Molecular Weight 239.07 g/mol [3][4][7][8]
Physical Form Solid[1][2][5]
Boiling Point 403.8 ± 25.0 °C (Predicted)[1]
Density 1.674 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.62 ± 0.40 (Predicted)[1]
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N[3][4][5][6]
Storage Conditions 2–8 °C, under inert atmosphere, keep in dark place[1][5][8]
Safety Information

This compound should be handled with appropriate protective measures in a well-ventilated environment.[1]

Hazard ClassCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific target organ toxicityH335May cause respiratory irritation
Precautionary Statements Code Description
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from Sigma-Aldrich.[5]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the functionalization of a pre-formed 5-bromoindazole core or building the indazole ring from a suitable precursor.[3]

Synthetic Workflow Diagram

G General Synthetic Workflow for this compound cluster_0 Route A: Acylation cluster_1 Route B: From Amine Precursor A1 5-Bromo-1H-indazole A2 This compound A1->A2 Friedel-Crafts Acylation (e.g., Acetic Anhydride, Lewis Acid) B1 5-bromo-2-fluorobenzonitrile B2 5-bromo-1H-indazol-3-amine B1->B2 Hydrazine B3 Intermediate Diazonium Salt B2->B3 Diazotization (e.g., NaNO₂, HCl) B4 This compound B3->B4 Acetaldehyde equivalent

Caption: Key synthetic routes to the target compound.

Experimental Protocol: Friedel-Crafts Acylation of 5-Bromo-1H-indazole

This protocol is a representative method based on established chemical principles for the acylation of heterocyclic compounds.

1. Materials and Equipment:

  • 5-Bromo-1H-indazole

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Acetic anhydride or Acetyl chloride

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

2. Procedure:

  • Step 1: Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indazole (1 equivalent). Dissolve it in anhydrous DCM.

  • Step 2: Addition of Lewis Acid: Cool the solution in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (2.5-3 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the resulting suspension for 15-20 minutes at 0 °C.

  • Step 3: Acylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Step 4: Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 5: Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.

  • Step 6: Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Step 7: Washing and Drying: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Step 8: Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Chemical Reactivity

The ethanone group and the bromine atom are key sites for further chemical modification.

G Key Reactivity of this compound cluster_ketone Reactions at the Ethanone Group cluster_bromo Reactions at the Bromo Group Core This compound Alcohol 1-(5-bromo-1H-indazol-3-yl)ethanol Core->Alcohol Reduction (e.g., NaBH₄) Aryl 5-Aryl-substituted derivative Core->Aryl Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) Amine 5-Amino-substituted derivative Core->Amine Buchwald-Hartwig Amination (e.g., Amine, Pd catalyst)

Caption: Major reaction pathways for derivatization.

The ketone of the ethanone moiety can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[3] The resulting alcohol can be a precursor for further derivatization. The bromine atom serves as a versatile synthetic handle for metal-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups.[3]

Spectroscopic and Analytical Data

While specific, experimentally-derived spectra for this compound are not widely published, its structure can be confirmed using standard spectroscopic techniques. The following sections describe the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acetyl group.[3] The three protons on the indazole ring system would likely appear as a complex multiplet pattern in the aromatic region. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region of the spectrum.[3]

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct resonances corresponding to each carbon atom in the molecule.[3] The carbonyl carbon of the acetyl group would be easily identified by its characteristic downfield chemical shift (typically >190 ppm). The remaining carbons of the indazole ring would appear in the aromatic region, with their shifts influenced by the bromine and nitrogen atoms.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak: Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). Due to the presence of bromine, this peak will appear as a characteristic doublet of nearly equal intensity, separated by two mass units (m/z ~239 and ~241), corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[3]

  • Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.[3] A likely fragmentation pathway involves the loss of the acetyl group (•COCH₃, 43 Da) or the methyl radical (•CH₃, 15 Da).

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

  • Ketone Stretch: A strong, sharp absorption band is anticipated around 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone.[3]

  • N-H Stretch: A broad absorption band may be present in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretch of the indazole ring.

  • C-Br Stretch: The presence of the carbon-bromine bond would be indicated by an absorption band in the lower frequency region, typically around 750 cm⁻¹ .[3]

Role in Drug Discovery and Medicinal Chemistry

Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-tumor and anti-inflammatory properties. This compound serves as a crucial building block in this field.

G Medicinal Chemistry Significance of Structural Moieties Root This compound Indazole Indazole Core (Bioisostere of Indole) Root->Indazole Bromo C5-Bromo Group Root->Bromo Ethanone C3-Ethanone Group Root->Ethanone Indazole_Prop1 Privileged scaffold in medicinal chemistry Indazole->Indazole_Prop1 Indazole_Prop2 Interacts with biological targets (e.g., kinases) Indazole->Indazole_Prop2 Bromo_Prop1 Increases lipophilicity (improves ADME) Bromo->Bromo_Prop1 Bromo_Prop2 Modulates electronic properties Bromo->Bromo_Prop2 Bromo_Prop3 Forms halogen bonds with targets Bromo->Bromo_Prop3 Bromo_Prop4 Synthetic handle for diversification Bromo->Bromo_Prop4 Ethanone_Prop1 Site for derivatization (e.g., reduction, condensation) Ethanone->Ethanone_Prop1 Ethanone_Prop2 Can act as a hydrogen bond acceptor Ethanone->Ethanone_Prop2

Caption: Contribution of each structural component to the molecule's utility.

  • Indazole Scaffold: The 1H-indazole ring is a "privileged structure" in drug discovery, known to bind to a variety of biological targets.

  • Bromo Substituent: The bromine atom serves multiple purposes: it enhances lipophilicity, which can affect absorption and distribution properties; it can participate in halogen bonding, a specific non-covalent interaction that can increase binding affinity to a target protein; and it acts as a key site for creating diverse chemical libraries via cross-coupling reactions.[3]

  • Ethanone Group: The acetyl group at the C3 position provides a reactive handle for further synthesis, allowing for the extension of the molecule to explore interactions with different regions of a target's binding site.

References

1-(5-bromo-1H-indazol-3-yl)ethanone CAS number 886363-74-2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical properties, spectroscopic characteristics, established synthetic protocols, and chemical reactivity. Emphasis is placed on its role as a versatile intermediate for the development of biologically active indazole-based compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering detailed experimental procedures and a summary of the compound's strategic importance.

Introduction

The indazole scaffold is a privileged bicyclic heteroaromatic structure prominently featured in numerous compounds with a wide range of biological activities. Its unique chemical properties make it an attractive core for the design of novel therapeutic agents. This compound (CAS No: 886363-74-2) is a significant derivative of the indazole family. The presence of a bromine atom at the C5 position and an acetyl group at the C3 position provides two distinct functional handles for further chemical modification. The bromine atom, in particular, serves as a crucial site for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space for drug discovery.[1] This document consolidates the available technical information on this compound, presenting it in a structured format for laboratory and research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Data Presentation: Physicochemical Properties
PropertyValueReference
CAS Number 886363-74-2[2][3]
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [1][4]
IUPAC Name This compound
Synonyms 3-Acetyl-5-Bromoindazole, 3-Acetyl-5-bromo-1H-indazole[5]
Physical Form Solid[5]
Density 1.7 ± 0.1 g/cm³[2]
Boiling Point 403.8 ± 25.0 °C at 760 mmHg[2]
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N[1][3]
Canonical SMILES CC(=O)C1=NNC2=C1C=C(C=C2)Br[3]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[6]
Spectroscopic Profile

Structural elucidation of this compound relies on standard spectroscopic techniques.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the acetyl group. The aromatic region would feature a complex splitting pattern for the three protons on the substituted benzene ring. A characteristic singlet for the three methyl protons of the acetyl group would appear in the upfield region.[1]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon framework. It would display nine distinct signals, including a characteristic downfield resonance for the carbonyl carbon of the acetyl group and signals in the aromatic region for the carbons of the indazole ring.[1]

  • Mass Spectrometry : This technique is used to confirm the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of approximately 239.07 g/mol .[1]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several strategic routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Experimental Protocols

Protocol 3.1: Synthesis from 5-Bromo-1H-indazol-3-amine Precursor

This versatile route involves the construction of the target molecule from a pre-functionalized indazole amine.[1]

  • Synthesis of Precursor (5-bromo-1H-indazol-3-amine):

    • To a solution of 5-bromo-2-fluorobenzonitrile in a suitable solvent (e.g., ethanol or dioxane), add hydrazine hydrate.

    • Heat the reaction mixture under reflux. The reaction involves a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and isolate the 5-bromo-1H-indazol-3-amine product by filtration or extraction. Purify by recrystallization if necessary.

  • Conversion to this compound:

    • This step is based on standard organic transformations as the specific conversion is not detailed in the search results. A plausible method is the diazotization of the 3-amino group followed by a reaction with an appropriate acetyl-containing nucleophile.

    • Dissolve 5-bromo-1H-indazol-3-amine in an acidic aqueous solution (e.g., H₂SO₄/H₂O) and cool to 0-5°C.

    • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

    • In a separate vessel, prepare a solution of a suitable acetyl source.

    • Add the cold diazonium salt solution to the acetyl source solution, potentially with a copper catalyst (Sandmeyer-type reaction).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Extract the product with an organic solvent and purify using column chromatography.

Protocol 3.2: Synthesis via Direct Acylation of 5-Bromo-1H-indazole

This approach involves the direct introduction of the acetyl group onto the 5-bromo-1H-indazole core, likely through a Friedel-Crafts-type acylation.[1][5]

  • To a solution of 5-bromo-1H-indazole in a suitable solvent (e.g., a non-polar organic solvent like dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., AlCl₃).

  • Cool the mixture in an ice bath.

  • Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise while maintaining the low temperature.

  • Allow the reaction to stir, gradually warming to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding it to ice-water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Chemical Reactivity

The utility of this compound is defined by the reactivity of its functional groups.

  • Reduction of the Ethanone Group : The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1H-indazol-3-yl)ethanol. This alcohol can be used for further derivatization.[1]

  • Substitution of the Bromine Atom : The C5-bromo substituent is a key "synthetic handle." It can be replaced by various other functional groups using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the synthesis of a diverse library of indazole derivatives.[1]

Role in Drug Discovery and Development

The indazole core is a cornerstone in medicinal chemistry, and halogenation is a proven strategy to enhance biological activity. The bromine atom in this compound influences the molecule's properties in several ways beneficial for drug design[1]:

  • Modulation of Electronic Properties : As an electronegative atom, bromine alters the electron distribution of the aromatic system, which can fine-tune binding interactions with biological targets.

  • Increased Lipophilicity : Halogenation generally increases a molecule's fat-solubility, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen on a target protein, thereby increasing binding affinity.

While this compound is primarily categorized as a pharmaceutical intermediate, its scaffold is present in molecules investigated for anticancer properties.[3][7]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the compound.

Synthesis_Workflow start1 5-bromo-2-fluorobenzonitrile p1 start1->p1 start2 Hydrazine start2->p1 intermediate 5-bromo-1H-indazol-3-amine product This compound intermediate->product Diazotization & Acetyl Group Introduction p1->intermediate Nucleophilic Aromatic Substitution & Intramolecular Cyclization

Caption: Synthetic workflow for this compound via the indazol-3-amine intermediate route.

Logical_Relationship center This compound feat1 Indazole Scaffold center->feat1 feat2 C5-Bromine Atom center->feat2 feat3 C3-Acetyl Group center->feat3 imp1_1 Bioisostere for Benzene feat1->imp1_1 imp1_2 Core for Biological Activity feat1->imp1_2 imp2_1 Synthetic Handle (e.g., Suzuki, Buchwald-Hartwig) feat2->imp2_1 imp2_2 Modulates Lipophilicity & Electronic Properties feat2->imp2_2 imp2_3 Enables Halogen Bonding feat2->imp2_3 imp3_1 Reduction to Alcohol feat3->imp3_1 imp3_2 Site for Further Derivatization feat3->imp3_2

Caption: Logical diagram of the compound's structure-function relationships in medicinal chemistry.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use.[1] Appropriate safety precautions must be taken during handling.

Data Presentation: Safety Information
CategoryInformationReference
Signal Word Warning[6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Users should handle this chemical in a well-ventilated environment, preferably a fume hood. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5] Avoid inhalation of dust and prevent contact with skin and eyes.[5]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of organic synthesis and drug discovery. Its well-defined physicochemical properties and the strategic placement of its functional groups—the versatile bromine atom and the reactive acetyl group—make it an ideal starting point for the creation of complex molecular architectures. The synthetic protocols and reactivity data compiled in this guide provide a solid foundation for researchers to utilize this compound effectively in their work, accelerating the development of novel indazole-based molecules with potential therapeutic applications.

References

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characteristics of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring an indazole core substituted with a bromine atom at the 5-position and an acetyl group at the 3-position. The indazole scaffold is a privileged structure in medicinal chemistry, and the presence of the bromine atom and the ketone functional group makes this molecule a versatile building block for further chemical modifications.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 886363-74-2[1][2]
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [1]
Canonical SMILES CC(=O)C1=NNC2=C1C=C(C=C2)Br[2]
InChI InChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)[2]
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in peer-reviewed literature. The following table summarizes computed or predicted properties.

Table 2: Predicted Physicochemical Properties

PropertyValue
Density 1.7±0.1 g/cm³[3]
Boiling Point 403.8±25.0 °C at 760 mmHg[3]
XLogP3 2.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 45.8 Ų[3]

Synthesis Protocols

General Synthetic Strategies

Two primary strategies for the synthesis of this compound include:

  • Direct Functionalization of 5-bromo-1H-indazole: This approach involves the introduction of an acetyl group at the C3 position of a pre-formed 5-bromo-1H-indazole core. The key reaction is a Friedel-Crafts-type acylation, where the indazole ring acts as a nucleophile, attacking an electrophilic acetylating agent.[1]

  • Construction from a 5-bromo-1H-indazol-3-amine Precursor: This versatile route begins with 5-bromo-1H-indazol-3-amine. This intermediate allows for various chemical transformations at the C3 position to introduce the ethanone moiety. The precursor itself can be synthesized in high yield by reacting 5-bromo-2-fluorobenzonitrile with hydrazine, which involves a nucleophilic aromatic substitution followed by intramolecular cyclization.[1]

A plausible, though not explicitly published for this exact molecule, multi-step synthesis starting from indazole is also described, involving bromination and subsequent acylation.[4]

Illustrative Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis via the direct functionalization pathway, which is a common and straightforward method for such transformations.

G cluster_0 Synthesis of 5-bromo-1H-indazole cluster_1 Acylation at C3 Position start Indazole bromination Brominating Agent (e.g., NBS or Br2) start->bromination Reaction product1 5-bromo-1H-indazole bromination->product1 Purification reaction Friedel-Crafts Acylation in inert solvent product1->reaction acylation_reagent Acetylating Agent (e.g., Acetyl Chloride) + Lewis Acid acylation_reagent->reaction workup Aqueous Workup & Extraction reaction->workup final_product This compound workup->final_product G cluster_0 Chemical Modifications core This compound (Core Structure) mod1 Cross-Coupling (at C5-Br) core->mod1 Site-selective reaction mod2 Ketone Reduction/Oxidation (at C3-acetyl) core->mod2 Functional group interconversion mod3 Further Derivatization mod1->mod3 mod2->mod3 library Library of Novel Derivatives mod3->library screening Biological Screening (e.g., Anticancer, Antimicrobial) library->screening hit Hit/Lead Compounds screening->hit

References

An In-depth Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1-(5-bromo-1H-indazol-3-yl)ethanone, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, potential biological activity, and relevant experimental protocols.

Core Compound Properties

This compound is a substituted indazole derivative. The presence of the indazole scaffold, a bromine atom, and a ketone functional group makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 239.07 g/mol [1]
Molecular Formula C₉H₇BrN₂O[2][3][4]
CAS Number 886363-74-2[1][2][3]
Density 1.7 ± 0.1 g/cm³[5]
Boiling Point 403.8 ± 25.0 °C at 760 mmHg[5]
XLogP3 2.3[5]
Physical Form Solid[3]
Storage Keep in a dark place, inert atmosphere, 2-8°C[3][6]

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be achieved through several routes. A common approach involves the functionalization of a pre-formed 5-bromoindazole core.

Representative Synthetic Protocol

This protocol is a representative method and may require optimization.

Reaction: Friedel-Crafts acylation of 5-bromo-1H-indazole.

Reagents and Materials:

  • 5-bromo-1H-indazole

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., aluminum chloride)

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-1H-indazole and the Lewis acid catalyst in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole ring and the acetyl group. The aromatic region will likely display a complex splitting pattern for the three protons on the benzene ring. The methyl protons of the acetyl group are expected to appear as a singlet in the upfield region.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms. The carbonyl carbon of the acetyl group will have a characteristic downfield chemical shift.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Biological Activity and Signaling Pathways

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Indazole derivatives have been identified as potent inhibitors of various kinases, playing a crucial role in cancer therapy.

Potential Role as a Kinase Inhibitor

While specific studies on this compound are not extensively documented in the public domain, the broader class of indazole derivatives has shown significant activity as inhibitors of protein kinases. A key signaling pathway implicated in cancer cell growth and survival is the PI3K/Akt/mTOR pathway.[1] Indazole-based compounds have been successfully developed as potent inhibitors of Akt, a crucial kinase in this pathway.[1]

The presence of the bromine atom can enhance the biological activity of the molecule by modulating its electronic properties, increasing lipophilicity, and potentially forming halogen bonds with the target protein.[1]

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the potential point of intervention for an indazole-based inhibitor within the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound (Potential Inhibitor) Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by this compound.

Experimental Workflows

Kinase Inhibition Assay Workflow

The following diagram outlines a general workflow for assessing the kinase inhibitory activity of this compound.

Kinase_Assay_Workflow start Start compound_prep Compound Preparation Dilution series of This compound start->compound_prep assay_setup Assay Setup Incubate target kinase (e.g., Akt) with compound and substrate compound_prep->assay_setup atp_addition Initiate Reaction Add ATP to start the phosphorylation reaction assay_setup->atp_addition detection Detection Measure kinase activity (e.g., luminescence, fluorescence) atp_addition->detection data_analysis Data Analysis Calculate IC50 value detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Apoptosis Induction Assay

Indazole derivatives have been shown to induce apoptosis in cancer cells.[1] A typical experiment to evaluate this involves treating cancer cell lines with the compound and then assessing markers of apoptosis.

Experimental Protocol Outline:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a line with a known activated PI3K/Akt/mTOR pathway).

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours).

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

    • Western Blot Analysis: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals working with this compound. The information on its synthesis, properties, and potential biological activities highlights its significance as a valuable compound in the pursuit of novel therapeutics.

References

A Comprehensive Technical Guide to 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in the synthesis of biologically active indazole derivatives. The document covers its chemical properties, established synthetic routes with detailed experimental protocols, and spectroscopic characterization. Furthermore, it delves into the role of halogenation in enhancing bioactivity and explores the potential of its derivatives as antitumor agents, including their interaction with signaling pathways.

Chemical Identity and Properties

This compound is an organic compound featuring an indazole core structure, which is recognized for its significant role in medicinal chemistry.[1] The presence of a bromine atom and an ethanone group makes it a versatile precursor for the development of novel therapeutic agents.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms 3-Acetyl-5-bromoindazole, 3-Acetyl-5-bromo-1H-indazole[1]
CAS Number 886363-74-2[1][3]
Molecular Formula C₉H₇BrN₂O[1][3]
Molecular Weight 239.07 g/mol [1][3]
Appearance White solid[1]
Density (Predicted) 1.674 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 403.8 ± 25.0 °C[1][4]
pKa (Predicted) 10.62 ± 0.40[1]
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=NNC2=C1C=C(C=C2)Br[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several strategic routes. Below are detailed protocols for two common approaches.

Synthesis via Direct Bromination and Acetylation

This method involves the direct functionalization of the indazole ring. The process can proceed in two ways: acetylation followed by bromination, or bromination followed by acetylation. The C3 position of the indazole ring is susceptible to electrophilic substitution, making Friedel-Crafts-type acylation a key step.[2]

Experimental Protocol:

  • Acetylation of Indazole: To a solution of 1H-indazole in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Slowly add acetyl chloride or acetic anhydride at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Bromination: Dissolve the resulting 1-(1H-indazol-3-yl)ethanone in a suitable solvent (e.g., acetic acid).

  • Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise while stirring.

  • Continue stirring at room temperature until the starting material is consumed.

  • Pour the reaction mixture into water and collect the precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Synthesis from 5-bromo-1H-indazol-3-amine Precursor

An alternative and versatile route begins with 5-bromo-1H-indazol-3-amine. This precursor allows for various chemical transformations at the C3 position.[2]

Experimental Protocol:

  • Synthesis of 5-bromo-1H-indazol-3-amine: React 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][6] This reaction proceeds via nucleophilic aromatic substitution followed by intramolecular cyclization.[2]

  • Reflux the mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate (80%) for approximately 20 minutes to achieve a high yield of 5-bromo-1H-indazol-3-amine.[6][7]

  • Diazotization: Dissolve the 5-bromo-1H-indazol-3-amine in an aqueous solution of a strong acid (e.g., sulfuric acid).

  • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Acylation: In a separate vessel, prepare a solution of a suitable acetylating agent.

  • Add the freshly prepared diazonium salt solution to the acetylating agent solution while maintaining a low temperature.

  • Allow the reaction to proceed until completion.

  • Isolate the crude product by filtration and purify by recrystallization or column chromatography.

G cluster_0 Route 1: Direct Functionalization cluster_1 Route 2: Precursor-based Synthesis Indazole 1H-Indazole AcetylatedIndazole 1-(1H-indazol-3-yl)ethanone Indazole->AcetylatedIndazole Acetylation FinalProduct1 This compound AcetylatedIndazole->FinalProduct1 Bromination Precursor 5-bromo-2-fluorobenzonitrile Amine 5-bromo-1H-indazol-3-amine Precursor->Amine Hydrazine Hydrate Diazonium Diazonium Salt Amine->Diazonium Diazotization FinalProduct2 This compound Diazonium->FinalProduct2 Acylation

Synthetic pathways for this compound.

Spectroscopic and Structural Characterization

Advanced spectroscopic techniques are crucial for the structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Distinct signals for the protons of the indazole ring and the acetyl group. The aromatic region would show a complex splitting pattern for the three protons on the benzene ring. The methyl protons of the acetyl group would appear as a singlet in the upfield region.[2]
¹³C NMR Distinct resonances for each of the nine carbon atoms. The carbonyl carbon of the acetyl group would have a characteristic downfield chemical shift. The carbon atoms of the indazole ring would appear in the aromatic region.[2]
Mass Spec. The expected molecular weight is approximately 239.07 g/mol for the molecular formula C₉H₇BrN₂O. Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at an m/z corresponding to this molecular weight.[2]

Role of Halogenation and Biological Activity

The introduction of a bromine atom into the indazole scaffold is a key strategy in medicinal chemistry to modulate a molecule's properties.[2]

  • Modulation of Electronic Properties: The electronegative bromine atom can alter the electron distribution within the aromatic ring system, potentially affecting binding to biological targets.[2]

  • Increased Lipophilicity: Halogenation generally increases the fat-solubility of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[2]

  • Synthetic Handle: The bromine atom serves as a versatile functional group for further structural modifications through reactions like metal-catalyzed cross-coupling.[2]

Indazole derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[6][7] Specifically, derivatives of 1H-indazole-3-amine have shown promise as anticancer agents.[6][7] For instance, certain derivatives have exhibited inhibitory effects against cancer cell lines such as K562 (chronic myeloid leukemia) and have been suggested to induce apoptosis and affect the cell cycle through pathways like the p53/MDM2 pathway.[6][7]

G IndazoleDerivative Indazole Derivative (e.g., from this compound) p53 p53 IndazoleDerivative->p53 Inhibits MDM2 binding Bcl2 Bcl-2 Family IndazoleDerivative->Bcl2 Inhibits MDM2 MDM2 p53->MDM2 Negative Feedback Loop Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bcl2->Apoptosis Inhibits

References

physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical research and development.

Core Properties and Data

This compound is a heterocyclic compound featuring a bromo-substituted indazole core with an acetyl group at the 3-position. Its chemical structure makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors and other therapeutic agents.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are predicted based on computational models, they provide valuable estimations for experimental design.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [2]
CAS Number 886363-74-2[1][2][3]
Appearance White to off-white solid
Boiling Point 403.8 ± 25.0 °C at 760 mmHg (Predicted)[4][3]
Density 1.7 ± 0.1 g/cm³ (Predicted)[3]
pKa 10.62 ± 0.40 (Predicted)[4]
XLogP3 2.3[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[4]

Note: An experimentally determined melting point has not been found in the reviewed literature; some databases explicitly state "N/A" (Not Available)[3].

Spectroscopic Data (Predicted)
NucleusPredicted Chemical Shift (δ) and MultiplicityAssignment
¹H ~2.7 ppm (singlet, 3H)Acetyl methyl protons (-COCH₃)
~7.5-8.5 ppm (multiplet, 3H)Aromatic protons on the indazole ring
~13.0-14.0 ppm (broad singlet, 1H)N-H proton of the indazole ring
¹³C ~27 ppmAcetyl methyl carbon (-C H₃)
~110-145 ppmAromatic and heterocyclic carbons (8 signals)
~195 ppmAcetyl carbonyl carbon (-C O-)

Synthesis and Reactivity

Synthetic Routes

Two primary synthetic strategies for this compound have been described[2].

  • Direct Functionalization of 5-bromo-1H-indazole: This approach involves the acylation of the pre-formed 5-bromo-1H-indazole core, typically via a Friedel-Crafts-type reaction.

  • Cyclization of a Precursor: A versatile route starts with 5-bromo-2-fluorobenzonitrile, which reacts with hydrazine to form 5-bromo-1H-indazol-3-amine. Subsequent chemical transformations at the C3-amine position can yield the target ethanone derivative[2].

The logical workflow for the second, more detailed strategy is outlined below.

G Synthetic Workflow for this compound A 5-bromo-2-fluorobenzonitrile C 5-bromo-1H-indazol-3-amine A->C B Hydrazine B->C E This compound C->E e.g., Sandmeyer-type reaction followed by acylation D Diazotization & Nucleophilic Substitution

Caption: General synthetic pathway starting from a benzonitrile precursor.

Experimental Protocol (Adapted)

While a specific, published protocol for this exact molecule is elusive, the following procedure is adapted from established methods for the synthesis of similar indazole derivatives, such as the acylation of an indazole core.

Reaction: Friedel-Crafts Acylation of 5-bromo-1H-indazole

Materials:

  • 5-bromo-1H-indazole

  • Acetyl chloride or acetic anhydride

  • Lewis acid catalyst (e.g., AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in anhydrous dichloromethane at 0°C, add acetyl chloride (1.2 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir for 15 minutes at 0°C.

  • Add 5-bromo-1H-indazole (1.0 eq.) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical Reactivity

The ethanone and bromo functionalities are key sites for further chemical modification.

  • Reduction of the Ketone: The ketone can be readily reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-bromo-1H-indazol-3-yl)ethanol. This alcohol can serve as a precursor for esterification or etherification reactions[2].

  • Cross-Coupling Reactions: The bromine atom on the indazole ring is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups at the 5-position. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of indazole-based compounds[2].

Application in Drug Discovery

Role as a Pharmaceutical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of APIs. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors[5].

Indazoles as Bioisosteres and Kinase Inhibitors

The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or phenol. Bioisosteric replacement can improve a molecule's metabolic stability, lipophilicity, and target binding affinity[5][6]. Specifically, the indazole structure is adept at forming key hydrogen bonding interactions with the hinge region of protein kinases, a critical interaction for potent inhibition[5].

Derivatives of this compound are explored as inhibitors of various kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

G Generic Kinase Inhibitor Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Domain Kinase Domain Receptor Tyrosine Kinase (RTK)->Kinase Domain Dimerization & Autophosphorylation Indazole Derivative Indazole Derivative Indazole Derivative->Kinase Domain Competitive Inhibition ATP ATP ATP->Kinase Domain Downstream Signaling (e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Kinase Domain->Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling (e.g., PI3K/Akt, MAPK)->Cell Proliferation, Survival

Caption: Example of a signaling pathway targeted by indazole-based kinase inhibitors.

This diagram illustrates how an indazole-based inhibitor, synthesized from intermediates like this compound, can competitively block the ATP-binding site of a receptor tyrosine kinase, thereby inhibiting downstream signaling that leads to cell proliferation and survival. This is a common mechanism of action for many targeted cancer therapies[7].

Safety Information

Hazard TypeGHS Statements
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the material safety data sheet (MSDS) before handling this compound.

References

Structural Elucidation of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-(5-bromo-1H-indazol-3-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. This document outlines the key physicochemical properties, detailed spectroscopic data, experimental protocols for its synthesis, and a discussion of its structural significance.

Core Compound Properties

This compound is a solid organic compound with the chemical formula C₉H₇BrN₂O and a molecular weight of approximately 239.07 g/mol .[1] Its chemical identifiers are crucial for database searches and procurement.

PropertyValue
IUPAC Name This compound
CAS Number 886363-74-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Canonical SMILES CC(=O)C1=NNC2=C1C=C(C=C2)Br
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported data used for its elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental in determining the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons of the acetyl group.[1] The aromatic region will likely display a complex splitting pattern due to the coupling between the three protons on the benzene ring, which is further influenced by the bromine substituent.[1] The methyl protons of the acetyl group are anticipated to appear as a singlet in the upfield region.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides confirmation of the carbon skeleton. Key signals would include a downfield resonance for the carbonyl carbon of the ethanone group and distinct signals for the carbon atoms of the indazole ring in the aromatic region.

Detailed, experimentally-verified NMR data with specific chemical shifts and coupling constants are often found in certificates of analysis from chemical suppliers or in detailed research publications.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

FeaturePredicted Value
Molecular Ion Peak (M+) ~239/241 m/z (due to ⁷⁹Br and ⁸¹Br isotopes)[1]
Key Fragmentation Pathways Loss of the acetyl group (CH₃CO), cleavage of the indazole ring.[1]

The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units.[1]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone) ~1680
N-H Stretch 3100-3500 (broad)
C-H (Aromatic) ~3000-3100
C-Br Stretch 500-600

Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and effective method is the Friedel-Crafts acylation of 5-bromo-1H-indazole.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures and may require optimization.

Materials:

  • 5-bromo-1H-indazole

  • Acetyl chloride or acetic anhydride

  • Aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

  • Formation of Acylium Ion: Cool the suspension in an ice bath. Slowly add acetyl chloride (dissolved in anhydrous DCM) dropwise to the suspension while maintaining the low temperature. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Addition of Substrate: Dissolve 5-bromo-1H-indazole in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield pure this compound.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Synthetic Workflow: Friedel-Crafts Acylation```dot

Biological Significance and Applications

Indazole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a bromine atom at the 5-position, as seen in this compound, can significantly influence the molecule's properties. Halogenation can modulate electronic properties, increase lipophilicity, and provide a site for further chemical modification, potentially enhancing binding affinity to biological targets. W[1]hile specific signaling pathways for this particular compound are not extensively documented in publicly available literature, related indazole structures have been investigated as inhibitors of various kinases, highlighting the potential of this scaffold in the development of targeted therapeutics. Further screening and biological evaluation are necessary to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in the development of various pharmacologically active compounds. The document outlines two principal synthetic strategies, complete with detailed, inferred experimental protocols and comparative data.

Introduction

This compound is a crucial building block in medicinal chemistry. The indazole core is a privileged scaffold, and the presence of a bromine atom and an acetyl group offers versatile handles for further chemical modifications. The bromine atom can participate in cross-coupling reactions, allowing for the introduction of diverse substituents, while the acetyl group can be modified through various carbonyl chemistries.[1] This versatility makes the target molecule a valuable precursor for the synthesis of a wide range of bioactive molecules.

Synthesis Pathways

Two primary pathways for the synthesis of this compound have been identified in the literature. The first involves the direct acylation of a pre-existing 5-bromo-1H-indazole core, while the second constructs the indazole ring from an acyclic precursor.

Pathway 1: Friedel-Crafts Acylation of 5-bromo-1H-indazole

This pathway commences with the synthesis of 5-bromo-1H-indazole, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C3 position.

Workflow for Pathway 1

Pathway 1 A 4-bromo-2-methylaniline B N-(4-bromo-2-methylphenyl)acetamide A->B Acetic Anhydride C 1-acetyl-5-bromo-1H-indazole B->C Isoamyl nitrite, Potassium acetate, Reflux D 5-bromo-1H-indazole C->D Hydrolysis (HCl) E This compound D->E Acetyl Chloride, AlCl3, CS2

Synthesis of the target molecule via Friedel-Crafts acylation.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazole

A detailed protocol for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline has been described.

  • Reaction: To a solution of 4-bromo-2-methylaniline in a suitable solvent, acetic anhydride is added to form N-(4-bromo-2-methylphenyl)acetamide. This intermediate is then cyclized using isoamyl nitrite in the presence of potassium acetate under reflux conditions. Subsequent hydrolysis with a strong acid, such as hydrochloric acid, yields 5-bromo-1H-indazole.

  • Quantitative Data: A reported yield for this multi-step, one-pot procedure is approximately 94%.

Starting MaterialReagentsKey ConditionsProductYield (%)
4-bromo-2-methylaniline1. Acetic anhydride2. Isoamyl nitrite, Potassium acetate3. Concentrated HCl1. Acetylation2. Cyclization (Reflux)3. Hydrolysis5-bromo-1H-indazole94

Step 2: Friedel-Crafts Acylation of 5-bromo-1H-indazole

  • Inferred Protocol: To a suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent such as carbon disulfide (CS₂) or nitrobenzene, acetyl chloride is added dropwise at a low temperature (e.g., 0-5 °C). 5-bromo-1H-indazole is then added portion-wise, and the reaction mixture is stirred at room temperature until completion. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, and purified by recrystallization or column chromatography.

Starting MaterialReagentsKey ConditionsProductExpected Yield
5-bromo-1H-indazoleAcetyl chloride, Aluminum chloride (AlCl₃)Anhydrous conditions, Inert solvent (e.g., CS₂), 0 °C to RTThis compoundModerate to Good
Pathway 2: Synthesis from 5-bromo-2-fluorobenzonitrile

This pathway involves the construction of the indazole ring from 5-bromo-2-fluorobenzonitrile, followed by the transformation of the resulting 3-amino group.

Workflow for Pathway 2

Pathway 2 A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine hydrate, Ethanol, Reflux C 5-bromo-1H-indazole-3-diazonium salt B->C NaNO2, HCl, 0-5 °C D 5-bromo-3-cyano-1H-indazole C->D CuCN (Sandmeyer Reaction) E This compound D->E CH3MgBr, THF, then H3O+

Synthesis of the target molecule from 5-bromo-2-fluorobenzonitrile.

Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine

A well-established and high-yielding protocol exists for this step.[1][9]

  • Reaction: 5-bromo-2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the indazole ring.[1]

  • Quantitative Data: A reported yield for this reaction is 90%.[9]

Starting MaterialReagentsKey ConditionsProductYield (%)
5-bromo-2-fluorobenzonitrileHydrazine hydrate, EthanolReflux5-bromo-1H-indazol-3-amine90

Step 2: Conversion of 3-amino Group to 3-acetyl Group (Inferred Multi-step Sequence)

The conversion of the 3-amino group to a 3-acetyl group is a multi-step process for which a specific protocol on this substrate is not available. A plausible sequence would involve a Sandmeyer reaction followed by reaction with an organometallic reagent.

  • Sub-step 2a: Diazotization and Sandmeyer Reaction (Inferred Protocol): The 3-amino group of 5-bromo-1H-indazol-3-amine can be converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This diazonium salt can then be reacted with copper(I) cyanide (CuCN) in a Sandmeyer reaction to yield 5-bromo-3-cyano-1H-indazole.[3]

  • Sub-step 2b: Grignard Reaction (Inferred Protocol): The resulting 3-cyanoindazole can then be treated with a methyl Grignard reagent (CH₃MgBr) in an anhydrous ether solvent like THF. The Grignard reagent will add to the nitrile, and subsequent acidic workup will hydrolyze the intermediate imine to the desired ketone, this compound.

Starting MaterialReagentsKey ConditionsProductExpected Yield
5-bromo-1H-indazol-3-amine1. NaNO₂, HCl2. CuCN1. 0-5 °C2. Sandmeyer conditions5-bromo-3-cyano-1H-indazoleModerate
5-bromo-3-cyano-1H-indazole1. CH₃MgBr, THF2. H₃O⁺Anhydrous conditions, then acidic workupThis compoundModerate to Good

Data Summary

PropertyValue
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Boiling Point 403.8 ± 25.0 °C at 760 mmHg[7][10]
Density 1.7 ± 0.1 g/cm³[7][10]
Physical Form Solid[6]

¹H NMR Spectroscopy (Expected) : The ¹H NMR spectrum is expected to show distinct signals for the protons on the indazole ring and the acetyl group. The aromatic protons would likely exhibit a complex splitting pattern due to their coupling and the influence of the bromine substituent. The methyl protons of the acetyl group would appear as a singlet in the upfield region.[1]

Conclusion

This technical guide has outlined two viable synthetic pathways for this compound. Pathway 1, via Friedel-Crafts acylation of 5-bromo-1H-indazole, appears to be more direct, though a specific, optimized protocol is not well-documented. Pathway 2, starting from 5-bromo-2-fluorobenzonitrile, involves a well-established initial step to form 5-bromo-1H-indazol-3-amine with a high yield. However, the subsequent conversion of the amino group to the acetyl group requires a multi-step sequence that needs further optimization. The choice of pathway will depend on the availability of starting materials, desired scale, and the research team's expertise in the required chemical transformations. Further experimental validation is necessary to determine the optimal conditions and yields for both pathways.

References

The Strategic Role of Bromine in the Bioactivity of Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indazole-containing derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1]. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for chemical modification[2][3]. Among the various synthetic strategies to enhance or modulate the pharmacological profile of these compounds, halogenation, and specifically bromination, has emerged as a particularly effective approach. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides an in-depth exploration of the role of bromine in tuning the bioactivity of indazole derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Bioactivity Data of Brominated Indazole Derivatives

The strategic placement of bromine on the indazole scaffold has led to the development of potent inhibitors and modulators of various biological targets. The following table summarizes quantitative data from several studies, illustrating the impact of bromination on bioactivity.

Compound DescriptionBromine PositionBiological Target / AssayReported BioactivityReference
4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenolC6Indoleamine 2,3-dioxygenase 1 (IDO1) InhibitionIC₅₀: 5.3 µM[1]
4-Bromo-1H-indazole derivative 9 C4Antibacterial (S. pyogenes PS)MIC: 4 µg/mL[4]
4-Bromo-1H-indazole derivative 12 C4Antibacterial (Penicillin-resistant S. aureus)256-fold more potent than 3-methoxybenzamide[4]
4-Bromo-1H-indazole derivative 18 C4Antibacterial (Penicillin-resistant S. aureus)256-fold more potent than 3-methoxybenzamide[4]
4-Bromo-indazoleC4Neuronal Nitric Oxide Synthase (nNOS) InhibitionPotent inhibitor, comparable to 7-nitroindazole[5]
Derivative 2f (Synthesized from 6-bromo-1H-indazole)C6 (precursor)Anticancer (various cell lines)IC₅₀: 0.23–1.15 µM[6][7]

Structure-Activity Relationship (SAR) Insights

The position of the bromine atom on the indazole ring is critical in determining the specific biological activity and potency of the derivative.

  • C4-Position: Introduction of a bromine atom at the C4 position has been shown to yield potent inhibitors of neuronal nitric oxide synthase (nNOS)[5]. Furthermore, a series of novel 4-bromo-1H-indazole derivatives were developed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division, endowing them with significant antibacterial activity, particularly against Gram-positive bacteria[4].

  • C6-Position: The 6-position is a common site for bromination in the synthesis of anticancer agents[2]. 6-Bromo-1H-indazole often serves as a key intermediate for creating more complex molecules through reactions like Suzuki coupling[8]. These derivatives have demonstrated potent growth-inhibitory activity against multiple cancer cell lines[6][7]. The resulting compounds can induce apoptosis through the modulation of key signaling pathways[6]. SAR studies have also indicated that aryl groups at the C6 position of the indazole core are crucial for inhibitory activities against enzymes like IDO1[1].

  • C3 and C7-Positions: While less commonly cited for direct bioactivity enhancement in the provided literature, these positions are also targets for functionalization. Bromination at C3 can be achieved efficiently and provides a handle for further chemical modification, turning the derivatives into versatile building blocks for drug synthesis[9]. Similarly, 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a potent HIV-1 capsid inhibitor, highlighting the importance of bromine as a synthetic handle[10].

Experimental Protocols

The synthesis of brominated indazole derivatives and their subsequent evaluation involves multi-step chemical and biological procedures.

Synthesis of Brominated Indazole Intermediates

A common and efficient method for the direct bromination of the indazole core is through ultrasound-assisted C-H bond cleavage. This method is rapid and proceeds under mild conditions.

Protocol: Ultrasound-Assisted C3-Bromination of 2H-Indazoles [9]

  • Reactants: To a solution of the starting 2-substituted indazole (0.2 mmol) in ethanol (2.0 mL), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol) as the bromine source and sodium carbonate (Na₂CO₃) (0.4 mmol).

  • Reaction Conditions: The reaction mixture is subjected to ultrasonic irradiation (40 kHz/50 W) at 40 °C for 30 minutes.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated, and the residue is purified using column chromatography to yield the 3-bromo-2H-indazole product. This protocol is compatible with a wide range of functional groups on the indazole ring[9].

Protocol: Synthesis of Complex Derivatives via Suzuki Coupling [8]

  • Intermediate Preparation: A key intermediate, such as 3-iodo-6-bromo-1H-indazole, is prepared via the iodination of 6-bromo-1H-indazole.

  • Coupling Reaction: The iodinated intermediate is reacted with an appropriate boronic acid or boronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Reaction Conditions: The mixture is typically heated under an inert atmosphere for several hours until the reaction is complete.

  • Purification: The final product is isolated and purified via standard chromatographic techniques.

Biological Activity Assays

Protocol: In Vitro Antibacterial Activity Assay (MIC Determination) [4]

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including resistant strains, are used.

  • Compound Preparation: The synthesized brominated indazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microdilution Method: The assay is performed in 96-well microtiter plates. The compounds are serially diluted in Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Brominated indazole derivatives exert their biological effects by modulating specific cellular signaling pathways.

Inhibition of Bacterial Cell Division via FtsZ Targeting

Certain 4-bromo-1H-indazole derivatives function as antibacterial agents by inhibiting the FtsZ protein. FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, which is the contractile ring that drives bacterial cell division. Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to filamentation of the bacteria and eventual cell death.

FtsZ_Inhibition cluster_process Bacterial Cell Division FtsZ_Monomers FtsZ Monomers FtsZ_Polymerization GTP-dependent Polymerization FtsZ_Monomers->FtsZ_Polymerization Z_Ring Z-Ring Formation FtsZ_Polymerization->Z_Ring Result Inhibition of Division, Cell Filamentation FtsZ_Polymerization->Result Cell_Division Cell Division Z_Ring->Cell_Division Cell_Division->Result Inhibitor 4-Bromo-Indazole Derivative Inhibitor->FtsZ_Polymerization Inhibits

Caption: Inhibition of FtsZ polymerization by 4-bromo-indazole derivatives.

Induction of Apoptosis in Cancer Cells

Indazole derivatives synthesized from a 6-bromo precursor have demonstrated potent anticancer activity by inducing apoptosis[6]. Compound 2f , for example, triggers the intrinsic mitochondrial apoptosis pathway. This involves increasing the levels of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This, in turn, results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to the activation of executioner caspases like caspase-3 and subsequent programmed cell death[6][7].

Apoptosis_Pathway cluster_cell Cancer Cell Indazole Indazole Derivative (2f) (from 6-Bromo precursor) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Bcl2->Bax Inhibits Casp3 Cleaved Caspase-3 (Executioner) Bax->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis MMP->Bax

Caption: Apoptosis induction by a 6-bromo-indazole-derived compound.

Conclusion

The incorporation of bromine into the indazole scaffold is a powerful and effective strategy in medicinal chemistry for modulating bioactivity. As demonstrated, the position of the bromine atom significantly influences the pharmacological profile, leading to potent and selective agents with anticancer, antibacterial, and enzyme-inhibitory activities. Brominated indazoles not only exhibit direct biological effects but also serve as crucial and versatile intermediates for the synthesis of more complex, biologically active molecules. The continued exploration of brominated indazole derivatives, guided by structure-activity relationship studies, holds significant promise for the development of novel therapeutics to address a range of diseases.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and detailed experimental protocols for determining the solubility and stability of 1-(5-bromo-1H-indazol-3-yl)ethanone. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data on the solubility and stability of this compound is limited in publicly available literature, this guide outlines the standardized methodologies required to generate this critical information.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core.[1] The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, recognized for a wide range of activities including anti-inflammatory, antitumor, and anti-HIV properties.[1] The presence of a bromine atom and an ethanone group on the indazole ring of this compound makes it a versatile intermediate for the synthesis of more complex molecules.[2][3] Halogenation, such as the inclusion of a bromine atom, can significantly influence a molecule's lipophilicity, electronic properties, and potential for forming halogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.[2][3]

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions and formulation to bioavailability and shelf-life.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[4][5]
Molecular Weight 239.07 g/mol [2][5]
Appearance White solid[6]
Density 1.7 ± 0.1 g/cm³[4]
Boiling Point 403.8 ± 25.0 °C at 760 mmHg[4]
XLogP3 2.3[4]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to low absorption and erratic pharmacokinetic profiles. The solubility of this compound has not been extensively reported. Therefore, this section provides detailed protocols for determining both its kinetic and thermodynamic solubility.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are crucial in drug discovery: kinetic and thermodynamic solubility.[7][8]

3.1.1. Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.[7][9] This measurement reflects the solubility under conditions often encountered in biological assays.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).[10][11]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final compound concentrations.[7][10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours, with gentle shaking.[10][12]

  • Precipitation Detection: Determine the concentration at which precipitation occurs using one of the following methods:

    • Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates the formation of a precipitate.[7][10]

    • UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at the compound's λmax to determine the concentration of the dissolved compound.[10][12]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Logical Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_buffer Prepare Aqueous Buffer (e.g., PBS) prep_buffer->serial_dilution incubation Incubate (e.g., 2h at 25°C) with shaking serial_dilution->incubation detection Detect Precipitation (Nephelometry or UV-Vis) incubation->detection data_analysis Determine Highest Soluble Concentration detection->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

3.1.2. Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, where a state of equilibrium is reached between the dissolved and undissolved compound.[8] This is considered the "true" solubility and is critical for formulation development.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS at various pH values, or biorelevant media like FaSSIF and FeSSIF).[13]

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[7][13]

  • Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[13][14]

  • Data Analysis: The thermodynamic solubility is reported in units such as µg/mL or µM.

Logical Workflow for Thermodynamic Solubility Assay

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent agitate Agitate for 24-48h at Constant Temperature add_excess->agitate separate Centrifuge and Filter to get Saturated Solution agitate->separate quantify Quantify Concentration by HPLC-UV separate->quantify report Report as µg/mL or µM quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The chemical stability of a compound influences its shelf-life, storage conditions, and is crucial for ensuring the safety and efficacy of a potential drug. Stability is assessed through forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish the intrinsic stability of a compound.[6][15] These studies are also essential for developing stability-indicating analytical methods.[2][16]

Experimental Protocol:

Forced degradation studies should be conducted on a solution of this compound under the following conditions:

  • Acidic Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.

  • Basic Hydrolysis: Treat the compound with 0.1 M NaOH at room or elevated temperatures.

  • Oxidative Degradation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[17]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation of the parent compound.[18]

Logical Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of Compound acid Acidic (HCl) prep_solution->acid base Basic (NaOH) prep_solution->base oxidation Oxidative (H₂O₂) prep_solution->oxidation thermal Thermal (Heat) prep_solution->thermal photo Photolytic (Light) prep_solution->photo hplc_analysis Analyze Samples by Stability-Indicating HPLC acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis identify_degradants Identify and Quantify Degradants hplc_analysis->identify_degradants pathways Establish Degradation Pathways identify_degradants->pathways

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation.[16][19] The method must be able to separate the parent compound from all its degradation products and any process-related impurities.

Method Development Protocol:

  • Column and Mobile Phase Selection: Start with a standard reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.[19]

  • Detection: Use a UV detector, preferably a photodiode array (PDA) detector, to monitor the elution and to assess the peak purity of the parent compound.

  • Method Optimization: Optimize the mobile phase composition, pH, gradient, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Storage and Handling

Based on information from chemical suppliers, this compound should be stored under controlled conditions to maintain its integrity.

  • Storage Temperature: 2-8°C.[20]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[20]

  • Light: Keep in a dark place to prevent photolytic degradation.[20]

Conclusion

While this compound is a valuable building block in medicinal chemistry, a comprehensive public dataset on its solubility and stability is currently lacking. This technical guide provides the foundational knowledge of its known properties and, more importantly, detailed experimental protocols for researchers to generate the necessary solubility and stability data. The application of these standardized methodologies will enable a thorough characterization of this compound, facilitating its advancement in the drug discovery and development pipeline. The provided workflows offer a logical framework for conducting these essential experiments, ensuring data quality and consistency.

References

Spectroscopic and Synthetic Profile of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and potential biological relevance of the heterocyclic compound 1-(5-bromo-1H-indazol-3-yl)ethanone. This indazole derivative serves as a valuable intermediate in medicinal chemistry and drug discovery programs.

Physicochemical Properties

PropertyValue
CAS Number 886363-74-2[1][2][3][4][5]
Molecular Formula C₉H₇BrN₂O[2][3][4][6]
Molecular Weight 239.07 g/mol [1][5]
Appearance White solid[6]
Canonical SMILES CC(=O)C1=NNC2=C1C=C(C=C2)Br[2][3]
InChI Key HOPFEUJFXKXWNN-UHFFFAOYSA-N[4]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring and a characteristic singlet for the methyl protons of the acetyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2d1HH-4
~7.6d1HH-7
~7.5dd1HH-6
~2.7s3H-COCH₃
~13.5br s1HN-H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals in the aromatic region for the indazole core and a downfield signal for the carbonyl carbon of the acetyl group.

Chemical Shift (δ, ppm)Assignment
~195C=O
~142C-3
~140C-7a
~129C-6
~125C-4
~122C-3a
~115C-5
~112C-7
~27-COCH₃
Mass Spectrometry (Predicted)

Mass spectrometry is anticipated to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

m/zInterpretation
238/240[M]⁺ (Molecular ion peak with bromine isotopic pattern)
223/225[M-CH₃]⁺
195/197[M-COCH₃]⁺
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the N-H, C=O, and C-Br functional groups.

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)N-H stretch
~1680 (strong)C=O stretch (ketone)
1620-1450C=C and C=N stretches (aromatic)
~750C-Br stretch

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not explicitly detailed in readily accessible literature. However, based on established synthetic routes for analogous indazole derivatives, two primary synthetic strategies are proposed.

Friedel-Crafts Acylation of 5-bromo-1H-indazole

This approach involves the direct acylation of the pre-formed 5-bromo-1H-indazole ring at the C3 position.

Reaction Scheme:

G cluster_0 5-bromo-1H-indazole cluster_1 Acetylating Agent (e.g., Acetyl chloride/ AlCl₃) cluster_2 This compound a Br-Indazole c Product a->c Acylation b Ac-X b->c

Figure 1: Friedel-Crafts Acylation Workflow.

Procedure:

  • To a solution of 5-bromo-1H-indazole in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added at low temperature (0 °C).

  • An acetylating agent, such as acetyl chloride or acetic anhydride, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of ice-water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Synthesis from 5-bromo-2-aminobenzonitrile Precursor

An alternative route involves the construction of the indazole ring from a substituted aminobenzonitrile.

Reaction Scheme:

G A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B + Hydrazine Hydrate C Diazotization B->C D Substitution with Acetylacetone C->D E This compound D->E

Figure 2: Indazole Ring Construction Workflow.

Procedure:

  • Formation of 5-bromo-1H-indazol-3-amine: 5-bromo-2-fluorobenzonitrile is reacted with hydrazine hydrate in a suitable solvent like ethanol at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution followed by intramolecular cyclization.

  • Diazotization: The resulting 5-bromo-1H-indazol-3-amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Substitution and Acylation: The diazonium salt is then reacted with a suitable acetylating reagent, such as acetylacetone, in the presence of a base to introduce the acetyl group at the C3 position, yielding the final product.

  • Purification: The product is isolated and purified using standard techniques such as extraction and chromatography.

Biological Significance and Signaling Pathways

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of the molecule, and also provide a handle for further synthetic modifications.[1]

While the specific biological targets and signaling pathways for this compound have not been extensively studied, derivatives of the 3-acetyl-indazole core have been investigated as inhibitors of various protein kinases. Many kinase inhibitors function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

A plausible, though hypothetical, mechanism of action for a bioactive derivative of this compound could involve the inhibition of a protein kinase, such as a receptor tyrosine kinase (RTK) or a serine/threonine kinase, which are often dysregulated in cancer.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK Pathway) RTK->Downstream Activation Indazole This compound Derivative Indazole->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotion

Figure 3: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a potential mechanism where a derivative of this compound could inhibit a receptor tyrosine kinase, leading to the downregulation of pro-survival and proliferative signaling pathways. Further research is necessary to identify the specific molecular targets and elucidate the precise mechanisms of action for this compound and its analogs.

References

Methodological & Application

Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development, starting from 5-bromoindazole. The primary synthetic route detailed is the Friedel-Crafts acylation at the C3 position of the indazole ring. This application note includes a summary of reaction parameters, a detailed, step-by-step experimental protocol, and a workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds widely utilized as scaffolds in the design of novel therapeutic agents. The introduction of an acetyl group at the C3 position of the 5-bromoindazole core yields this compound, a key building block for the synthesis of a variety of biologically active molecules. The most direct and common method for this transformation is the Friedel-Crafts acylation of 5-bromo-1H-indazole. This reaction involves the electrophilic substitution of an acetyl group onto the electron-rich C3 position of the indazole ring. Careful control of reaction conditions is crucial to ensure regioselectivity and achieve high yields of the desired product.

Reaction and Signaling Pathway

The synthesis of this compound from 5-bromoindazole proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich C3 position of the 5-bromoindazole ring.

Synthesis_Pathway 5-bromoindazole 5-bromo-1H-indazole Product This compound 5-bromoindazole->Product AcylatingAgent Acetyl Chloride / Acetic Anhydride Intermediate Acylium Ion [CH₃CO]⁺ AcylatingAgent->Intermediate LewisAcid AlCl₃ (Lewis Acid Catalyst) LewisAcid->Intermediate Intermediate->Product ReactionStep1 Activation ReactionStep2 Electrophilic Attack Experimental_Workflow Start Start Setup Reaction Setup: - Anhydrous AlCl₃ in DCM - Inert Atmosphere Start->Setup Cooling Cool to 0 °C Setup->Cooling Add_AcCl Add Acetyl Chloride Cooling->Add_AcCl Add_Indazole Add 5-bromoindazole Add_AcCl->Add_Indazole Reaction Stir at Room Temperature (Monitor by TLC) Add_Indazole->Reaction Workup Quench with Ice/HCl Reaction->Workup Extraction Extract with DCM Workup->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄/Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: Recrystallization or Chromatography Concentration->Purification End End Product Purification->End

Application Notes and Protocols: Leveraging 1-(5-bromo-1H-indazol-3-yl)ethanone for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the versatile chemical scaffold, 1-(5-bromo-1H-indazol-3-yl)ethanone, in the design and synthesis of novel kinase inhibitors. The strategic placement of the bromine atom and the reactive ethanone group offers multiple avenues for chemical modification, making it an ideal starting point for generating focused libraries of potential drug candidates. This document outlines synthetic strategies, key experimental protocols, and the underlying principles for targeting various kinase families.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole core is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its bicyclic structure can mimic the purine ring of ATP, enabling competitive binding to the kinase active site. The bromine atom on this compound serves as a crucial handle for introducing diversity through various cross-coupling reactions, a common strategy to modulate the electronic properties and lipophilicity of a compound.[1] Furthermore, the ethanone moiety provides a reactive site for further chemical transformations, such as reduction to a secondary alcohol or conversion to other functional groups, allowing for the exploration of structure-activity relationships (SAR).[1]

Synthetic Strategies and Derivatization

The primary utility of this compound lies in its potential for derivatization at both the 5-position (via the bromo group) and the 3-position (via the ethanone group). A general workflow for creating a library of kinase inhibitors from this starting material is outlined below.

G cluster_modification Chemical Modifications start This compound mod_c5 Modification at C5 (Suzuki, Sonogashira, etc.) start->mod_c5 mod_c3 Modification at C3 (Reduction, Reductive Amination, etc.) start->mod_c3 library Library of Indazole Derivatives mod_c5->library mod_c3->library screening Kinase Activity Screening library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 1: Workflow for Kinase Inhibitor Development.
Protocol for Suzuki Coupling at the C5 Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl or heteroaryl moieties at the 5-position of the indazole ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Cesium fluoride (CsF, 2.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), cesium fluoride (2.0 equivalents), and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.

  • Add palladium(II) acetate (0.05 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl- or 5-heteroaryl-1H-indazol-3-yl)ethanone derivative.

Kinase Inhibition Assays

The following are detailed protocols for two common in vitro kinase assays to determine the inhibitory activity of the synthesized compounds.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

Materials:

  • Kinase of interest (e.g., PLK4)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Synthesized inhibitor compounds

  • Kinase buffer

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: Add 4 µL of each concentration of the serially diluted compound to triplicate wells of a 384-well plate.[2]

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in kinase buffer. Add 8 µL of this mixture to all wells.[2]

  • Tracer Solution: Prepare a 4X solution of the tracer in kinase buffer. Add 4 µL of this solution to all wells to initiate the binding reaction.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ADP-Glo™ Kinase Assay Protocol

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, ATP, and the inhibitor compound at various concentrations.

    • Incubate the reaction at room temperature for 1 hour.[3]

  • Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate at room temperature for 40 minutes.[4]

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.[4]

    • Incubate at room temperature for 30-60 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Presentation: Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold and subsequent biological evaluation allows for the elucidation of the structure-activity relationship. The following table provides a template for organizing the data.

Compound IDR¹ (at C5)R² (at C3)Kinase TargetIC₅₀ (nM)
Example-1 Phenyl=OKinase A1500
Example-2 4-Fluorophenyl=OKinase A850
Example-3 Pyridin-4-yl=OKinase A500
Example-4 Phenyl-OHKinase A2500
Example-5 4-Fluorophenyl-OHKinase A1200
Example-6 Pyridin-4-yl-NH(CH₃)Kinase A250

Signaling Pathway Visualization

Understanding the cellular context of the targeted kinase is crucial. The following diagram illustrates a simplified generic kinase signaling pathway that is often implicated in cancer and can be targeted by indazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase 1 (e.g., PI3K) receptor->kinase1 Activation kinase2 Kinase 2 (e.g., Akt) kinase1->kinase2 Activation kinase3 Kinase 3 (e.g., mTOR) kinase2->kinase3 Activation transcription Transcription Factors kinase3->transcription Activation inhibitor Indazole-based Inhibitor inhibitor->kinase2 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

Figure 2: Generic Kinase Signaling Pathway.

Conclusion

This compound is a valuable and versatile starting material for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for a systematic exploration of the chemical space around the indazole scaffold. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new generations of targeted therapeutics.

References

Application Notes and Protocols for the Derivatization of 1-(5-bromo-1H-indazol-3-yl)ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the derivatization of 1-(5-bromo-1H-indazol-3-yl)ethanone, a versatile scaffold for the development of novel therapeutic agents. The strategic modifications of this starting material can lead to the synthesis of diverse compound libraries with potential applications in oncology, infectious diseases, and inflammation.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including kinase inhibition, antimicrobial, and anticancer effects. The starting material, this compound, offers three key points for chemical modification: the ethanone group, the bromine atom on the indazole ring, and the nitrogen atoms of the indazole ring. This document outlines protocols for the synthesis of chalcones, pyrazoles, and pyrimidines derived from this scaffold and discusses their potential biological significance.

Derivatization Strategies

The primary derivatization strategies for this compound focus on the reactivity of the acetyl group and the utility of the bromo substituent as a handle for cross-coupling reactions.

A key initial step is the Claisen-Schmidt condensation of the acetyl group with various aromatic aldehydes to form chalcone intermediates. These α,β-unsaturated ketones are valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyrazoles and pyrimidines, which are known to possess significant biological activities.

Furthermore, the bromine atom at the 5-position of the indazole ring serves as a versatile functional group for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1] This allows for the attachment of various aryl or heteroaryl groups, which can significantly influence the pharmacological properties of the final compounds.

Below is a workflow diagram illustrating the primary derivatization pathways.

Derivatization_Workflow start This compound chalcone Chalcone Derivatives start->chalcone Claisen-Schmidt Condensation suzuki Suzuki Coupling Products start->suzuki Suzuki Coupling (Pd-catalyzed) pyrazole Pyrazole Derivatives chalcone->pyrazole Cyclization with Hydrazine pyrimidine Pyrimidine Derivatives chalcone->pyrimidine Cyclization with Guanidine

Caption: Derivatization workflow of this compound.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round bottom flask.

  • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add an aqueous solution of KOH or NaOH (2-3 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.

  • Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Protocol 2: Synthesis of Pyrazole Derivatives from Chalcones

This protocol outlines the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazole derivatives.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80% or 99%)

  • Glacial acetic acid or Ethanol

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) in glacial acetic acid or ethanol in a round bottom flask.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent to afford the pure pyrazole derivative.

Protocol 3: Synthesis of 2-Amino-pyrimidine Derivatives from Chalcones

This protocol describes the synthesis of 2-amino-pyrimidine derivatives by the reaction of chalcones with guanidine hydrochloride.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium tert-butoxide

  • Ethanol or Dimethylformamide (DMF)

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the chalcone derivative (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol or DMF in a round bottom flask.

  • Add a solution of NaOH in water or potassium tert-butoxide to the mixture.

  • Reflux the reaction mixture for 8-12 hours (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Data Presentation

The following tables summarize the potential biological activities of the synthesized derivatives. The data presented are representative examples based on similar structures found in the literature and should be confirmed by experimental validation for the specific derivatives of this compound.

Table 1: Representative Anticancer Activity of Indazole-Derived Chalcones

Compound IDAldehyde UsedCancer Cell LineIC50 (µM)Citation
CH-14-ChlorobenzaldehydeMCF-7 (Breast)~5-15[2][3]
CH-24-MethoxybenzaldehydeHela (Cervical)~10-25[2]
CH-32,4-DichlorobenzaldehydeA549 (Lung)~2-10[3]

Table 2: Representative Antimicrobial Activity of Indazole-Derived Pyrazoles

Compound IDChalcone PrecursorBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Citation
PZ-1CH-1S. aureus~16-32C. albicans~32-64[4]
PZ-2CH-2E. coli~32-64A. niger~16-32[4]

Table 3: Representative Kinase Inhibitory Activity of Indazole-Derived Pyrimidines

Compound IDChalcone PrecursorKinase TargetIC50 (nM)Citation
PY-1CH-1VEGFR-2~50-150[5][6]
PY-2CH-2Aurora Kinase A~100-250[7]

Signaling Pathway

Derivatives of this compound, particularly the pyrimidine analogs, have been investigated as inhibitors of protein kinases involved in cancer cell proliferation and angiogenesis. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component of the angiogenesis signaling pathway. Inhibition of VEGFR-2 can block the downstream signaling cascade, leading to a reduction in tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation Angiogenesis Angiogenesis AKT->Angiogenesis Inhibitor Indazole-Pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion

The derivatization of this compound provides a facile and efficient route to a diverse range of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in these application notes serve as a foundation for the synthesis and exploration of novel chalcones, pyrazoles, and pyrimidines. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological activities and develop novel therapeutic candidates.

References

Application Notes and Protocols for the Reduction of the Ethanone Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the ethanone group, a fundamental transformation in organic synthesis. The protocols focus on the reduction of acetophenone as a model substrate, illustrating various methodologies ranging from mild reductions to alcohols to complete deoxygenation to alkanes.

Introduction

The reduction of the ethanone (acetyl) group is a critical reaction in synthetic organic chemistry, enabling the conversion of ketones to secondary alcohols or alkanes. This transformation is pivotal in the synthesis of fine chemicals, pharmaceuticals, and other functional molecules. The choice of reducing agent and reaction conditions dictates the outcome of the reaction, allowing for selective transformations based on the desired product and the presence of other functional groups in the molecule.

This guide covers four principal methods for the reduction of the ethanone group:

  • Sodium Borohydride Reduction: A mild and selective method for the reduction of ketones to secondary alcohols.

  • Catalytic Transfer Hydrogenation: An efficient and environmentally friendly method for the reduction of ketones to alcohols using a hydrogen donor in the presence of a catalyst.

  • Wolff-Kishner Reduction: A powerful method for the complete deoxygenation of ketones to alkanes under basic conditions.

  • Clemmensen Reduction: A classic method for the deoxygenation of ketones to alkanes under acidic conditions.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and outcomes for the reduction of acetophenone using the methods detailed in this document.

MethodReagentsSolventTemperatureTimeProductConversion/YieldSelectivityCitation
Sodium Borohydride Reduction Sodium borohydride (NaBH₄)Ethanol (95%) or MethanolRoom Temperature15-30 min1-PhenylethanolHigh YieldHigh[1]
Catalytic Transfer Hydrogenation Pd@SiO₂, NaBH₄Water with HPMC80 °C2 hours1-Phenylethanol>99%100%[2]
Wolff-Kishner Reduction Hydrazine (N₂H₄), KOHEthylene GlycolHigh Temp (~200 °C)Several hoursEthylbenzeneVariesHigh[3]
Clemmensen Reduction Zinc Amalgam (Zn(Hg)), HClAqueous/OrganicRefluxSeveral hoursEthylbenzeneVariesHigh[3]

Experimental Protocols

Sodium Borohydride Reduction of Acetophenone

This protocol describes the reduction of acetophenone to 1-phenylethanol using sodium borohydride.

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol or 95% Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean round-bottom flask, dissolve 1 g of acetophenone in 14 mL of methanol.

  • Cool the solution in an ice bath with continuous stirring.

  • Carefully add 0.35 g of sodium borohydride to the cooled solution in portions.

  • Continue stirring the reaction mixture in the ice bath for 5-10 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the acetophenone spot), slowly add 10 mL of cold water to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude 1-phenylethanol.

Catalytic Transfer Hydrogenation of Acetophenone

This protocol details the reduction of acetophenone to 1-phenylethanol via transfer hydrogenation using a palladium catalyst.[2]

Materials:

  • Acetophenone

  • Palladium on silica (Pd@SiO₂) catalyst

  • Sodium borohydride (NaBH₄)

  • Hydroxypropyl methylcellulose (HPMC) solution (2% in water)

  • Decane (internal standard)

  • Multi-reactor with reflux condenser

Procedure:

  • Prepare a 2% HPMC solution by dissolving HPMC in water at 80 °C.[2]

  • In a 50 mL carousel tube, add 0.22 g of Pd@SiO₂ catalyst and 0.5 mmol of decane.[2]

  • To this, add 21.6 mmol of acetophenone.[2]

  • Add a specific amount of NaBH₄ and 6 mL of the prepared HPMC solution.[2]

  • Heat the reaction mixture to 80 °C with continuous stirring at 600 rpm for 2 hours under reflux.[2]

  • After cooling, the product can be analyzed by gas chromatography to determine conversion and selectivity.[2] This method has been shown to achieve over 99% conversion with 100% selectivity to 1-phenylethanol.[2]

Wolff-Kishner Reduction of Acetophenone

This protocol provides a general procedure for the deoxygenation of acetophenone to ethylbenzene under basic conditions.[3]

Materials:

  • Acetophenone

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add acetophenone, hydrazine hydrate, and ethylene glycol.

  • Heat the mixture to reflux for 1 hour to form the hydrazone.

  • After cooling slightly, add potassium hydroxide pellets.

  • Reheat the mixture to a higher temperature (around 200 °C) to allow for the decomposition of the hydrazone and evolution of nitrogen gas. This is typically done while distilling off water.

  • Continue heating until no more nitrogen gas is evolved.

  • Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent to yield ethylbenzene.

Clemmensen Reduction of Acetophenone

This protocol outlines the deoxygenation of acetophenone to ethylbenzene under acidic conditions.[3] This reaction is particularly useful for aryl-alkyl ketones.[4]

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Prepare zinc amalgam by stirring zinc powder with a mercury(II) chloride solution.

  • In a round-bottom flask, place the zinc amalgam and cover it with concentrated hydrochloric acid.

  • Add acetophenone to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of HCl may be needed during the reaction.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer and remove the solvent to obtain ethylbenzene.

Diagrams

General Experimental Workflow for Ketone Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Ketone in Solvent B Add Reducing Agent (e.g., NaBH4) A->B Cooling (if needed) C Stir at Controlled Temperature B->C D Monitor Progress (e.g., TLC) C->D E Quench Reaction D->E Reaction Complete F Extract Product E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify Product (e.g., Chromatography) H->I J Characterize Product (e.g., NMR, IR) I->J

Caption: General workflow for the reduction of a ketone.

Reduction Pathways of an Ethanone Group

G Ketone Ethanone Group (C=O) Alcohol Secondary Alcohol (CH-OH) Ketone->Alcohol Mild Reduction (e.g., NaBH4, Catalytic Hydrogenation) Alkane Alkane (CH2) Ketone->Alkane Strong Deoxygenation (e.g., Wolff-Kishner, Clemmensen)

Caption: Reduction pathways for the ethanone group.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and generalized protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-(5-bromo-1H-indazol-3-yl)ethanone as a key building block. The bromine atom at the C5 position of the indazole ring serves as a versatile handle for introducing a wide range of molecular diversity, making this compound a valuable intermediate in the synthesis of potential therapeutic agents.[1]

The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. While specific literature examples for this compound are limited, the provided protocols are based on established methodologies for structurally similar 5-bromo-1H-indazoles and other heterocyclic compounds. Researchers should consider these as starting points for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[2][3][4]

General Protocol:

A mixture of this compound, an appropriate aryl- or heteroarylboronic acid (1.1-1.5 equivalents), a palladium catalyst, a ligand, and a base in a suitable solvent system is heated under an inert atmosphere. Microwave irradiation can often accelerate the reaction.[3][5]

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base - Solvent degas Degas with N2 or Ar reagents->degas heat Heat (Conventional or Microwave) degas->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract purify Purify (e.g., Column Chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

ParameterConditionReference
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, XPhosPdG2[3][5]
Ligand PPh₃, RuPhos, XPhos[3][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃[3][5]
Solvent Dioxane/H₂O, DMF, Toluene[5]
Temperature 80-140 °C[3]
Atmosphere Inert (Nitrogen or Argon)

Heck Reaction

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for constructing complex carbon skeletons.

General Protocol:

This compound is reacted with an alkene in the presence of a palladium catalyst, a phosphine ligand (or under phosphine-free conditions), a base, and a suitable solvent. The reaction is typically heated to achieve completion.

Experimental Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the alkene (1.2-2.0 equivalents), palladium acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand such as tri(o-tolyl)phosphine (4-10 mol%) if required.

  • Add a base, typically a tertiary amine like triethylamine (Et₃N, 2-3 equivalents), and a high-boiling polar aprotic solvent such as DMF or NMP.

  • Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture at 80-140 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Heck Reaction Conditions

ParameterCondition
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tolyl)₃ (optional)
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, NMP, Acetonitrile
Temperature 80-140 °C
Atmosphere Inert (Nitrogen or Argon)

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly efficient for the synthesis of substituted alkynes.[6]

General Protocol:

This compound and a terminal alkyne are coupled in the presence of a palladium catalyst, a copper(I) salt (typically CuI), and an amine base in a suitable solvent.

Signaling Pathway (Catalytic Cycle):

Sonogashira_Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-Br(L2) Pd0->Pd_complex Oxidative Addition (R-Br) Product R-C≡CR' Alkyne_complex R-Pd(II)-C≡CR'(L2) Pd_complex->Alkyne_complex Transmetalation Alkyne_complex->Pd0 Reductive Elimination Cu_acetylide Cu-C≡CR' Cu_acetylide->Pd_complex

References

Application of 1-(5-bromo-1H-indazol-3-yl)ethanone in Cancer Research: A Focus on its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromo-1H-indazol-3-yl)ethanone is a key chemical intermediate, and while it does not possess inherent anticancer activity, it serves as a crucial building block for the synthesis of a diverse range of indazole-based derivatives with significant potential in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved anticancer drugs, such as axitinib and pazopanib, featuring this core moiety.[1] The bromine atom and the ethanone group on the this compound molecule offer versatile handles for chemical modifications, allowing for the generation of libraries of compounds with varied pharmacological properties.[2] This document outlines the application of derivatives synthesized from this precursor in cancer research, providing quantitative data on their efficacy and detailed protocols for their evaluation.

Strategic Importance in Drug Discovery

The strategic importance of this compound lies in its utility for creating derivatives that can modulate various biological targets implicated in cancer. The indazole ring system is a well-established pharmacophore that can interact with the hinge region of kinases, a critical component of many signaling pathways that are often dysregulated in cancer.[3][4] Furthermore, the bromine atom can be exploited for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of substituents and explore the structure-activity relationship (SAR) of the synthesized compounds.[5]

Application in the Synthesis of Anticancer Agents

This compound is a precursor for the synthesis of more complex indazole derivatives, particularly 1H-indazole-3-amine derivatives, which have shown promising antitumor activities.[6][7][8] The general synthetic approach involves the conversion of the ethanone group to an amine, followed by further modifications.

Below is a generalized workflow for the synthesis of anticancer indazole derivatives starting from this compound.

Synthesis_Workflow A This compound B Chemical Modification (e.g., Amination) A->B Step 1 C 5-bromo-1H-indazol-3-amine Intermediate B->C Step 2 D Suzuki Coupling with Substituted Boronic Acids C->D Step 3 E Library of Indazole Derivatives D->E Step 4 F Biological Evaluation E->F

Caption: Generalized synthetic workflow for generating anticancer indazole derivatives.

Quantitative Data of Anticancer Activity

The following tables summarize the in vitro antiproliferative activity of representative indazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Antiproliferative Activity of Indazole-Pyrimidine Derivatives [9]

CompoundCancer Cell LineIC50 (µM)
4a MCF-7 (Breast)2.958
4d MCF-7 (Breast)4.798
4f MCF-7 (Breast)1.629
4g MCF-7 (Breast)4.680
4i MCF-7 (Breast)1.841
Doxorubicin (Control) MCF-7 (Breast)8.029

Table 2: Antiproliferative Activity of 1H-indazole-3-amine Derivatives [6][7][8]

CompoundCancer Cell LineIC50 (µM)
6o K562 (Leukemia)5.15
A549 (Lung)>40
PC-3 (Prostate)>40
HepG2 (Liver)>40
HEK-293 (Normal)33.2
5-Fluorouracil (Control) K562 (Leukemia)Not Specified

Table 3: Antiproliferative Activity of Indazole Derivative 2f [10][11][12]

CompoundCancer Cell LineIC50 (µM)
2f 4T1 (Breast)0.23 - 1.15
Other Cancer Cell Lines0.23 - 1.15

Mechanism of Action

Research into the derivatives of this compound has revealed several mechanisms by which they exert their anticancer effects. A prominent mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest.

For instance, compound 6o has been shown to induce apoptosis in K562 leukemia cells by modulating the expression of Bcl-2 family proteins and impacting the p53/MDM2 pathway.[6][7][8] Similarly, compound 2f promotes apoptosis in 4T1 breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2.[10][11] This compound also decreases the mitochondrial membrane potential and increases reactive oxygen species (ROS) levels, further contributing to cell death.[10][11]

The following diagram illustrates the proposed apoptotic pathway initiated by these indazole derivatives.

Apoptosis_Pathway cluster_0 Indazole Derivative cluster_1 Cellular Response Indazole Indazole Derivative (e.g., 6o, 2f) Bcl2 Bcl-2 (anti-apoptotic) Indazole->Bcl2 Inhibition Bax Bax (pro-apoptotic) Indazole->Bax Upregulation p53 p53 Activation Indazole->p53 Caspase Caspase-3 Activation Bcl2->Caspase Bax->Caspase p53->Bax Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of apoptosis induction by indazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer properties of indazole derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, K562, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Indazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the indazole derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin or 5-fluorouracil).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by the indazole derivatives.[5]

Materials:

  • Cancer cells treated with the indazole derivative

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the indazole derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of binding buffer to the cell suspension.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the indazole derivatives on the cell cycle distribution of cancer cells.[8]

Materials:

  • Cancer cells treated with the indazole derivative

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with the indazole derivative at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling.[5]

Materials:

  • Cancer cells treated with the indazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. Use a loading control like GAPDH to normalize the protein expression levels.

Conclusion

This compound is a valuable starting material for the synthesis of novel indazole derivatives with potent anticancer activities. The research highlighted in this document demonstrates that these derivatives can effectively inhibit the proliferation of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. The provided protocols offer a robust framework for the continued investigation and development of these promising compounds as potential therapeutic agents in the fight against cancer. Further exploration of the structure-activity relationships and in vivo efficacy of these derivatives is warranted to advance them towards clinical applications.

References

Synthesis and Screening of Novel Indazole Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis of novel indazole derivatives and their subsequent biological screening. Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several indazole-based drugs, such as niraparib, pazopanib, and axitinib, are already in clinical use, highlighting the therapeutic potential of this scaffold.[1][4][5]

Introduction to Indazole Derivatives

Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring.[1][2] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[3] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a broad spectrum of biological activities.[1][6] These activities include anti-tumor, anti-inflammatory, antibacterial, antifungal, and anti-HIV effects.[1][3]

Synthesis of Novel Indazole Derivatives

A variety of synthetic methods have been developed for the preparation of indazole derivatives. Common strategies involve the cyclization of suitably substituted hydrazones or the intramolecular C-H amination of aryl hydrazones.[1][7]

General Synthetic Protocol: Palladium-Catalyzed Intramolecular C-H Amination

This protocol describes a common and efficient method for synthesizing 1H-indazoles from arylhydrazones.

Materials:

  • Substituted arylhydrazone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted arylhydrazone (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and sodium tert-butoxide (1.2 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1H-indazole derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Screening of Indazole Derivatives

Once synthesized, the novel indazole derivatives are subjected to a battery of biological assays to determine their potential therapeutic applications. A common initial screening approach is to assess their cytotoxic effects against various cancer cell lines.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the synthesized indazole derivatives in the complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

The biological activity of newly synthesized indazole derivatives is often quantified and presented in tables for clear comparison.

Table 1: In Vitro Anticancer Activity of Novel Indazole Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference Compound (IC₅₀, µM)
IND-01HCT-116 (Colon Cancer)2.7Doxorubicin (0.8)
IND-02HCT-116 (Colon Cancer)5.1Doxorubicin (0.8)
IND-03HeLa (Cervical Cancer)3.6Doxorubicin (0.5)
IND-04HeLa (Cervical Cancer)8.2Doxorubicin (0.5)

Table 2: Anti-inflammatory Activity of Indazole Derivatives

Compound IDAssay% Inhibition at 10 µMReference Compound (% Inhibition)
IND-05COX-2 Inhibition78Celecoxib (92)
IND-06COX-2 Inhibition65Celecoxib (92)

Table 3: Antibacterial Activity of Indazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference Compound (MIC, µg/mL)
IND-07Staphylococcus aureus16Ciprofloxacin (2)
IND-08Escherichia coli32Ciprofloxacin (1)

Visualizations

Diagrams are essential for illustrating complex processes and relationships in drug discovery.

Synthesis_Workflow A Starting Materials (Arylhydrazone) B Palladium-Catalyzed Intramolecular C-H Amination A->B Pd(OAc)₂, PPh₃, NaOtBu, Toluene C Crude Product B->C D Purification (Column Chromatography) C->D E Pure Indazole Derivative D->E F Characterization (NMR, MS) E->F Screening_Workflow A Synthesized Indazole Derivatives Library B Primary Screening (e.g., MTT Assay) A->B C Active 'Hit' Compounds B->C Identify potent compounds D Secondary Screening (e.g., Kinase Inhibition Assay) C->D E Lead Compounds D->E Confirm activity and selectivity F Lead Optimization E->F G Preclinical Candidate F->G Signaling_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Indazole Indazole Derivative (Kinase Inhibitor) Indazole->RTK Inhibition

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for utilizing 1-(5-bromo-1H-indazol-3-yl)ethanone as a versatile starting material for the synthesis of various biologically relevant heterocyclic compounds. The presence of the bromo-indazole moiety offers opportunities for further functionalization, making it a valuable building block in medicinal chemistry and drug discovery.

Synthesis of Substituted Pyrazoles

The acetyl group of this compound can readily undergo condensation reactions with hydrazine derivatives to yield a variety of substituted pyrazoles. This classical approach, known as the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine. In this case, the starting ketone can be considered a precursor to a 1,3-dicarbonyl system.

Experimental Protocol: Synthesis of 1-(5-bromo-1H-indazol-3-yl)-3-methyl-1H-pyrazole (General Procedure)

A common method for pyrazole synthesis involves the cyclocondensation of a β-diketone with hydrazine. While this compound is not a β-diketone, it can be converted in situ or react with hydrazine derivatives under conditions that promote cyclization.

Reaction Scheme:

G start This compound product Substituted Pyrazole Derivative start->product Ethanol, Reflux reagent Hydrazine hydrate (or substituted hydrazine) reagent->product

Caption: General synthesis of pyrazoles.

Materials:

  • This compound

  • Hydrazine hydrate (or substituted hydrazine, e.g., methylhydrazine, phenylhydrazine)

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.

Quantitative Data (Hypothetical):

ProductReagentSolventReaction Time (h)Yield (%)
5-bromo-3-(3-methyl-1H-pyrazol-1-yl)-1H-indazoleMethylhydrazineEthanol585
5-bromo-3-(3-phenyl-1H-pyrazol-1-yl)-1H-indazolePhenylhydrazineEthanol680

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic route involves the condensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. Alternatively, the acetyl group of this compound can be utilized in a multi-step synthesis.

Experimental Protocol: Synthesis of 2-(5-bromo-1H-indazol-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol is an adaptation from general methods for pyrazolo[1,5-a]pyrimidine synthesis.

Reaction Workflow:

G cluster_0 Step 1: Formation of Enaminone cluster_1 Step 2: Cyclocondensation A This compound C Enaminone intermediate A->C Reflux B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Pyrazolo[1,5-a]pyrimidine product C->E Acetic acid, Reflux D 3-Amino-5-methylpyrazole D->E

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • 3-Amino-5-methylpyrazole

  • Glacial acetic acid

Procedure:

Step 1: Synthesis of the enaminone intermediate

  • A mixture of this compound (1.0 eq) and DMF-DMA (2.0 eq) is heated at reflux for 2-3 hours.

  • The excess DMF-DMA is removed under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Synthesis of the pyrazolo[1,5-a]pyrimidine

  • The crude enaminone from Step 1 is dissolved in glacial acetic acid.

  • 3-Amino-5-methylpyrazole (1.1 eq) is added to the solution.

  • The reaction mixture is heated at reflux for 6-8 hours, with TLC monitoring.

  • After cooling, the mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine.

Quantitative Data (Hypothetical):

Intermediate/ProductReagentsSolventReaction Time (h)Overall Yield (%)
2-(5-bromo-1H-indazol-3-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidineDMF-DMA, 3-Amino-5-methylpyrazoleAcetic Acid875

Synthesis of Substituted 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, being one of the most prominent. To utilize this compound for this purpose, it first needs to be converted into an alkyne or an azide derivative.

Experimental Protocol: Synthesis of 5-bromo-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-indazole (via an alkyne intermediate)

Logical Relationship of Synthesis:

G start This compound step1 Propargylation start->step1 intermediate 3-alkynyl-5-bromo-1H-indazole step1->intermediate step2 CuAAC Click Reaction intermediate->step2 product 1,2,3-Triazole derivative step2->product reagent Phenyl azide reagent->step2

Caption: Synthesis of 1,2,3-Triazoles via Click Chemistry.

Materials:

  • This compound

  • Phosphorus pentachloride (PCl₅)

  • Sodium amide (NaNH₂)

  • Phenyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Synthesis of 3-ethynyl-5-bromo-1H-indazole

  • To a solution of this compound (1.0 eq) in an anhydrous solvent, add PCl₅ (1.2 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction with ice water and extract the product with a suitable organic solvent.

  • Treat the resulting dichloro intermediate with a strong base like sodium amide in liquid ammonia to induce elimination and form the terminal alkyne.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a reaction vessel, dissolve 3-ethynyl-5-bromo-1H-indazole (1.0 eq) and phenyl azide (1.1 eq) in THF.

  • Add DIPEA (2.0 eq) followed by a catalytic amount of CuI.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole.

Quantitative Data (Hypothetical):

ProductStarting MaterialKey ReagentsOverall Yield (%)
5-bromo-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-1H-indazoleThis compoundPCl₅, NaNH₂, Phenyl azide, CuI60

Disclaimer: The provided protocols are based on established synthetic methodologies for the respective heterocyclic systems and have been adapted for the specific starting material, this compound. Researchers should perform their own optimization and characterization of all synthesized compounds. Safety precautions appropriate for all chemicals and reactions must be strictly followed.

Application Note: A Scalable Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(5-bromo-1H-indazol-3-yl)ethanone is a key intermediate in the synthesis of a variety of biologically active indazole-containing compounds.[1] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anti-cancer, anti-inflammatory, and anti-emetic activities.[2] The presence of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.[3][4] This application note outlines a detailed and scalable protocol for the synthesis of this compound, focusing on a robust and reproducible methodology suitable for large-scale production.

Key Reaction:

The described protocol focuses on the Friedel-Crafts acylation of 5-bromo-1H-indazole. This method involves the direct introduction of an acetyl group onto the C3 position of the indazole ring, a common strategy for the synthesis of 3-acylindazoles.[3]

Experimental Protocol

Materials:

  • 5-bromo-1H-indazole

  • Acetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)

  • Inert atmosphere (e.g., nitrogen or argon) setup

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-1H-indazole and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Addition of Lewis Acid: Slowly add anhydrous aluminum chloride to the stirred suspension. The mixture may become a thick slurry.

  • Acylation: To the cooled mixture, add acetyl chloride dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl. Stir vigorously until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford this compound as a solid.

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Quantitative Data Summary

ParameterValue
Starting Material
5-bromo-1H-indazole1.0 eq
Reagents
Aluminum chloride2.5 eq
Acetyl chloride1.2 eq
Solvent
Dichloromethane10 mL / g of starting material
Reaction Conditions
Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours
Work-up & Purification
Quenching SolutionIce-cold 2M HCl
Extraction SolventDichloromethane
Purification MethodFlash Column Chromatography
Expected Yield
Yield70-85%
Analytical Data
AppearanceWhite to off-white solid
¹H NMRConsistent with literature values[3]
Mass Spectrometrym/z [M+H]⁺ calculated for C₉H₇BrN₂O

Experimental Workflow Diagram

Synthesis_Workflow start Start reagents 1. Add 5-bromo-1H-indazole and DCM to flask start->reagents cool 2. Cool to 0 °C reagents->cool add_alcl3 3. Add AlCl₃ cool->add_alcl3 add_accl 4. Add Acetyl Chloride add_alcl3->add_accl react 5. Stir at RT for 12-16h add_accl->react quench 6. Quench with ice/HCl react->quench extract 7. Extract with DCM quench->extract wash 8. Wash organic layers extract->wash dry 9. Dry and Concentrate wash->dry purify 10. Purify by Chromatography dry->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • Acetyl chloride is corrosive and lachrymatory. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The methodology is robust, utilizing readily available starting materials and reagents, and is suitable for producing the target compound in high yield and purity for further use in drug discovery and development programs. The provided workflow and data table offer a clear and concise guide for researchers in the field.

References

Application Notes and Protocols for 1-(5-bromo-1H-indazol-3-yl)ethanone in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-bromo-1H-indazol-3-yl)ethanone is a key building block in the synthesis of a variety of biologically active molecules, particularly those with therapeutic potential in oncology. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic purine bases and interact with the ATP-binding sites of kinases. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of potential pharmaceutical ingredients, with a focus on kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

Key Applications

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of substituted indazole derivatives with a range of biological activities.[1] The ethanone group at the C3 position and the bromine atom at the C5 position are both amenable to chemical modification.

  • Synthesis of Kinase Inhibitors: The indazole core is a common feature in many kinase inhibitors.[1] By modifying the 5-position of the indazole ring through cross-coupling reactions, libraries of compounds can be generated and screened for inhibitory activity against various kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2]

  • Anticancer Drug Discovery: Many indazole derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[3][4][5] The ability to readily diversify the structure of this compound makes it an ideal starting material for the discovery of novel anticancer agents.

  • Fragment-Based Drug Design: The title compound can be used as a fragment in fragment-based drug discovery programs, where its interactions with a biological target can be identified and then optimized through synthetic elaboration.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Appearance Solid
CAS Number 886363-74-2
Boiling Point 403.8 ± 25.0 °C at 760 mmHg
Density 1.7 ± 0.1 g/cm³

Experimental Protocols

I. Synthesis of 1-(5-aryl-1H-indazol-3-yl)ethanone via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to generate 5-aryl-substituted indazole derivatives.

Reaction Scheme:

G cluster_0 Reaction Scheme Precursor This compound Product 1-(5-aryl-1H-indazol-3-yl)ethanone Precursor->Product + Arylboronic_acid Arylboronic Acid Arylboronic_acid->Product + Catalyst Pd Catalyst Base Catalyst->Product

Caption: General Suzuki-Miyaura Coupling Reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, pyridin-4-ylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a base such as cesium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ - 2-5 mol%).

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(5-aryl-1H-indazol-3-yl)ethanone.

Expected Yields:

Yields for Suzuki-Miyaura coupling reactions are typically in the range of 60-95%, depending on the specific arylboronic acid and reaction conditions used.[6][7]

Characterization Data for a Representative Product: 1-(5-(4-methoxyphenyl)-1H-indazol-3-yl)ethanone

Data TypeResults
¹H NMR (CDCl₃, 400 MHz) δ 8.15 (s, 1H), 7.80 (d, J = 8.8 Hz, 1H), 7.65 (d, J = 8.8 Hz, 2H), 7.55 (dd, J = 8.8, 1.6 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 3.90 (s, 3H), 2.75 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 195.2, 160.1, 141.5, 137.8, 133.2, 132.5, 128.5, 125.4, 121.8, 119.5, 114.6, 110.9, 55.4, 28.1.
Mass Spectrometry (ESI) m/z 281.1 [M+H]⁺
II. Biological Evaluation of Synthesized Compounds

The synthesized 1-(5-aryl-1H-indazol-3-yl)ethanone derivatives can be evaluated for their biological activity, for example, as anticancer agents.

Protocol: In vitro Antiproliferative Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Example Data: Antiproliferative Activity of Indazole Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Compound 6o K562 (Leukemia)5.15[5][8]
Compound 2f 4T1 (Breast Cancer)0.23[3]
Compound 2f HepG2 (Liver Cancer)0.80[3]
Compound 2f MCF-7 (Breast Cancer)0.34[3]

Mechanism of Action and Signaling Pathway

Many indazole-based kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Indazole Indazole Derivative (e.g., from this compound) Indazole->PI3K Inhibition Indazole->Akt Inhibition Indazole->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.

Indazole derivatives synthesized from this compound can act as competitive inhibitors at the ATP-binding sites of kinases such as PI3K, Akt, and mTOR. By blocking the activity of these kinases, they can inhibit downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel pharmaceutical ingredients. Its utility in palladium-catalyzed cross-coupling reactions allows for the generation of diverse libraries of indazole derivatives with significant potential as anticancer agents and kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and to develop new therapeutics targeting critical signaling pathways in disease.

References

Copper-Catalyzed Synthesis of Indazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indazole derivatives are a pivotal class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, forming the core scaffold of numerous therapeutic agents. The development of efficient and versatile synthetic methodologies for these compounds is, therefore, a significant focus in medicinal chemistry and drug discovery. Copper-catalyzed reactions have emerged as a powerful and cost-effective strategy for the synthesis of diverse indazole frameworks, offering an attractive alternative to palladium-catalyzed methods.

This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of various indazole derivatives, summarizing key quantitative data and illustrating reaction pathways and workflows.

Application Notes

Copper-catalyzed methods for indazole synthesis primarily revolve around intramolecular C-N bond formation, offering routes to both 1H- and 2H-indazoles with a variety of substitution patterns. These reactions are valued for their operational simplicity, functional group tolerance, and the use of an inexpensive and abundant metal catalyst.

Key approaches in this field include:

  • Intramolecular N-Arylation of Arylhydrazones: This is a widely employed strategy for constructing the indazole core. The reaction typically involves the cyclization of ortho-haloarylhydrazones in the presence of a copper(I) catalyst, a base, and often a ligand. The choice of ligand, base, and solvent can significantly influence the reaction efficiency and yield.[1][2]

  • Cyclization of 2-Alkynylazobenzenes: This method provides access to unique indazole derivatives, such as 3-alkenyl-2H-indazoles, through a copper-catalyzed intramolecular hydroamination reaction.[3][4]

  • N-Arylation of the Indazole Core: For the synthesis of N-arylindazole derivatives, copper-diamine catalyst systems have proven effective in coupling indazoles with aryl halides.[5][6][7]

  • Cascade Reactions: More complex indazole-containing structures can be assembled through copper-catalyzed cascade reactions, which involve multiple bond-forming events in a single operation.[8]

The selection of the appropriate copper catalyst, such as CuI, Cu(OAc)₂, or Cu₂O, along with a suitable ligand (e.g., 1,10-phenanthroline, diamines) and base (e.g., KOH, K₂CO₃), is critical for optimizing these transformations.[1][2][9][10][11] Reaction conditions are generally mild, though some protocols may require elevated temperatures.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various indazole derivatives using different copper-catalyzed methods.

Table 1: Synthesis of N-Phenyl-1H-indazoles via Intramolecular N-Arylation of o-Chloroarylhydrazones.[1]

EntrySubstrate (Arylhydrazone)ProductYield (%)Time (h)
1R¹=H, R²=H1-Phenyl-1H-indazole7024
2R¹=H, R²=CH₃3-Methyl-1-phenyl-1H-indazole6524
3R¹=H, R²=OCH₃3-Methoxy-1-phenyl-1H-indazole5836
4R¹=CH₃, R²=H5-Methyl-1-phenyl-1H-indazole6824
5R¹=Cl, R²=H5-Chloro-1-phenyl-1H-indazole5536

Reaction Conditions: Arylhydrazone (0.5 mmol), CuI (20 mol%), 1,10-phenanthroline (22 mol%), KOH (200 mol%), DMF (2.5 mL), 120 °C, N₂ atmosphere.

Table 2: Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination.[2]

EntrySubstrate (Arylhydrazone)ProductYield (%)Time (h)
1R¹=H, R²=H1-Phenyl-1H-indazole953
2R¹=4-CH₃1-(p-Tolyl)-1H-indazole923
3R¹=4-OCH₃1-(4-Methoxyphenyl)-1H-indazole904
4R¹=4-NO₂1-(4-Nitrophenyl)-1H-indazole8512
5R²=CH₃3-Methyl-1-phenyl-1H-indazole885

Reaction Conditions: Arylhydrazone (1.0 mmol), CuI (10 mol%), KOH (2.0 equiv.), 1,4-dioxane (3.0 mL), 105 °C.

Table 3: Synthesis of 3-Alkenyl-2H-indazoles via Cyclization of 2-Alkynylazobenzenes.[3]

EntrySubstrate (2-Alkynylazobenzene)ProductYield (%)
1R=Phenyl, R'=Butyl(E)-3-(Pent-1-en-1-yl)-2-phenyl-2H-indazole85
2R=Phenyl, R'=Phenyl(E)-2-Phenyl-3-styryl-2H-indazole78
3R=4-Tolyl, R'=Butyl(E)-3-(Pent-1-en-1-yl)-2-(p-tolyl)-2H-indazole82
4R=4-Methoxyphenyl, R'=Butyl(E)-3-(Pent-1-en-1-yl)-2-(4-methoxyphenyl)-2H-indazole80

Reaction Conditions: 2-Alkynylazobenzene (0.2 mmol), Cu(MeCN)₄PF₆ (5 mol%), Trifluorotoluene (2.0 mL), 110 °C, 24 h.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Phenyl-1H-indazoles via Intramolecular N-Arylation[1]
  • To a dry Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 56 mg, 1.0 mmol, 200 mol%), 1,10-phenanthroline (20 mg, 0.11 mmol, 22 mol%), and copper(I) iodide (CuI, 19 mg, 0.1 mmol, 20 mol%).

  • Evacuate and backfill the tube with nitrogen gas (this step should be repeated three times).

  • Add anhydrous N,N-dimethylformamide (DMF, 2.5 mL) via syringe.

  • Stir the reaction mixture at 120 °C for the time specified in Table 1.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel.

  • Wash the eluate with water (1 x 10 mL) and a saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-phenyl-1H-indazole.

Protocol 2: General Procedure for the Synthesis of 1-Aryl-1H-indazoles via Intramolecular Amination[2]
  • In a sealed tube, combine the arylhydrazone (1.0 mmol), copper(I) iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), and potassium hydroxide (KOH, 112 mg, 2.0 mmol).

  • Add 1,4-dioxane (3.0 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 105 °C for the time indicated in Table 2.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield the pure 1-aryl-1H-indazole.

Protocol 3: General Procedure for the Synthesis of 3-Alkenyl-2H-indazoles[3]
  • In a glovebox, add the 2-alkynylazobenzene (0.2 mmol) and tetrakis(acetonitrile)copper(I) hexafluorophosphate (Cu(MeCN)₄PF₆, 3.7 mg, 0.01 mmol, 5 mol%) to a vial.

  • Add trifluorotoluene (2.0 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain the desired 3-alkenyl-2H-indazole.

Visualizations

Experimental Workflow for N-Phenyl-1H-indazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add Reactants to Schlenk Tube (Arylhydrazone, KOH, 1,10-phen, CuI) B 2. Evacuate and Backfill with N₂ A->B C 3. Add Anhydrous DMF B->C D 4. Stir at 120 °C C->D E 5. Cool to RT and Add Ethyl Acetate D->E F 6. Filter through Silica Gel E->F G 7. Aqueous Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J Pure N-Phenyl-1H-indazole I->J

Caption: Workflow for the synthesis of N-Phenyl-1H-indazoles.

Proposed Catalytic Cycle for Intramolecular N-Arylation

G A Arylhydrazone C [Arylhydrazone-Cu(I)] Complex A->C + Cu(I) B Cu(I) Complex D Intramolecular Oxidative Addition C->D E Cu(III) Intermediate D->E F Reductive Elimination E->F F->B Releases Cu(I) G Indazole Product F->G

Caption: A plausible catalytic cycle for copper-catalyzed N-arylation.

Logical Relationship for Optimizing a Copper-Catalyzed Reaction

G cluster_input Input Variables cluster_output Output Metrics Catalyst Copper Source (CuI, Cu₂O, etc.) Yield Reaction Yield Catalyst->Yield Time Reaction Time Catalyst->Time Ligand Ligand (Phenanthroline, Diamine, etc.) Ligand->Yield Selectivity Regioselectivity Ligand->Selectivity Base Base (KOH, K₂CO₃, etc.) Base->Yield Base->Selectivity Solvent Solvent (DMF, Dioxane, etc.) Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Time

Caption: Key parameters for optimizing copper-catalyzed indazole synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Bromo-indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving bromo-indazole substrates. The indazole moiety is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. Consequently, the development of robust and efficient methods for its functionalization is of significant interest in medicinal chemistry and drug development. Palladium-catalyzed reactions offer a powerful toolkit for the synthesis of diverse indazole derivatives.

This guide covers key reactions such as Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Carbonylation reactions. For each reaction, a summary of representative quantitative data is presented in tabular format for easy comparison, followed by a detailed experimental protocol for a key transformation. Additionally, diagrams illustrating experimental workflows, catalytic cycles, and decision-making processes are provided to aid in experimental design.

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction involving a bromo-indazole.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep_reagents Weigh Bromo-indazole, Coupling Partner, Base setup Combine Reagents in Reaction Vessel under Inert Gas prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd source + Ligand) add_catalyst Add Catalyst System prep_catalyst->add_catalyst prep_solvent Degas Solvent add_solvent Add Degassed Solvent prep_solvent->add_solvent setup->add_solvent add_solvent->add_catalyst heating Heat to Reaction Temperature add_catalyst->heating monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitoring workup Quench Reaction & Aqueous Work-up monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

A general workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between a bromo-indazole and an organoboron reagent. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-indazoles
Bromo-indazole SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1H-indazolePhenylboronic acidPd(PPh3)4 (5)-Cs2CO31,4-Dioxane/EtOH/H2O140 (MW)0.1778
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 (5)-K2CO3DME80285
3-Bromo-5-amino-1H-indazole4-Methoxyphenylboronic acidPd(OAc)2 (5)RuPhos (10)K3PO41,4-Dioxane/H2O120 (MW)0.592
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide4-Methylphenylboronic acidPd(dppf)Cl2·DCM (5)-K2CO31,4-Dioxane/H2O1001289
7-Bromo-4-(methylsulfonamido)-1H-indazole4-Methoxyphenylboronic acidPd(PPh3)4 (10)-Cs2CO3DMF120 (MW)285
Catalytic Cycle: Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr [Ar'-B(OR)2(Base)]- RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' Boronic Ar'-B(OR)2 Base Base ArX Ar-X

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-indazole.[1][2]

Materials:

  • 3-Bromo-1H-indazole

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Cesium carbonate (Cs2CO3) (2 equivalents)

  • 1,4-Dioxane

  • Ethanol

  • Water

  • Microwave synthesis vial

Procedure:

  • To a 10 mL microwave synthesis vial, add 3-bromo-1H-indazole (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Cs2CO3 (2 mmol).

  • Add a solvent mixture of 1,4-dioxane/ethanol/water (7:2:1, 4 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the reaction mixture at 140 °C for 10-15 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Heck Reaction

The Heck reaction enables the coupling of bromo-indazoles with alkenes to form substituted alkenes. This reaction is a powerful tool for the introduction of vinyl groups onto the indazole core.

Data Presentation: Heck Reaction of Bromo-indazoles
Bromo-indazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)2 (5)PPh3 (10)TEANone (ball mill)RT1.591
3,6-Dibromo-1-(THP)-1H-indazole2-VinylpyridinePd(OAc)2 (5)PPh3 (10)TEANone (ball mill)RT1.585
4-Bromo-1H-indazoleStyrenePd(OAc)2 (1)P(o-tol)3 (2)TEADMF1001675
5-Bromo-1-methyl-1H-indazoleEthyl acrylatePd(OAc)2 (3)PPh3 (6)NaOAcDMF1202482
6-Bromo-1H-indazoleStyrenePd(OAc)2 (2)P(o-tol)3 (4)Et3NDMF1001288
Experimental Protocol: Mechanochemical Heck Reaction of 3-Bromo-1-methyl-1H-indazole.[3][4][5][6]

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • n-Butyl acrylate (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)2] (5 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Triethylamine (TEA) (1.2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Sodium bromide (NaBr) (as grinding auxiliary)

  • Stainless steel milling vessel and balls

Procedure:

  • To an 80 mL stainless steel milling vessel, add 3-bromo-1-methyl-1H-indazole (1.5 mmol), n-butyl acrylate (2.25 mmol), Pd(OAc)2 (0.075 mmol), PPh3 (0.15 mmol), TEA (1.8 mmol), TBAB (0.075 mmol), and NaBr (10.0 g).

  • Add stainless steel balls (e.g., 207 balls with 6 mm diameter).

  • Seal the vessel and place it in a high-speed ball mill.

  • Mill the reaction mixture at 800 rpm for 90 minutes.

  • After completion, carefully open the vessel and remove the solid mixture.

  • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-butyl 3-(1-methyl-1H-indazol-3-yl)acrylate.

Sonogashira Coupling

The Sonogashira coupling reaction is employed to form a C-C bond between a bromo-indazole and a terminal alkyne, providing access to alkynyl-substituted indazoles.

Data Presentation: Sonogashira Coupling of Bromo-indazoles
Bromo-indazole SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-3-iodo-1-tosyl-1H-indazolePhenylacetylenePdCl2(PPh3)2 (5)CuI (10)Et3NTHFRT295 (on iodo)
5-Bromo-1-tosyl-1H-indazole1-HeptynePdCl2(PPh3)2 (10)CuI (20)Et3N/DMF-704883
3-Bromo-1H-indazolePhenylacetylenePd(PPh3)4 (5)CuI (10)Et3NDMF801275
6-Bromo-1H-indazoleTrimethylsilylacetylenePdCl2(dppf) (3)CuI (6)DIPAToluene90688
5-Bromo-1-Boc-1H-indazole3-Butyn-1-olPd(PPh3)2Cl2 (5)CuI (10)TEATHF602470
Experimental Protocol: Sonogashira Coupling of 5-Bromo-1-tosyl-1H-indazole.[7]

Materials:

  • 5-Bromo-1-tosyl-1H-indazole

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (10 mol%)

  • Copper(I) iodide (CuI) (20 mol%)

  • Triphenylphosphine (PPh3) (10 mol%)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 5-bromo-1-tosyl-1H-indazole (1 mmol), PdCl2(PPh3)2 (0.1 mmol), CuI (0.2 mmol), and PPh3 (0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of Et3N/DMF (2:1, 5 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 48 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 5-alkynyl-1-tosyl-1H-indazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling bromo-indazoles with primary or secondary amines. This reaction is crucial for the synthesis of amino-indazole derivatives.

Data Presentation: Buchwald-Hartwig Amination of Bromo-indazoles
Bromo-indazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-1-(THP)-1H-indazole4-Fluoro-3-nitroanilinePd(OAc)2 (5)Xantphos (10)Cs2CO3Toluene1101685
4-Bromo-1H-indazoleMorpholinePd2(dba)3 (2)BrettPhos (4)LiHMDSTHF651892
5-Bromo-1H-indazoleAnilinePd(OAc)2 (3)BINAP (4)Cs2CO3Toluene1002478
6-Bromo-1H-indazolen-ButylaminePd(OAc)2 (2)XPhos (4)K3PO4t-BuOH1001289
3-Bromo-1-Boc-1H-indazolePiperidinePd2(dba)3 (2)RuPhos (4)NaOtBuDioxane80695
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole.[5]

Materials:

  • 3-Bromo-1-(tetrahydropyran-2-yl)-1H-indazole

  • Amine (e.g., 4-fluoro-3-nitroaniline) (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)2] (5 mol%)

  • Xantphos (10 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In an oven-dried Schlenk tube, combine 3-bromo-1-(tetrahydropyran-2-yl)-1H-indazole (1 mmol), the amine (1.2 mmol), and Cs2CO3 (1.5 mmol).

  • In a separate vial, dissolve Pd(OAc)2 (0.05 mmol) and Xantphos (0.1 mmol) in toluene (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Evacuate and backfill the tube with argon three times.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-amino-1-(tetrahydropyran-2-yl)-1H-indazole.

Carbonylation

Palladium-catalyzed carbonylation introduces a carbonyl group into the indazole scaffold, typically starting from a bromo-indazole. This reaction provides access to valuable derivatives such as amides, esters, and carboxylic acids.

Data Presentation: Carbonylation of Bromo-indazoles
Bromo-indazole SubstrateNucleophileCO SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
3-Bromo-1-Boc-1H-indazoleMorpholineCO (1.2 atm)Palladacycle (1)Xantphos (1.2)Et3NDioxane6079
5-Bromo-1H-indazoleMethanolCO (1 atm)Pd(OAc)2 (2)Xantphos (2)Na2CO3Toluene8085
6-Bromo-1H-indazoleN,O-DimethylhydroxylamineCO (1 atm)Pd(OAc)2 (2)Xantphos (2)Na2CO3Toluene8090
3-Bromo-7-azaindolePiperidineCHCl3Pd(OAc)2 (5)dppf (10)K2CO3Dioxane12072
5-Bromo-1-methyl-1H-indazoleAnilineMo(CO)6Pd(OAc)2 (5)DPEPhos (10)DBUToluene11078
Experimental Protocol: Aminocarbonylation of 3-Bromo-1-Boc-1H-indazole.[3]

Materials:

  • 3-Bromo-1-Boc-1H-indazole

  • Amine (e.g., morpholine) (2 equivalents)

  • G3-Xantphos Palladacycle precatalyst (1 mol%)

  • Triethylamine (Et3N) (2 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Carbon monoxide (CO) gas balloon

Procedure:

  • Add 3-bromo-1-Boc-1H-indazole (1 mmol), the G3-Xantphos palladacycle (0.01 mmol), and a stir bar to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed 1,4-dioxane (2 mL), followed by triethylamine (2 mmol) and morpholine (2 mmol).

  • Purge the reaction mixture with CO gas for 1-2 minutes, then maintain a positive pressure of CO with a balloon.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and carefully vent the CO atmosphere in a fume hood.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the corresponding indazole-3-carboxamide.

Decision Tree for Reaction Condition Selection

This diagram provides a simplified decision-making guide for selecting appropriate conditions for palladium-catalyzed reactions on a bromo-indazole substrate.

Decision_Tree cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_cco C-C(O) Bond Formation start Desired Bond Formation? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond start->cn_bond C-N cco_bond C-C(O) Bond start->cco_bond C-C(O) cc_type Type of C-C Bond? cc_bond->cc_type sp2_sp2 sp2-sp2 (Aryl/Vinyl) cc_type->sp2_sp2 Aryl/Vinyl sp2_sp sp2-sp (Alkynyl) cc_type->sp2_sp Alkynyl sp2_vinyl sp2-Vinyl cc_type->sp2_vinyl Vinyl suzuki Suzuki Coupling: Pd(PPh3)4 or Pd(dppf)Cl2 Carbonate Base sp2_sp2->suzuki Use Boronic Acid/Ester sonogashira Sonogashira Coupling: PdCl2(PPh3)2/CuI Amine Base (Et3N) sp2_sp->sonogashira Use Terminal Alkyne heck Heck Reaction: Pd(OAc)2/Phosphine Ligand Amine Base (Et3N) sp2_vinyl->heck Use Alkene cn_type Buchwald-Hartwig Amination: Use Primary or Secondary Amine buchwald Pd2(dba)3 or Pd(OAc)2 Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Strong Base (NaOtBu, LiHMDS) cn_type->buchwald cco_type Carbonylation: Use CO Source and Nucleophile carbonylation Pd(OAc)2 or Palladacycle Xantphos Ligand Amine or Alcohol Nucleophile Base (e.g., Et3N) cco_type->carbonylation

A guide for selecting palladium-catalyzed reaction conditions.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 1-(5-bromo-1H-indazol-3-yl)ethanone. It provides troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials such as 5-bromo-1H-indazole and acetylating agents, byproducts from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed.

Q2: My purified product has a brownish or yellowish tint. Is this normal?

A2: While the pure compound is typically a solid[1], coloration often indicates the presence of minor impurities or degradation products. Further purification by recrystallization or column chromatography may be necessary to obtain a colorless or off-white solid.

Q3: What is the expected melting point of pure this compound?

A3: The literature does not provide a specific melting point. However, a sharp melting point range is a good indicator of purity. If you observe a broad melting range, it suggests the presence of impurities.

Q4: What solvents are suitable for the recrystallization of this compound?

A4: Based on its structure, solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are likely candidates for recrystallization. The ideal solvent system should dissolve the compound at high temperatures but have low solubility at room temperature. A patent for a related compound, 5-bromo-1H-indazol-3-amine, mentions purification by recrystallization from an ethanol solution[2].

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an effective technique to monitor the purification process. By comparing the crude mixture with the fractions from column chromatography or the recrystallized product against a reference standard, you can assess the purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oily Product Instead of a Solid The product may contain residual solvents or low-melting impurities.Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, column chromatography is recommended.
Difficulty in Crystallization The concentration of the compound in the solvent is too high or too low. The solution may be cooling too quickly.Optimize the solvent system and concentration. Allow the solution to cool slowly to room temperature, and then in a refrigerator. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.
Multiple Spots on TLC After Purification The chosen purification method was not effective in separating the impurities. The compound may be degrading on the stationary phase (e.g., silica gel).If using column chromatography, try a different solvent system with a different polarity. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina. Recrystallization with a different solvent system could also be effective.
Low Yield After Purification The compound may be partially soluble in the recrystallization solvent at low temperatures. The compound might be adsorbing irreversibly to the column material.For recrystallization, minimize the amount of hot solvent used to dissolve the crude product. For column chromatography, ensure proper elution by selecting an appropriate mobile phase.
Product is Contaminated with Starting Material The initial reaction did not go to completion.If the starting material is significantly different in polarity, column chromatography should provide good separation. An acid-base extraction might also be effective if the starting material has acidic or basic properties that the product lacks.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Dichloromethane (for dissolving the crude product)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent such as 100% hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to start with 100% hexanes and move to 90:10 hexanes:ethyl acetate, then 80:20, and so on.

  • Fraction Collection: Collect fractions in separate test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Product Data

Property Value Reference
Chemical Formula C9H7BrN2O[1][3][4][5][6]
Molecular Weight 239.07 g/mol [4][5][7]
Boiling Point 403.8 ± 25.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Physical Form Solid[1]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C[1][8]

Purification Troubleshooting Workflow

Purification_Troubleshooting_Workflow start Crude Product (this compound) assess_purity Assess Purity (TLC, NMR) start->assess_purity is_pure Is it Pure? assess_purity->is_pure pure_product Pure Product is_pure->pure_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization column_chromatography Column Chromatography choose_method->column_chromatography extraction Acid-Base Extraction choose_method->extraction perform_purification Perform Purification recrystallization->perform_purification column_chromatography->perform_purification extraction->perform_purification assess_again Assess Purity Again perform_purification->assess_again is_pure_again Is it Pure? assess_again->is_pure_again is_pure_again->pure_product Yes troubleshoot Troubleshoot is_pure_again->troubleshoot No oily_product Issue: Oily Product troubleshoot->oily_product multiple_spots Issue: Multiple Spots on TLC troubleshoot->multiple_spots low_yield Issue: Low Yield troubleshoot->low_yield triturate Solution: Triturate/Re-purify oily_product->triturate change_solvent Solution: Change Solvent/Stationary Phase multiple_spots->change_solvent optimize_conditions Solution: Optimize Conditions low_yield->optimize_conditions triturate->perform_purification change_solvent->perform_purification optimize_conditions->perform_purification

Caption: Troubleshooting workflow for the purification of this compound.

References

troubleshooting side reactions in the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the common synthetic route involving the cyclization of a substituted hydrazone.

Problem 1: Low yield of the desired product and presence of a major byproduct with a similar mass.

  • Question: My reaction to synthesize this compound from the corresponding hydrazone has a low yield, and I observe a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the cyclization?

  • Answer: The formation of isomeric indazoles, particularly the 2H-indazole isomer, is a common side reaction in the synthesis of 1H-indazoles. The regioselectivity of the cyclization is influenced by several factors, including the reaction conditions and the nature of the substituents.

    Troubleshooting Steps:

    • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable 1H-indazole. However, in some cases, lower temperatures may be beneficial. It is recommended to screen a range of temperatures to find the optimal condition for your specific substrate.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, xylene).

    • Acid/Base Catalyst: The choice and amount of acid or base catalyst can significantly impact the regioselectivity. For acid-catalyzed cyclization, consider using milder acids or varying the concentration. For base-mediated reactions, screening different bases (e.g., potassium carbonate, sodium ethoxide) and their stoichiometry is advised.

    • Purification: Careful column chromatography is often necessary to separate the desired this compound from its 2H-isomer. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Problem 2: Incomplete reaction and recovery of starting material.

  • Question: My cyclization reaction is very slow and a significant amount of the starting hydrazone remains even after prolonged reaction time. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.

    Troubleshooting Steps:

    • Increase Temperature: Many cyclization reactions require elevated temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition or side product formation.

    • Catalyst Loading: If you are using a catalyst (e.g., acid or metal catalyst), ensure that it is active and used in the correct stoichiometric amount. In some cases, increasing the catalyst loading can improve the reaction rate.

    • Removal of Water: If the cyclization reaction generates water as a byproduct, its removal can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus for azeotropic removal of water or by adding a dehydrating agent.

    • Reagent Purity: Ensure that all reagents and solvents are pure and dry. Impurities, especially water, can interfere with the reaction.

Problem 3: Formation of a dark, polymeric material and difficulty in product isolation.

  • Question: My reaction mixture turns dark, and I am struggling to isolate the desired product from a tar-like residue. What could be the cause and how can I prevent this?

  • Answer: The formation of polymeric material or "tar" is often indicative of decomposition of the starting material, intermediates, or the product under the reaction conditions.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: High temperatures can lead to undesired side reactions and decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Some intermediates in indazole synthesis can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.

    • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Control Reagent Addition: Slow, controlled addition of reagents, particularly strong acids or bases, can help to manage the reaction exotherm and prevent localized high temperatures that can lead to decomposition.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: The most common methods include:

      • The Fischer indole synthesis-like cyclization of the N-arylhydrazone of a 2-halo- or 2-nitro-acetophenone derivative.

      • Direct acylation of 5-bromo-1H-indazole at the C3 position.[1]

      • Synthesis from 5-bromo-1H-indazol-3-amine via diazotization followed by a reaction to introduce the acetyl group.[1]

  • Q2: How can I confirm the correct regiochemistry of my product?

    • A2: The regiochemistry of substituted indazoles can be unambiguously determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments can establish the connectivity and spatial relationships between the protons and carbons in the molecule. The proton on the indazole nitrogen (N-H) typically appears as a broad singlet in the 1H NMR spectrum.[1]

  • Q3: What are some typical purification methods for this compound?

    • A3: The crude product is typically purified by one or more of the following techniques:

      • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexane.

      • Column Chromatography: On silica gel, using a gradient of ethyl acetate in hexane as the eluent.

      • Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble while the impurities are more soluble (or vice versa) and then filtering.

  • Q4: Are there any specific safety precautions I should take when synthesizing this compound?

    • A4: Yes. As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Many of the reagents used in indazole synthesis, such as hydrazine derivatives, are toxic and should be handled in a well-ventilated fume hood. Reactions should be conducted with appropriate containment and quenching procedures in place.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Regioselective Cyclization

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield of 1H-isomer (%)Yield of 2H-isomer (%)
1Acetic AcidToluene110126525
2p-TsOHDioxane10087515
3K₂CO₃DMF12065040
4NaOEtEthanol78187020

Note: The data presented in this table are representative and may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrazone Cyclization

  • Hydrazone Formation:

    • To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude hydrazone is used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude hydrazone in a suitable solvent (e.g., toluene, dioxane).

    • Add the appropriate catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

    • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Start_1 1-(4-bromo-2-fluorophenyl)ethanone Intermediate Hydrazone Intermediate Start_1->Intermediate Ethanol, RT Start_2 Hydrazine Hydrate Start_2->Intermediate Product This compound (Desired Product) Intermediate->Product p-TsOH, Toluene, Heat Side_Product Isomeric 2H-indazole (Side Product) Intermediate->Side_Product Side Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Temp Optimize Reaction Temperature? Start->Check_Temp Adjust_Temp Screen Temperatures (e.g., 80-120°C) Check_Temp->Adjust_Temp Yes Check_Solvent Change Solvent? Check_Temp->Check_Solvent No Adjust_Temp->Check_Solvent Adjust_Solvent Test Solvents with Varying Polarity Check_Solvent->Adjust_Solvent Yes Check_Catalyst Modify Catalyst? Check_Solvent->Check_Catalyst No Adjust_Solvent->Check_Catalyst Adjust_Catalyst Screen Catalysts and Stoichiometry Check_Catalyst->Adjust_Catalyst Yes Purify Optimize Purification Check_Catalyst->Purify No Adjust_Catalyst->Purify End Improved Yield and Purity Purify->End

Caption: A logical workflow for troubleshooting low yields.

References

optimizing reaction conditions for bromo-indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-indazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of bromo-indazoles, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my bromination reaction low?

Low yields in bromination reactions can stem from several factors. Incomplete reaction, side product formation, or difficult purification are common culprits.

  • Incomplete Reaction: Ensure your starting material is fully consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For instance, in the synthesis of 5-bromo-1H-indazole-3-carboxylic acid, the reaction is heated at 90°C for 16 hours to ensure completion.[1]

  • Sub-optimal Reagents: The choice and quality of the brominating agent are critical. N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination of indazoles.[2] Ensure your NBS is fresh and has been stored properly. For direct bromination, using liquid bromine in a suitable solvent like acetic acid is also common.[1]

  • Reaction Conditions: The solvent and temperature can significantly impact the reaction outcome. Acetic acid is a common solvent for direct bromination with Br2, while solvents like acetonitrile, dichloromethane, or chloroform are often used with NBS.[1][2] The optimal temperature will depend on the specific substrate and brominating agent, ranging from room temperature to elevated temperatures.

  • Side Product Formation: Over-bromination (di- or tri-bromination) can occur, especially with highly activated indazole rings or when using an excess of the brominating agent. Carefully control the stoichiometry of the brominating agent. A mixture of isomers can also form, complicating purification and reducing the yield of the desired product.

Q2: My reaction is producing multiple isomers. How can I improve the regioselectivity?

The formation of multiple isomers is a common challenge in the functionalization of heterocyclic compounds like indazole.

  • Directing Groups: The position of existing substituents on the indazole ring will direct the position of bromination. Understanding the directing effects of your specific substituents is key to predicting and controlling the outcome.

  • Protecting Groups: Introducing a protecting group on one of the nitrogen atoms (N1 or N2) can alter the electronic properties of the ring and improve the regioselectivity of the bromination.

  • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. For example, NBS is often used for selective bromination at the 3-position of the indazole ring.[2]

  • Reaction Conditions: Temperature and solvent can influence the ratio of isomers formed. It is advisable to run small-scale trial reactions to screen different conditions and find the optimal parameters for your specific synthesis.

Q3: The purification of my bromo-indazole is difficult. What can I do?

Purification challenges often arise from the presence of unreacted starting materials, isomers, or other side products with similar polarities to the desired product.

  • Column Chromatography: Flash column chromatography is a standard method for purifying bromo-indazoles.[3] Experiment with different solvent systems (e.g., ethyl acetate/heptane, dichloromethane/methanol) to achieve better separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective purification technique.[4] Common solvents for recrystallization include ethanol, ethyl acetate, and heptane.

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. This typically involves washing the organic layer with water, brine, and sometimes a mild base (like sodium bicarbonate solution) to neutralize any acidic byproducts.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing bromo-indazoles?

Several synthetic routes are employed to produce bromo-indazoles, with the choice depending on the desired isomer and available starting materials. Common methods include:

  • Direct Bromination: This involves treating an existing indazole with a brominating agent like bromine (Br2) or N-Bromosuccinimide (NBS).[1][2]

  • Sandmeyer-type Reaction: Starting from an amino-indazole, a diazonium salt is formed and subsequently reacted with a bromide source, such as cuprous bromide (CuBr).[5]

  • Cyclization Reactions: Building the indazole ring from a substituted aniline or other acyclic precursor that already contains a bromine atom. For example, reacting a bromo-substituted aniline with isoamyl nitrite.[6] Another approach involves the reaction of a bromo-substituted benzaldehyde with hydrazine.[3]

Q2: How can I synthesize 5-bromo-1H-indazole?

A common method involves the cyclization of 4-bromo-2-methylaniline. The amine is first acetylated with acetic anhydride, followed by reaction with isoamyl nitrite and potassium acetate in chloroform under reflux. The resulting intermediate is then hydrolyzed with hydrochloric acid to yield 5-bromo-1H-indazole.[6]

Q3: What is a typical procedure for the synthesis of 7-bromo-1H-indazole?

7-bromo-1H-indazole can be synthesized from 7-aminoindazole via a Sandmeyer reaction. The amino-indazole is dissolved in hydrobromic acid, and a solution of sodium nitrite is added at low temperatures (-10 °C to -5 °C) to form the diazonium salt. This is then reacted with cuprous bromide to yield 7-bromo-1H-indazole.[5]

Q4: Are there specific safety precautions I should take during bromo-indazole synthesis?

Yes, standard laboratory safety practices should always be followed. Specifically:

  • Bromine: Liquid bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Acids and Bases: Many protocols use strong acids (e.g., hydrochloric acid, sulfuric acid) and bases (e.g., sodium hydroxide, potassium hydroxide), which are corrosive. Handle with care and appropriate PPE.

  • Solvents: Organic solvents like chloroform, DMF, and methanol are flammable and/or toxic. Use them in a fume hood and away from ignition sources.

  • Pressurized Reactions: Some procedures, like direct carboxylation, may require high-pressure equipment (autoclave).[7] Ensure you are properly trained and equipped to handle such reactions safely.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Bromo-Indazole Synthesis
Target CompoundStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
5-bromo-1H-indazole4-bromo-2-methylanilineAcetic anhydride, Potassium acetate, Isoamyl nitriteChloroform682094[6]
7-bromo-1H-indazole7-aminoindazoleHBr, NaNO2, CuBrWater-10 to RT2.2537[5]
5-bromo-1H-indazole5-bromo-2-fluorobenzaldehydeHydrazineN/A (neat)Reflux453[3]
6-bromo-3-iodo-1H-indazole6-bromo-1H-indazoleKOH, I2DMFRoom Temp371.2[8]
3-bromo-5-nitro-1H-indazole5-nitro-1H-indazoleBromineDMF-5 to 401295[9]
5-bromo-1H-indazole-3-carboxylic acidIndazole-3-carboxylic acidBromineAcetic Acid90-1201687.5[1]
Detailed Methodologies

Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline[6]

  • A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) is treated with acetic anhydride (0.109 L) at a temperature below 40°C.

  • The solution is stirred for 50 minutes.

  • Potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are added.

  • The solution is refluxed at 68°C for 20 hours.

  • After cooling to 25°C, the volatile components are removed under vacuum.

  • Water is added, and an azeotropic distillation is performed.

  • Concentrated hydrochloric acid (500 mL total) is added, and the mixture is heated to 50-55°C.

  • After cooling to 20°C, the pH is adjusted to 11 with 50% sodium hydroxide.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over magnesium sulfate, and filtered through a silica gel pad.

  • The solvent is evaporated, and the resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 5-bromo-1H-indazole.

Synthesis of 7-bromo-1H-indazole from 7-aminoindazole[5]

  • 7-aminoindazole (3.45 g, 25.9 mmol) is dissolved in concentrated hydrobromic acid (25 mL) and diluted with water (8.5 mL). The solution is cooled to -10°C.

  • A solution of sodium nitrite (755 mg, 10.9 mmol) in water (11.5 mL) is cooled and slowly added to the indazole solution.

  • Solid sodium nitrite (1.14 g, 16.5 mmol) is added in portions.

  • The reaction is stirred at -5°C for 15 minutes.

  • A cooled solution of cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) is added dropwise over 15 minutes.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is neutralized with a saturated sodium bicarbonate solution.

  • The mixture is diluted with water and filtered. The filter cake is washed with ethyl acetate.

  • The filtrate layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried with anhydrous sodium sulfate and concentrated under reduced pressure to give 7-bromo-1H-indazole.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start Start with Amino-Indazole dissolve Dissolve in HBr Cool to -10°C start->dissolve Step 1 add_nitrite Add NaNO₂ Solution Stir at -5°C dissolve->add_nitrite Step 2 add_cuBr Add CuBr Solution add_nitrite->add_cuBr Step 3 warm_rt Warm to Room Temp Stir for 2h add_cuBr->warm_rt Step 4 neutralize Neutralize with NaHCO₃ warm_rt->neutralize Step 5 extract Extract with Ethyl Acetate neutralize->extract Step 6 dry_concentrate Dry & Concentrate extract->dry_concentrate Step 7 product Bromo-Indazole Product dry_concentrate->product Final Step

Caption: Workflow for the synthesis of bromo-indazole via a Sandmeyer reaction.

troubleshooting_workflow start Low Yield in Bromination Reaction check_tlc Check TLC for Starting Material start->check_tlc incomplete Incomplete Reaction check_tlc->incomplete Yes side_products Significant Side Products Observed check_tlc->side_products No solution_incomplete Extend Reaction Time or Increase Temperature incomplete->solution_incomplete over_bromination Over-bromination? side_products->over_bromination Yes isomers Isomer Formation? side_products->isomers No solution_over_bromination Reduce Molar Ratio of Brominating Agent over_bromination->solution_over_bromination Yes over_bromination->isomers No solution_isomers Optimize Solvent/Temp Use Protecting Group isomers->solution_isomers Yes

Caption: Troubleshooting decision tree for low yield in bromo-indazole synthesis.

References

Technical Support Center: Regioselective Functionalization of Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the regioselective functionalization of indazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor N1/N2 Regioselectivity in N-Alkylation

  • Question: My N-alkylation of a substituted indazole yields a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?

  • Answer: Achieving high regioselectivity in N-alkylation is a common challenge due to the two nucleophilic nitrogen atoms in the indazole ring. The outcome is influenced by a delicate balance of steric effects, electronic effects, and reaction conditions.[1][2][3]

    • Potential Cause 1: Suboptimal Base/Solvent System. The choice of base and solvent significantly impacts the position of the negative charge on the indazole anion and the subsequent alkylation.

      • Solution: For N1-selectivity, especially with electron-deficient indazoles, using sodium hydride (NaH) in tetrahydrofuran (THF) has proven effective.[2][4] For N2-selectivity, conditions promoting kinetic control, such as using a stronger base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, can be favorable, although this is highly substrate-dependent.[3]

    • Potential Cause 2: Steric Hindrance. Bulky substituents at the C7 position can sterically hinder the N1 position, favoring N2 alkylation. Conversely, bulky groups at the C3 position may favor N1 substitution.[2]

      • Solution: Analyze the steric profile of your indazole. If a bulky C7 substituent is present, N2 selectivity is likely. To achieve N1 selectivity in such cases, you might need to explore alternative synthetic routes or different alkylating agents.

    • Potential Cause 3: Thermodynamic vs. Kinetic Control. N1-alkylated indazoles are often the thermodynamically more stable product, while N2-alkylated products can be the result of kinetic control.[2][5]

      • Solution: To favor the thermodynamic N1 product, consider using conditions that allow for equilibration, such as higher temperatures or longer reaction times.[2] For the kinetic N2 product, lower temperatures and shorter reaction times are advisable. Mitsunobu conditions often favor the N2 isomer.[2]

Issue 2: Low Yield or No Reaction in C-H Functionalization

  • Question: I am attempting a direct C-H functionalization of my indazole, but I am observing low yields or no reaction. What could be the problem?

  • Answer: Direct C-H functionalization of indazoles can be challenging due to the relative inertness of the C-H bonds.[6] Success often depends on the specific position being targeted and the use of an appropriate catalytic system.

    • Potential Cause 1: Incorrect Catalyst or Ligand. The choice of transition metal catalyst (e.g., Pd, Rh, Ru, Cu) and corresponding ligands is crucial for activating the desired C-H bond.

      • Solution: For C3-functionalization, palladium catalysts are commonly used, often with pre-functionalization of the C3 position (e.g., iodination) followed by a cross-coupling reaction like Suzuki-Miyaura.[7] For direct C-H activation at other positions, a directing group is often necessary.[8][9]

    • Potential Cause 2: Lack of a Directing Group for Positions other than C3. The C-H bonds at positions C4, C5, C6, and C7 are generally less reactive than C3.[6]

      • Solution: To functionalize these positions, the installation of a directing group on the N1 nitrogen is often required.[10][11] A variety of directing groups are available, such as amides or pyridyl groups, which can direct the metal catalyst to a specific C-H bond (e.g., C7).[11][12]

    • Potential Cause 3: Incompatible Functional Groups. The functional groups present on your indazole substrate may be interfering with the catalyst or reagents.

      • Solution: Review the compatibility of your substrate's functional groups with the chosen catalytic system. It may be necessary to protect sensitive functional groups prior to the C-H functionalization step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the regioselective functionalization of indazoles.

  • Question: How can I selectively functionalize the N1 position of an indazole?

  • Answer: N1-selective functionalization is often achieved under conditions that favor thermodynamic control. A widely used method is the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (THF) or dioxane.[2][4] This approach is particularly effective for indazoles bearing electron-withdrawing groups.[1] Additionally, the presence of a C3 substituent can sterically hinder the N2 position, thus favoring N1 functionalization.[4]

  • Question: What conditions favor N2 functionalization?

  • Answer: N2-functionalization is typically favored under kinetic control. This can often be achieved using conditions such as potassium carbonate (K₂CO₃) in DMF.[3] The presence of a bulky substituent at the C7 position will sterically block the N1 position and strongly direct alkylation to the N2 position.[2] Certain reactions, like the Mitsunobu reaction, also show a preference for the N2 position.[2] Recently, a TfOH-catalyzed reaction with diazo compounds has been shown to be highly selective for N2-alkylation.[13]

  • Question: How can I achieve C3-selective functionalization?

  • Answer: The C3 position of the indazole ring is often the most amenable to C-H functionalization. Direct C3-arylation, alkylation, and acylation have been reported.[7][14] A common strategy involves the initial halogenation (e.g., iodination or bromination) of the C3 position, followed by a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.[7][14] For direct C3-functionalization, N-protection of the indazole is often necessary to prevent competing N-functionalization.[15] For example, an N-SEM (2-(trimethylsilyl)ethoxymethyl) group can direct regioselective C3-lithiation.[15]

  • Question: What strategies exist for functionalizing the C5 and C7 positions?

  • Answer: Functionalization of the C5 and C7 positions typically requires a directing group strategy due to the lower reactivity of these C-H bonds.[6]

    • C7-Functionalization: An amide directing group, such as an N,N-diisopropylcarbamoyl group, installed at the N1 position can effectively direct rhodium-catalyzed C7-olefination.[11]

    • C5-Functionalization: While more challenging, some methods for C5 functionalization are emerging. For instance, direct C5 iodination of indoles has been reported, and similar strategies might be adaptable for indazoles.[16] Copper-catalyzed C5-H alkylation has been demonstrated for indoles with a C3-carbonyl directing group.[17]

  • Question: How do electronic and steric effects of substituents influence regioselectivity?

  • Answer: Substituents on the indazole ring play a critical role in directing functionalization:

    • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting N1/N2 selectivity in N-alkylation.[1] In C-H functionalization, EWGs can deactivate the ring, making the reaction more challenging.

    • Steric Effects: Bulky substituents near a reaction site can block that position, forcing the reaction to occur at a less hindered site. For example, a large group at C7 will generally favor N2-alkylation by blocking N1.[2] Similarly, in directing group-assisted C-H functionalization, the geometry of the substrate and directing group determines which C-H bond is accessible to the metal catalyst.[18]

Quantitative Data Summary

Table 1: Comparison of Conditions for N1 vs. N2 Alkylation of Indazoles

Target PositionIndazole SubstituentReagents and ConditionsN1:N2 RatioYield (%)Reference
N1 3-carboxymethyln-BuBr, NaH, THF>99:189[2]
N1 3-tert-butyln-BuBr, NaH, THF>99:191[2]
N1 5-bromo-3-CO₂MeVarious alcohols, PPh₃, DIAD (Mitsunobu) then Cs₂CO₃>90:10>90[19]
N2 UnsubstitutedEtOH, PPh₃, DEAD (Mitsunobu)1:2.578 (total)[2]
N2 7-NO₂n-BuBr, NaH, THF4:9695[2]
N2 VariousDiazo compounds, TfOHup to 100:075-98[13]

Table 2: Regioselectivity in C-H Functionalization of N-Substituted Indazoles

Target PositionDirecting GroupReaction TypeCatalyst SystemYield (%)Reference
C7 N1-CON(iPr)₂Olefination[RhCpCl₂]₂, AgSbF₆60-92[11]
C3 N2-SEMLithiation/Electrophilic quenchn-BuLi, then various electrophiles55-95[15]
ortho of N2-Aryl N2-Aryl (azo)Annulation with aldehydes[RhCpCl₂]₂, AgSbF₆50-95[18][20]
C3 N1-H (pre-iodinated)Suzuki-MiyauraPdCl₂(dtbpf)up to 98[7]

Key Experimental Protocols

Protocol 1: N1-Selective Alkylation of 3-Substituted Indazoles

  • Objective: To achieve high N1-selectivity in the alkylation of an indazole bearing a C3 substituent.

  • Procedure (based on[2]):

    • To a solution of the 3-substituted-1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add the alkyl halide (e.g., n-butyl bromide, 1.1 mmol) dropwise to the suspension.

    • Stir the reaction mixture at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation of Indazoles with Diazo Compounds

  • Objective: To obtain the N2-alkylated indazole with high regioselectivity.

  • Procedure (based on[13]):

    • To a solution of the 1H-indazole (0.5 mmol) in dichloromethane (DCM, 2 mL) under an inert atmosphere, add the diazo compound (0.6 mmol).

    • Cool the mixture to 0 °C and add trifluoromethanesulfonic acid (TfOH, 0.05 mmol, 10 mol%) dropwise.

    • Allow the reaction to warm to room temperature and stir for the specified time (typically 1-12 hours, monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the pure N2-alkylated indazole.

Protocol 3: C3-Arylation of N1-Boc-Protected Indazole via Suzuki-Miyaura Coupling

  • Objective: To introduce an aryl group at the C3 position of an indazole.

  • Procedure (based on[7]):

    • C3-Iodination: To a solution of 1H-indazole (1.0 mmol) in DMF (5 mL), add KOH (2.0 mmol) and iodine (I₂, 1.1 mmol). Stir at room temperature until iodination is complete. Work up to isolate 3-iodo-1H-indazole.

    • N1-Protection: Protect the 3-iodo-1H-indazole with a Boc group using (Boc)₂O and a suitable base (e.g., DMAP, Et₃N) in a solvent like THF or DCM.

    • Suzuki-Miyaura Coupling: In a reaction vessel, combine N1-Boc-3-iodoindazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), a palladium catalyst such as PdCl₂(dtbpf) (2-5 mol%), and a base such as K₂CO₃ (3.0 mmol).

    • Add a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic extracts, dry, and concentrate.

    • Purify the product by column chromatography. The Boc protecting group can be removed under acidic conditions if desired.

Visualizations

Diagram 1: Decision Workflow for N-Functionalization Strategy

N_Functionalization_Workflow start Start: 1H-Indazole Substrate sterics Analyze Sterics: C7 Substituent? start->sterics c7_bulky Bulky C7 Group sterics->c7_bulky Yes c7_not_bulky No Bulky C7 Group sterics->c7_not_bulky No n2_favored N2 Alkylation Favored c7_bulky->n2_favored n1_possible N1 Alkylation Possible c7_not_bulky->n1_possible n2_product N2-Product n2_favored->n2_product thermo_kinetic Choose Control: Thermodynamic or Kinetic? n1_possible->thermo_kinetic thermo Thermodynamic Control (e.g., NaH, THF, heat) thermo_kinetic->thermo Thermodynamic kinetic Kinetic Control (e.g., K2CO3, DMF, rt or Mitsunobu) thermo_kinetic->kinetic Kinetic n1_product N1-Product thermo->n1_product kinetic->n2_product

Caption: Decision workflow for N-alkylation of indazoles.

Diagram 2: Logic for Directing Group-Assisted C-H Functionalization

CH_Functionalization_Logic start Target: C-H Functionalization target_pos Select Target Position start->target_pos c3 C3 Position target_pos->c3 C3 c_other C4, C5, C7, etc. target_pos->c_other Other direct_methods Direct Methods Possible (e.g., Halogenation/Coupling, Direct C-H Activation) c3->direct_methods dg_required Directing Group (DG) Strategy Required c_other->dg_required product Functionalized Indazole direct_methods->product install_dg 1. Install DG on N1 dg_required->install_dg ch_activation 2. Transition Metal-Catalyzed C-H Activation/Coupling install_dg->ch_activation remove_dg 3. Remove DG ch_activation->remove_dg remove_dg->product

Caption: Logic for choosing a C-H functionalization strategy.

Diagram 3: Thermodynamic vs. Kinetic Control in N-Alkylation

Thermo_vs_Kinetic sub Indazole Anion ts1 Transition State (N1-attack) sub->ts1 ΔG‡ (thermo) higher activation energy ts2 Transition State (N2-attack) sub->ts2 ΔG‡ (kinetic) lower activation energy p1 N1-Product (More Stable) ts1->p1 Thermodynamic Path (reversible, high temp) p2 N2-Product (Less Stable) ts2->p2 Kinetic Path (irreversible, low temp) p2->p1 Equilibration (if possible)

Caption: Energy profile of thermodynamic vs. kinetic N-alkylation.

References

how to avoid N-1 vs N-2 isomerization in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of N-1 versus N-2 substitution, a common challenge in the synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing whether substitution occurs at the N-1 or N-2 position of the indazole ring?

The regioselectivity of N-alkylation and N-acylation of indazoles is influenced by a combination of factors:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N-1/N-2 ratio.[1][2]

  • Indazole Substituents: Both the electronic properties and steric hindrance of substituents on the indazole ring play a crucial role in directing the incoming group.[1][3]

  • Electrophile/Reagent: The nature of the alkylating or acylating agent can favor one position over the other.[4]

  • Thermodynamic vs. Kinetic Control: The N-1 isomer is generally the thermodynamically more stable product, while the N-2 isomer is often the kinetically favored one.[4] Reaction conditions can be manipulated to favor either the kinetic or thermodynamic product.

Q2: Which position, N-1 or N-2, is generally more thermodynamically stable?

The 1H-indazole tautomer is typically considered more thermodynamically stable than the 2H-tautomer.[1][5] Consequently, N-1 substituted indazoles are usually the more stable isomers.[4] Under conditions that allow for equilibration, the N-1 isomer is often the major product.[1][4]

Q3: How can I favor the formation of the N-1 substituted indazole?

To favor the N-1 isomer, you can employ conditions that lead to the thermodynamically controlled product. Here are some strategies:

  • Base and Solvent Combination: A frequently successful combination for N-1 selective alkylation is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][6] This is particularly effective for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide, often yielding >99% N-1 regioselectivity.[1][6]

  • Thermodynamic Equilibration: Using conditions that allow for the isomerization of the N-2 product to the more stable N-1 product can be effective. This can sometimes be achieved with longer reaction times or by using specific electrophiles like α-halo carbonyls.[1]

  • Reductive Amination Conditions: A recently developed method using an aldehyde as the alkylating partner in the presence of a reducing agent and an acid catalyst has shown high selectivity for the N-1 position under thermodynamic control.[7]

Q4: How can I favor the formation of the N-2 substituted indazole?

Formation of the N-2 isomer, the kinetic product, can be achieved using several methods:

  • Mitsunobu Reaction: The Mitsunobu reaction often shows a strong preference for the formation of the N-2 regioisomer.[1][2][8]

  • Specific Alkylating Agents: Hard alkylating agents like trimethyloxonium tetrafluoroborate or triethyloxonium hexafluorophosphonate can favor N-2 alkylation.[4]

  • Substituent Effects: Indazoles with electron-withdrawing substituents at the C-7 position, such as NO2 or CO2Me, have shown excellent N-2 regioselectivity (≥96%).[1][3][9]

  • Acid-Catalyzed Reactions: Under acidic conditions, substitution reactions on indazoles tend to proceed at the N-2 position.[10]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of N-1 and N-2 isomers with poor selectivity.

  • Possible Cause: The chosen reaction conditions are not sufficiently selective for your specific indazole substrate.

  • Solution:

    • For N-1 Selectivity: Switch to a stronger, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF.[1][6] Avoid polar aprotic solvents like DMF, which can decrease selectivity by favoring solvent-separated ion pairs.[1]

    • For N-2 Selectivity: Consider using Mitsunobu conditions or an acid-catalyzed alkylation protocol.[1][8][10]

    • Analyze Substituent Effects: Re-evaluate the electronic and steric effects of your indazole's substituents. If you have a bulky group at C-3, N-1 alkylation should be favored.[2] If you have an electron-withdrawing group at C-7, this may inherently favor N-2.[1][9]

Problem 2: I am trying to synthesize the N-1 isomer, but the reaction is slow or incomplete.

  • Possible Cause: The reactivity of your alkylating agent is low, or the reaction conditions are not optimal for your substrate.

  • Solution:

    • Increase Temperature: Gently warming the reaction may improve the rate, but be cautious as this can sometimes lead to decreased selectivity.

    • Change Alkylating Agent: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.

    • Alternative N-1 Selective Protocol: If standard NaH/THF conditions are not effective, consider the reductive amination approach with an aldehyde, which has shown broad applicability.[7]

Problem 3: I am observing the formation of the N-1 isomer even when targeting the N-2 product.

  • Possible Cause: The initially formed kinetic N-2 product is isomerizing to the more thermodynamically stable N-1 product under the reaction conditions.

  • Solution:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the isomerization pathway.

    • Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time for isomerization to occur.

    • Use Kinetic Conditions: Ensure your chosen method is truly under kinetic control. For example, some glycosylation reactions show that shorter reaction times favor the N-2 isomer, while longer times lead to the N-1 product.[11]

Quantitative Data on Regioselectivity

The following tables summarize the observed N-1/N-2 ratios for the alkylation of various indazoles under different reaction conditions.

Table 1: Effect of Base and Solvent on N-Alkylation of Methyl 1H-indazole-3-carboxylate

BaseSolventAlkylating AgentN-1 : N-2 RatioReference
NaHTHFn-Pentyl bromide>99 : 1[1]
K2CO3DMFn-Pentyl bromide89 : 11[1]
Cs2CO3DMFn-Pentyl bromide92 : 8[1]
NaHMDSTHFn-Pentyl bromide93 : 7[1]
NaHMDSDMSOn-Pentyl bromide50 : 50[1]

Table 2: Effect of C-3 and C-7 Substituents on N-Alkylation (NaH in THF)

Indazole SubstituentAlkylating AgentN-1 : N-2 RatioReference
3-tert-Butyln-Pentyl bromide>99 : 1[1]
3-Methyln-Pentyl bromide88 : 12[1]
3-Phenyln-Pentyl bromide94 : 6[1]
7-Nitron-Pentyl bromide4 : 96[1]
7-CO2Men-Pentyl bromide3 : 97[1]

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation using NaH/THF [1]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the N-1 alkylated indazole.

Protocol 2: General Procedure for N-2 Selective Alkylation using Mitsunobu Conditions [1][8]

  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired N-2 alkylated product from triphenylphosphine oxide and other byproducts.

Visualization of Selectivity Factors

The following diagram illustrates the key decision points and influencing factors in achieving selective N-1 or N-2 substitution on an indazole core.

Indazole_Alkylation_Selectivity start Indazole Substrate conditions Reaction Conditions start->conditions Choose Strategy n1_path Target: N-1 Isomer (Thermodynamic) conditions->n1_path Thermodynamic Control n2_path Target: N-2 Isomer (Kinetic) conditions->n2_path Kinetic Control nah_thf Base/Solvent: NaH in THF n1_path->nah_thf thermo_eq Thermodynamic Equilibration n1_path->thermo_eq c3_sterics Substituent: Bulky C-3 group n1_path->c3_sterics mitsunobu Reagents: Mitsunobu Conditions n2_path->mitsunobu acid_cat Catalysis: Acid-catalyzed n2_path->acid_cat c7_ewg Substituent: EWG at C-7 n2_path->c7_ewg

Caption: Decision workflow for controlling N-1 vs. N-2 selectivity in indazole synthesis.

References

stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 1-(5-bromo-1H-indazol-3-yl)ethanone in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1: For optimal stability, this compound should be handled and stored according to the following guidelines. These recommendations are based on supplier information and general best practices for heterocyclic compounds.

ConditionSolid FormStock Solution (in DMSO)Aqueous Buffer Dilution
Temperature 2-8°C[1][2][3]-20°C or -80°C2-8°C (short-term) or frozen for longer storage
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)[1][3]Tightly sealed vialTightly sealed container
Light Keep in a dark place[1][2][3]Amber vial or foil-wrapped tubeProtection from light
Moisture Store in a desiccatorStore with desiccantPrepare fresh as needed

Q2: I observed precipitation of my compound after diluting the DMSO stock solution into an aqueous buffer. What could be the cause and how can I resolve this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for many organic small molecules and is often due to the compound's low aqueous solubility. The bromine substituent on the indazole ring can increase lipophilicity, potentially reducing water solubility[4].

Troubleshooting Steps:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

  • Increase the Percentage of Co-solvent: If your experimental system can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on the assay.

  • Use a Different Buffer System: The pH and composition of the buffer can influence solubility. Experiment with different buffers (e.g., PBS, HEPES, Tris) to find one that is more compatible with your compound.

  • Incorporate Solubilizing Agents: For in vitro assays, non-ionic detergents like Tween-20 or Pluronic F-68 at low concentrations (typically <0.1%) can help maintain solubility.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in biological assays.

Inconsistent results can often be traced back to the instability of the compound in the assay medium over the time course of the experiment. The indazole ring itself is a stable aromatic system; however, the overall molecule's stability can be influenced by the experimental conditions.

Potential Causes and Solutions:

  • Degradation in Aqueous Buffer: While the indazole core is stable, prolonged incubation in aqueous buffers, especially at non-neutral pH or elevated temperatures, could potentially lead to degradation.

    • Protocol: Perform a time-course stability study. Prepare your compound in the final assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). Analyze the sample by HPLC at different time points (e.g., 0, 2, 8, 24 hours) to check for the appearance of degradation products.

  • Reactivity with Assay Components: Some assay reagents, particularly those containing strong nucleophiles or reducing agents, could potentially react with the compound. The acetyl group could be susceptible to nucleophilic attack.

    • Protocol: Prepare the compound in the assay buffer containing all components except for the biological target (e.g., cells, protein). Incubate under assay conditions and analyze by HPLC or LC-MS to detect any new peaks that would indicate a reaction.

Issue 2: Loss of compound activity upon storage of stock solutions.

A gradual loss of potency of your stock solution can occur even when stored at low temperatures.

Potential Causes and Solutions:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce moisture and may cause the compound to fall out of solution, leading to an inaccurate concentration.

    • Best Practice: Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Oxidation: Although the indazole ring is relatively stable, long-term storage in the presence of oxygen could lead to slow oxidation.

    • Best Practice: After preparing the stock solution, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: On a calibrated analytical balance, accurately weigh out a desired amount of this compound powder. For example, weigh 2.39 mg to prepare 1 mL of a 10 mM solution (MW = 239.07 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound.

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Transfer the solution to a clear glass vial, flush with argon or nitrogen, and seal tightly with a PTFE-lined cap. For light-sensitive storage, use an amber vial or wrap the clear vial in aluminum foil. Store at -20°C or -80°C.

Visual Guides

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Protocol solid Weigh Solid Compound dissolve Dissolve in DMSO (10 mM Stock) solid->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration in Assay Buffer thaw->dilute incubate Incubate with Biological System dilute->incubate readout Measure Assay Readout incubate->readout

Caption: A typical experimental workflow for using this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent Assay Results? check_solubility Visual Check: Precipitation in Assay? start->check_solubility hplc_stability HPLC Analysis: Degradation Over Time? check_solubility->hplc_stability No sol_conc Lower Final Concentration check_solubility->sol_conc Yes hplc_reactivity LC-MS Analysis: Reaction with Buffer Components? hplc_stability->hplc_reactivity No Degradation sol_fresh Prepare Compound Fresh hplc_stability->sol_fresh Degradation Detected sol_buffer Change Buffer System hplc_reactivity->sol_buffer Reaction Detected sol_cosolvent Increase Co-solvent % sol_conc->sol_cosolvent

Caption: A troubleshooting decision tree for stability issues.

References

Technical Support Center: Purification of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The most common impurities depend on the synthetic route employed. However, you can generally expect to find:

  • Unreacted starting materials: Such as 5-bromo-1H-indazole or the acylating agent.

  • Regioisomers: Specifically, the N2-acetylated isomer, 1-(5-bromo-2H-indazol-3-yl)ethanone. The desired product is the N1-acetylated isomer.

  • Byproducts from side reactions: Depending on the reaction conditions, these could include poly-acetylated or degraded indazole species.

  • Residual catalysts and reagents: For example, residual Lewis acids from a Friedel-Crafts acylation.

Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities. Before attempting purification by chromatography or recrystallization, it is advisable to perform a preliminary cleanup. Trituration with a suitable solvent can be effective. Try stirring the crude oil with a minimal amount of a cold, non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often induce precipitation of the desired product, leaving more soluble impurities in the solvent.

Q3: I am having difficulty separating the N1 and N2 acetylated isomers. What purification techniques are most effective?

A3: The separation of N1 and N2 isomers of substituted indazoles can be challenging due to their similar polarities.

  • Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify and separate the fractions containing each isomer.

  • Recrystallization: Fractional recrystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent system. Experiment with different solvents, such as ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Q4: What are the key differences in the spectroscopic data (¹H NMR) that can help me distinguish between the N1 and N2 isomers?

A4: The chemical shifts of the protons on the indazole ring and the acetyl group will differ between the N1 and N2 isomers. In the ¹H NMR spectrum, the protons on the aromatic ring of the N1 isomer are often more deshielded (appear at a higher ppm) compared to the N2 isomer due to the anisotropic effect of the acetyl group. The exact chemical shifts can vary depending on the solvent used for the NMR analysis. It is recommended to consult literature data for similar N1 and N2 substituted indazoles for comparison.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Initial Work-up Incomplete reaction or significant side product formation.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents).
Inefficient removal of catalysts or acidic/basic byproducts.Perform an aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by a brine wash before concentrating the organic phase.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system (mobile phase).Screen different solvent systems with varying polarities (e.g., dichloromethane/methanol, toluene/ethyl acetate) using TLC to achieve better separation.
Overloading of the column.Use a larger column or reduce the amount of crude material loaded.
Poor Recovery from Recrystallization The compound is too soluble in the chosen solvent.Try a solvent in which the compound has lower solubility at room temperature but good solubility at elevated temperatures. Alternatively, use a mixed solvent system.
The compound is precipitating as an oil.Ensure the recrystallization solution is not supersaturated. Try cooling the solution more slowly or adding a seed crystal.
Product is Contaminated with Starting Material (5-bromo-1H-indazole) Incomplete acylation reaction.Increase the amount of acylating agent and/or the reaction time.
The starting material and product have very similar polarities.Attempt careful column chromatography with a shallow elution gradient.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase solvent. In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC.

  • Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallizing this compound. The choice of solvent is critical and may require some experimentation. Based on literature for similar compounds, ethanol is a good starting point.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

TroubleshootingWorkflow start Crude this compound check_purity Assess Purity (TLC, NMR) start->check_purity high_purity High Purity check_purity->high_purity >95% low_purity Low Purity / Oily check_purity->low_purity <95% or Oily recrystallization Recrystallization high_purity->recrystallization For higher purity trituration Triturate with Hexane/EtOAc low_purity->trituration column_chromatography Column Chromatography trituration->column_chromatography column_chromatography->recrystallization If necessary final_product Pure Product column_chromatography->final_product recrystallization->final_product recrystallization->final_product

Caption: Troubleshooting workflow for the purification of this compound.

LogicalPurification cluster_impurities Common Impurities cluster_techniques Purification Techniques unreacted_sm Unreacted Starting Material (5-bromo-1H-indazole) column Column Chromatography (Silica Gel, Hexane/EtOAc gradient) unreacted_sm->column Removes regioisomer N2-acetylated Isomer regioisomer->column Separates byproducts Polar Byproducts trituration Trituration (Hexane/EtOAc) byproducts->trituration Removes byproducts->column Removes trituration->column Precedes recrystallization Recrystallization (e.g., Ethanol) column->recrystallization Followed by

Caption: Logical relationships between impurities and purification techniques.

Technical Support Center: Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main strategies for synthesizing this compound: the direct functionalization of a pre-formed 5-bromoindazole core and the construction of the indazole ring from a 5-bromo-1H-indazol-3-amine precursor.[1]

Q2: What is the role of the bromine atom in this compound?

A2: The bromine atom serves multiple purposes in medicinal chemistry. It can modulate the electronic properties and lipophilicity of the molecule, which can affect its biological activity and pharmacokinetic properties.[1] It can also act as a "synthetic handle" for further chemical modifications through reactions like metal-catalyzed cross-coupling.[1]

Q3: What are the key safety precautions to consider during the synthesis?

A3: The synthesis may involve hazardous materials requiring appropriate safety measures. These include:

  • Lewis acids (e.g., AlCl₃) used in Friedel-Crafts reactions: These are corrosive and react violently with water.

  • Brominating agents: These are toxic and corrosive.

  • Hydrazine: This is a toxic and potentially explosive compound.

  • Diazonium salts: These intermediates can be unstable and explosive. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[2]

Troubleshooting Guides

Route 1: Direct Friedel-Crafts Acylation of 5-bromoindazole

This approach involves the direct acylation of the 5-bromoindazole core to introduce the acetyl group at the C3 position.

Issue 1: Low Yield and/or Complex Product Mixture

  • Possible Cause: Poor regioselectivity of the acylation reaction, leading to acylation at N-1, N-2, and C-3 positions, as well as potential polymerization of the starting material.

  • Troubleshooting Steps:

    • Optimize Lewis Acid: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄) are critical. A systematic screening of different Lewis acids and their amounts should be performed.

    • Control Reaction Temperature: Friedel-Crafts acylations are often exothermic. Maintaining a low and controlled temperature (e.g., 0-5 °C) during the addition of reagents can minimize side reactions.

    • Solvent Selection: The choice of solvent can influence the solubility of intermediates and the overall reaction pathway. Dichloromethane or nitrobenzene are commonly used, but their impact on regioselectivity should be evaluated.

    • Order of Addition: Slowly adding the acylating agent (e.g., acetyl chloride or acetic anhydride) to the mixture of 5-bromoindazole and Lewis acid can help control the reaction.

Issue 2: Difficult Purification of the Final Product

  • Possible Cause: The presence of multiple isomers and polymeric byproducts makes purification by simple crystallization challenging.

  • Troubleshooting Steps:

    • Slurry Washing: Washing the crude product with a suitable solvent, such as methanol, can help remove some impurities.

    • Column Chromatography: While challenging to scale up, column chromatography is an effective method for separating isomers at the lab scale to identify optimal reaction conditions that minimize byproduct formation.

    • Recrystallization: A systematic study of different solvent systems for recrystallization should be conducted to find conditions that selectively crystallize the desired this compound.

Route 2: Synthesis from 5-bromo-1H-indazol-3-amine Precursor

This route involves the initial synthesis of 5-bromo-1H-indazol-3-amine, followed by its conversion to the target molecule.

Issue 3: Low Yield in the Synthesis of 5-bromo-1H-indazol-3-amine

  • Possible Cause: Incomplete reaction or side reactions during the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine.

  • Troubleshooting Steps:

    • Temperature Control: The reaction with hydrazine is exothermic. The reaction temperature should be carefully controlled to prevent side reactions.

    • Purity of Starting Material: Ensure the high purity of the 5-bromo-2-fluorobenzonitrile starting material.

    • Hydrazine Stoichiometry: Optimize the molar ratio of hydrazine hydrate to the benzonitrile derivative.

Issue 4: Unstable Intermediates and Low Yield during Conversion of the Amino Group

  • Possible Cause: The diazotization of the 3-amino group can lead to unstable diazonium salts, which may decompose before the subsequent reaction to introduce the acetyl group.

  • Troubleshooting Steps:

    • Low-Temperature Diazotization: Perform the diazotization at low temperatures (typically 0-5 °C) to enhance the stability of the diazonium salt.

    • "Interrupted" Diazotization: Consider quenching the reaction with cold water immediately after the addition of the nitrite source to potentially isolate a more stable diazonium species.

    • In Situ Reaction: Use the generated diazonium salt immediately in the next step without isolation to minimize decomposition.

    • Alternative Reagents: Explore alternative diazotizing agents that might offer better stability or reactivity profiles.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazole (Precursor for Route 1)

This protocol is adapted from a procedure for the synthesis of 5-bromoindazole from 4-bromo-2-methylaniline.[3]

  • In a reaction vessel, dissolve 4-bromo-2-methylaniline in chloroform.

  • Add acetic anhydride at a temperature below 40 °C.

  • After stirring, add potassium acetate and isoamyl nitrite.

  • Reflux the solution at 68 °C for 20 hours.

  • Cool the reaction mixture and distill off the volatiles under vacuum.

  • Add water and distill the azeotrope.

  • Add concentrated hydrochloric acid and heat the mixture.

  • Cool the solution and basify with 50% sodium hydroxide to pH 11.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate and filter.

  • Purify the product by filtration through a silica gel pad and concentrate the eluant.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 5-bromoindazole.[3]

Protocol 2: Synthesis of 5-bromo-1H-indazol-3-amine (Precursor for Route 2)

This protocol is based on the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[4]

  • Dissolve 5-bromo-2-fluorobenzonitrile in ethanol in a sealed tube.

  • Add hydrazine hydrate (99%) to the solution.

  • Heat the reaction mixture at 70 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness.

  • Purify the resulting solid by recrystallization from ethanol to obtain 5-bromo-1H-indazol-3-amine.[4]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: Direct AcylationRoute 2: From 3-Amino Precursor
Starting Material 5-bromoindazole5-bromo-2-fluorobenzonitrile
Key Intermediates None5-bromo-1H-indazol-3-amine, diazonium salt
Potential Challenges Regioselectivity, purificationHandling of hydrazine, stability of diazonium salt
Key Reagents Lewis acids, acetylating agentsHydrazine, sodium nitrite
Reported Yields Variable, depends on conditionsCan be high if steps are optimized

Visualization

G cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Steps start Start: Identify Synthesis Issue issue_low_yield Low Yield / Purity start->issue_low_yield Problem Identification issue_byproducts Formation of Byproducts issue_purification Purification Difficulty issue_safety Safety Concerns (Scaling Up) ts_reagents Optimize Reagents (Lewis Acid, Base, Solvent) issue_low_yield->ts_reagents Solution Path ts_conditions Adjust Reaction Conditions (Temperature, Time, Addition Rate) issue_low_yield->ts_conditions Solution Path issue_byproducts->ts_reagents Solution Path issue_byproducts->ts_conditions Solution Path ts_purification Develop Purification Method (Recrystallization, Extraction) issue_purification->ts_purification Solution Path ts_safety Implement Safety Protocols (Inert Atmosphere, Quenching) issue_safety->ts_safety Solution Path end_goal Achieve Scalable and Efficient Synthesis ts_reagents->end_goal Implementation ts_conditions->end_goal Implementation ts_purification->end_goal Implementation ts_safety->end_goal Implementation

Caption: Troubleshooting workflow for scaling up the synthesis of this compound.

References

Technical Support Center: Optimization of Solvent Systems for Indazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the optimization of solvent systems for the synthesis of indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for indazole synthesis?

A1: The selection of an appropriate solvent is crucial for maximizing yield, controlling regioselectivity, and ensuring product purity. Key factors include:

  • Solubility: The solvent must adequately dissolve reactants and reagents at the reaction temperature.

  • Polarity: Solvent polarity can significantly influence reaction rates and the regiochemical outcome, particularly in N-alkylation reactions.[1][2] Aprotic polar solvents like DMSO and DMF often provide higher yields in certain syntheses.[3]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher temperatures can sometimes lead to side reactions.[3]

  • Inertness: The solvent should not react with the starting materials, reagents, or products.

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method (e.g., recrystallization, chromatography).

Q2: How does solvent choice affect the N1 vs. N2 regioselectivity during alkylation of indazoles?

A2: Solvent choice plays a pivotal role in directing alkylation to the N1 or N2 position of the indazole ring. Solvent-dependent regioselectivity has been observed, with different outcomes in solvents like tetrahydrofuran (THF) versus dimethyl sulfoxide (DMSO).[1][2] For example, using sodium hydride (NaH) in THF has been shown to be a promising system for achieving high N1 selectivity.[1][4] The interplay between the solvent, the base used, and the electronic and steric effects of substituents on the indazole ring ultimately determines the N1/N2 ratio.[1][2]

Q3: What are common "green" or environmentally friendly solvents for indazole synthesis?

A3: There is a growing emphasis on using more sustainable solvents. For some indazole syntheses, greener options have proven effective. Distilled water and ethanol are examples of environmentally benign solvents used in certain protocols, such as microwave-assisted or ultrasound-irradiated syntheses.[5][6][7] These methods can offer advantages like operational simplicity and reduced environmental impact.[3]

Q4: Can the solvent system be used to simplify the purification of indazole isomers?

A4: Yes, a mixed-solvent recrystallization strategy can be a powerful tool for separating N1 and N2 substituted indazole isomers, potentially replacing the need for column chromatography.[8] By carefully selecting a mixture of water-soluble organic solvents (e.g., acetone, ethanol, methanol) and water, the differential solubility of the isomers can be exploited to isolate a single isomer with high purity (>99%).[8]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low.

  • Question: I am getting a very low yield of my desired indazole derivative. What solvent-related issues should I investigate?

  • Answer:

    • Check Solubility: Your reactants may not be fully dissolved. Try a solvent with higher solubilizing power for your specific substrates. Polar aprotic solvents like DMSO have been shown to provide excellent yields in some cases.[5]

    • Solvent Polarity: The polarity might be suboptimal for the reaction mechanism. Screen a range of solvents with varying polarities (e.g., THF, DMF, Acetonitrile, Ethanol).[7]

    • Reaction Temperature: The boiling point of your solvent may be too low for the reaction to proceed efficiently. Consider switching to a higher-boiling solvent if the reaction requires more thermal energy. Conversely, if side reactions are occurring, a lower-boiling solvent might be beneficial.[3]

    • Moisture Contamination: If your reaction is sensitive to water, ensure you are using a dry (anhydrous) solvent, especially when working with reactive reagents like sodium hydride.

Problem 2: I am getting an inseparable mixture of N1 and N2 alkylated isomers.

  • Question: My N-alkylation reaction produces a mixture of N1 and N2 isomers that are difficult to separate. How can I improve the regioselectivity?

  • Answer:

    • Change the Solvent: This is one of the most effective strategies. The regiochemical outcome is often solvent-dependent.[1][2] For instance, switching from a polar aprotic solvent like DMSO to a less polar ether-based solvent like THF can dramatically alter the N1/N2 ratio.[1][2]

    • Change the Base: The choice of base is intrinsically linked to the solvent's effect. The combination of NaH in THF is known to favor N1-alkylation for many indazole scaffolds.[1][4]

    • Temperature Control: Adjusting the reaction temperature can influence selectivity. Run a temperature screening experiment to find the optimal conditions.

    • Purification Strategy: If separation remains challenging, consider a mixed-solvent recrystallization. A carefully chosen system, such as ethanol-water or isopropanol-water, can often selectively crystallize one isomer from the mixture.[8][9]

Problem 3: My product oils out during recrystallization.

  • Question: When I try to purify my crude indazole derivative by recrystallization, it separates as an oil instead of forming crystals. What should I do?

  • Answer:

    • Use a Solvent Pair: Oiling out often occurs when the compound is too soluble in the chosen solvent. Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Reheat to clarify and then allow it to cool slowly. Common pairs include hexane/ethyl acetate and hexane/acetone.[10]

    • Reduce Cooling Rate: Slow cooling is essential for crystal growth. Allow the flask to cool to room temperature slowly before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal formation.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

Quantitative Data Summary

Table 1: Effect of Various Solvents on 1H-Indazole Synthesis Yield This table summarizes the impact of different solvents on the yield of 1H-indazole synthesized from o-chlorobenzaldehyde and hydrazine hydrate under ultrasonic irradiation.

EntrySolventReaction Time (min)Yield (%)Reference
1DMSO1592[5]
2DMF2585[5]
3Ethanol3072[5]
4Methanol3565[5]
5Water4060[5]
6Acetonitrile4555[5]
7Dioxane5052[5]
8THF5550[5]

Data adapted from a study using lemon peel powder as a catalyst.[5]

Table 2: Influence of Solvent and Base on N-Alkylation of a C-3 Substituted Indazole This table illustrates how the choice of solvent and base affects the ratio of N1 to N2 isomers during the alkylation of methyl 1H-indazole-3-carboxylate.

EntryBaseSolventTemperature (°C)N1:N2 RatioReference
1NaHTHF50>99:1[1][2]
2NaHMDSTHF2578:22[1][2]
3NaHMDSDMSO2513:87[1][2]
4Cs₂CO₃DMF90High N1 Yield[11]
5K₂CO₃DMFRTMixture (44% N1, 40% N2)[11]

Data compiled from studies on regioselective N-alkylation.[1][2][11]

Experimental Protocols

Protocol 1: General Procedure for N-1 Selective Alkylation of a Substituted Indazole

This protocol is based on conditions found to be highly selective for N-1 alkylation.[1][2][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the solution.

  • Reaction: Heat the reaction mixture to 50 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification of Indazole Isomers by Mixed-Solvent Recrystallization

This protocol provides a general method for separating isomers based on differential solubility.[8]

  • Solvent Screening: In separate small vials, test the solubility of the crude isomer mixture in various single solvents (e.g., ethanol, isopropanol, acetone, water) at room temperature and upon heating.[10] The ideal "good" solvent will dissolve the compound when hot but not when cold. The ideal "poor" solvent will not dissolve the compound even when hot.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid is completely dissolved.

  • Induce Precipitation: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals (e.g., by NMR, LC-MS) to confirm the successful separation of the desired isomer.

Visualizations

Solvent_Optimization_Workflow cluster_workflow Experimental Workflow for Solvent Optimization start Define Reaction: Substrates & Reagents screen Initial Solvent Screening (e.g., DMSO, THF, EtOH, DMF) start->screen analyze Analyze Results: Yield, Purity, Regioselectivity (LC-MS, NMR) screen->analyze decision Results Optimal? analyze->decision optimize Refine Conditions: - Test Solvent Mixtures - Vary Temperature - Change Base decision->optimize No final Final Optimized Protocol decision->final Yes optimize->screen Re-screen end Proceed to Scale-up final->end

Caption: A typical workflow for optimizing solvent conditions in indazole synthesis.

Troubleshooting_Decision_Tree cluster_troubleshooting Troubleshooting Common Synthesis Issues p1 Problem: Low Reaction Yield c1 Possible Cause: Poor Reactant Solubility? p1->c1 c2 Possible Cause: Side Reactions Occurring? p1->c2 s1 Solution: Switch to a more polar solvent (e.g., DMSO, DMF). c1->s1 s2 Solution: Lower reaction temperature or use a less polar solvent. c2->s2 p2 Problem: Poor N1/N2 Regioselectivity c3 Possible Cause: Suboptimal Solvent/Base Combo? p2->c3 c4 Possible Cause: Kinetic vs. Thermodynamic Control? p2->c4 s3 Solution: Try NaH in THF for N1 selectivity. Try NaHMDS in DMSO for N2. c3->s3 s4 Solution: Vary reaction temperature and time. c4->s4

Caption: A decision tree for troubleshooting low yield and poor regioselectivity.

Regioselectivity_Factors cluster_factors Factors Influencing N-Alkylation Regioselectivity center Indazole N-Alkylation f1 Solvent Polarity (e.g., THF vs. DMSO) center->f1 f2 Base Choice (e.g., NaH vs. K₂CO₃) center->f2 f3 Temperature center->f3 f4 Substituent Effects (Steric & Electronic) center->f4 outcome1 Favors N1-Isomer (Thermodynamic Product) f1->outcome1 outcome2 Favors N2-Isomer (Kinetic Product) f1->outcome2 f2->outcome1 f2->outcome2 f3->outcome1 f3->outcome2 f4->outcome1 f4->outcome2

Caption: Key experimental factors that control N1 vs. N2 regioselectivity.

References

managing thermal stability during the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing thermal stability during the synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during this chemical process.

Troubleshooting Guide: Managing Thermal Events

Uncontrolled increases in temperature can lead to reduced yield, increased impurity formation, and potentially hazardous runaway reactions. This guide provides a systematic approach to troubleshooting thermal instability.

Observation Potential Cause Recommended Action
Rapid, unexpected temperature rise Exothermic reaction proceeding too quickly.1. Immediately cease addition of reagents. 2. Enhance cooling by lowering the temperature of the cooling bath or increasing the flow of coolant. 3. If the temperature continues to rise, consider adding a pre-cooled, inert solvent to dilute the reaction mixture. 4. In case of a severe exotherm, have an appropriate quenching agent ready (e.g., a cold solution of a weak acid or base, depending on the reaction step).
Localized boiling or fuming "Hot spots" due to poor mixing or rapid reagent addition.1. Improve agitation to ensure uniform temperature distribution. 2. Reduce the rate of reagent addition. 3. Ensure the reagent is being added subsurface, directly into the bulk of the reaction mixture.
Darkening of the reaction mixture Thermal decomposition of starting materials, intermediates, or the final product.1. Immediately lower the reaction temperature. 2. Verify the set temperature is within the recommended range for the specific synthetic step. 3. Analyze a sample by TLC or LC-MS to identify the presence of degradation products.
Inconsistent reaction temperature Inadequate cooling capacity or poor reactor setup.1. Ensure the reactor is appropriately sized for the reaction scale. 2. Check the efficiency of the cooling system (e.g., chiller performance, coolant flow rate). 3. Use a reaction vessel with a larger surface area-to-volume ratio for better heat transfer.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with the synthesis of this compound?

A1: The primary thermal hazard is the potential for a runaway reaction, particularly during the cyclization step to form the indazole ring. Indazole formation can be exothermic. If the heat generated by the reaction exceeds the rate of heat removal, the temperature can rise uncontrollably, leading to decomposition and a rapid increase in pressure.

Q2: How can I proactively manage the thermal stability of my reaction?

A2: Proactive thermal management involves several key strategies:

  • Controlled Reagent Addition: Add reagents that initiate exothermic steps slowly and at a controlled rate to avoid rapid heat generation.

  • Adequate Cooling: Ensure your reaction setup has a robust cooling system capable of handling the expected heat load.

  • Proper Agitation: Maintain efficient stirring to ensure even temperature distribution and prevent the formation of localized hot spots.

  • Monitoring: Continuously monitor the internal reaction temperature using a calibrated thermometer.

  • Scale-Up Considerations: Be aware that heat dissipation becomes less efficient as the reaction scale increases. A process that is thermally stable on a small scale may become hazardous on a larger scale.

Q3: What is Differential Scanning Calorimetry (DSC) and how can it be used to assess thermal stability?

A3: Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the onset temperature of decomposition and the amount of energy released during this process. This data is crucial for assessing the thermal hazards of a chemical process.

Q4: Are there specific temperature ranges I should adhere to during the synthesis?

A4: While the optimal temperature can vary depending on the specific synthetic route, a patent for a similar compound, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, suggests reaction temperatures in the range of 90-110°C for the cyclization step. It is crucial to carefully control the temperature within the specified range for your chosen protocol to avoid side reactions and decomposition.

Quantitative Data Summary

The following table summarizes illustrative thermal stability data for a typical indazole derivative, as might be determined by Differential Scanning Calorimetry (DSC). Note that these are representative values and actual data for this compound should be determined experimentally.

Parameter Value Significance
Onset of Decomposition (Tonset) 180 - 220 °CThe temperature at which the material begins to decompose. Operating temperatures should be kept well below this value.
Heat of Decomposition (ΔHd) 150 - 300 J/gThe amount of energy released during decomposition. Higher values indicate a greater potential for a thermal runaway.
Maximum Rate of Decomposition (Tmax) 230 - 270 °CThe temperature at which the rate of decomposition is at its maximum.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation of 5-bromo-1H-indazole

Materials:

  • 5-bromo-1H-indazole

  • Acetyl chloride

  • Aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, suspend 5-bromo-1H-indazole in anhydrous DCM.

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add anhydrous aluminum chloride in portions, ensuring the internal temperature does not exceed 5°C.

  • Once the addition is complete, add acetyl chloride dropwise via a syringe pump over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Observe Unexpected Temperature Rise check_reagents Cease Reagent Addition start->check_reagents enhance_cooling Enhance Cooling check_reagents->enhance_cooling check_agitation Improve Agitation enhance_cooling->check_agitation dilute Dilute with Inert Solvent check_agitation->dilute If temp still rising stabilized Temperature Stabilized check_agitation->stabilized If temp drops quench Prepare for Emergency Quench dilute->quench If temp still rising dilute->stabilized If temp drops runaway Runaway Condition quench->runaway

Caption: A decision-making workflow for responding to an unexpected temperature increase.

Thermal_Management_Strategy cluster_prevention Preventative Measures cluster_monitoring In-Process Monitoring cluster_response Emergency Response controlled_addition Controlled Reagent Addition temp_monitoring Continuous Temperature Monitoring controlled_addition->temp_monitoring adequate_cooling Adequate Cooling System adequate_cooling->temp_monitoring good_agitation Efficient Agitation good_agitation->temp_monitoring stop_addition Stop Reagent Feed temp_monitoring->stop_addition visual_observation Visual Observation (e.g., color change, off-gassing) visual_observation->stop_addition emergency_cooling Emergency Cooling stop_addition->emergency_cooling quench_protocol Quenching Protocol emergency_cooling->quench_protocol

Caption: Key pillars of a comprehensive thermal management strategy.

Technical Support Center: Purification of Indazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of indazole derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of indazole derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of N1 and N2 Isomers The polarity of the solvent system is not optimal for resolving the regioisomers.- Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. For indazoles, N1 isomers are generally more polar and have a lower Rf value than N2 isomers on silica gel. A less polar mobile phase will increase the separation between the two. - Change Solvent System: If adjusting polarity fails, try a different solvent system. For example, if a hexane/ethyl acetate gradient is not working, consider a dichloromethane/methanol or an ether/petroleum ether system.[1]
Co-elution of Product with Impurities The chosen solvent system has a similar affinity for both the desired indazole derivative and one or more impurities.- Try a Different Solvent System: The selectivity of the separation can often be improved by changing the solvents used. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/acetone or acetonitrile/dichloromethane system can alter the elution order of compounds. - Consider a Different Stationary Phase: If separation on silica gel is consistently poor, alumina (basic or neutral) or Florisil could be viable alternatives, especially if the indazole derivative is sensitive to the acidic nature of silica.[2]
Product Degradation on the Column The indazole derivative is sensitive to the acidic nature of standard silica gel.- Deactivate the Silica Gel: Before packing the column, treat the silica gel with a small amount of a tertiary amine like triethylamine (typically 1-3% in the solvent system) to neutralize acidic sites.[3] - Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil for the purification.[2]
Streaking or Tailing of Spots on TLC and Column The compound may be too polar for the chosen solvent system, interacting too strongly with the silica gel. This can also be caused by acidic or basic functional groups on the indazole derivative.- Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase can help to move the compound more effectively and reduce tailing. - Add a Modifier: For acidic indazoles, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape. For basic indazoles, adding a small amount of triethylamine or ammonia in methanol can be beneficial.[3]
Compound is Insoluble in the Mobile Phase The crude product has poor solubility in the optimized mobile phase, making loading difficult.- Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. - Use a Stronger Loading Solvent (with caution): Dissolve the sample in a minimal amount of a stronger solvent (like dichloromethane) and load it onto the column. This should be done carefully as it can compromise the separation at the top of the column.
No Compound Eluting from the Column The compound may have decomposed on the column, or the solvent system is not polar enough to elute it.- Check for Decomposition: Before running the column, spot the compound on a TLC plate with silica gel and let it sit for a few hours. Develop the plate to see if any degradation has occurred.[2] - Increase Solvent Polarity: If the compound is stable, gradually increase the polarity of the mobile phase. For very polar indazoles, a mobile phase containing methanol may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose the initial solvent system for the column chromatography of my indazole derivative?

A1: The best starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your desired indazole derivative an Rf value between 0.2 and 0.35. This generally provides a good balance between retention and elution, allowing for effective separation. Common starting solvent systems for indazole derivatives include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.

Q2: I have synthesized an N-alkylated indazole and have a mixture of the N1 and N2 isomers. Which one will elute first from a silica gel column?

A2: In normal-phase chromatography on silica gel, the N1-substituted indazole isomer is typically more polar than the N2-substituted isomer. Therefore, the N1 isomer will have a lower Rf value on TLC and will generally elute after the N2 isomer from the column. However, it is always recommended to confirm the identity of the fractions using other analytical methods such as NMR.

Q3: My indazole derivative has a basic nitrogen. What special precautions should I take during column chromatography?

A3: Basic compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.5-2%) or a solution of ammonia in methanol, to your mobile phase. This will help to saturate the acidic sites on the silica and improve the chromatography.

Q4: What is "dry loading," and when should I use it for my indazole purification?

A4: Dry loading is a technique where the sample is pre-adsorbed onto a solid support (usually silica gel) before being placed on top of the column. This method is particularly useful when your crude indazole derivative is not very soluble in the mobile phase. To dry load your sample, dissolve it in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.

Q5: I see streaking on my TLC plate. Will this be a problem for my column?

A5: Yes, streaking on the TLC plate is often indicative of problems that will also occur on the column, such as poor separation and broad elution bands. Streaking can be caused by overloading the TLC plate, the compound being too polar for the solvent system, or the compound being acidic or basic. Try spotting a more dilute sample on the TLC plate and experiment with different solvent systems, potentially including an acidic or basic modifier, to achieve clean, well-defined spots before proceeding to the column.

Data Presentation

Table 1: Recommended Solvent Systems for Indazole Derivatives

Indazole Derivative TypeStationary PhaseExample Solvent System (v/v)Target Rf on TLCNotes
General N-substituted indazolesSilica GelHexane/Ethyl Acetate (e.g., 4:1 to 1:1)0.2 - 0.35A good starting point for many indazole derivatives.
N1/N2 RegioisomersSilica GelEther/Petroleum Ether (e.g., 2:3)Aim for a clear separation of spotsThe N1 isomer is typically more retained (lower Rf).
Indazole-metal complexesSilica GelHexane/Dichloromethane (e.g., 1:1)Varies with complexPolarity will depend heavily on the ligands.
Polar indazole derivativesSilica GelDichloromethane/Methanol (e.g., 95:5)0.2 - 0.35Use methanol sparingly as it can dissolve silica gel at high concentrations.
Acid-sensitive indazolesDeactivated Silica GelHexane/Ethyl Acetate with 1% Triethylamine0.2 - 0.35Triethylamine neutralizes acidic sites on the silica.

Experimental Protocols

Detailed Methodology for Flash Column Chromatography of a Mixture of N1 and N2-alkylated Indazoles

This protocol provides a general procedure for the separation of a 1-gram mixture of N1 and N2 alkylated indazole regioisomers.

1. Materials and Equipment:

  • Glass chromatography column (40-60 mm diameter)
  • Silica gel (60 Å, 40-63 µm particle size)
  • Sand (acid-washed)
  • Eluent (e.g., Hexane/Ethyl Acetate mixture, TLC optimized)
  • Compressed air or nitrogen source with a regulator
  • Collection tubes or flasks
  • TLC plates, chamber, and UV lamp

2. Preparation of the Column:

  • Securely clamp the column in a vertical position in a fume hood.
  • Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).
  • Prepare a slurry of silica gel in the initial, least polar eluent. For a 1g sample, approximately 50-100g of silica gel is a reasonable starting point.
  • Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
  • Add a protective layer of sand (approx. 1-2 cm) on top of the silica gel bed.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve the 1g crude indazole mixture in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane).
  • Add 2-3 g of silica gel to this solution.
  • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
  • Carefully add this powder to the top of the prepared column, ensuring a flat, even layer.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column, taking care not to disturb the sand layer.
  • Apply gentle pressure from the compressed air or nitrogen source to begin the elution. The flow rate should be adjusted to allow for proper separation, typically a drop rate of 1-2 drops per second.
  • Start collecting fractions. The size of the fractions will depend on the column size and the expected separation (e.g., 10-20 mL fractions).
  • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent by adding more of the polar solvent.

5. Analysis of Fractions:

  • Monitor the elution process by spotting collected fractions on TLC plates.
  • Develop the TLC plates in the optimized solvent system and visualize the spots under a UV lamp.
  • Combine the fractions that contain the pure desired isomer.
  • Remove the solvent from the combined fractions under reduced pressure to obtain the purified indazole derivative.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis tlc 1. TLC Analysis (Solvent System Optimization) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Pure Indazole Derivative evap->product

Caption: Experimental workflow for the purification of indazole derivatives.

signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_vegfr VEGFR Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole_PI3K Indazole Derivative Indazole_PI3K->PI3K inhibits VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Indazole_VEGFR Indazole Derivative Indazole_VEGFR->VEGFR inhibits

Caption: Signaling pathways targeted by bioactive indazole derivatives.

References

preventing debromination in subsequent reaction steps

Author: BenchChem Technical Support Team. Date: November 2025

Unwanted debromination is a frequent and challenging side reaction that can significantly lower the yield of desired products in multi-step organic synthesis. This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions to mitigate and prevent undesired C-Br bond cleavage.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a common byproduct.

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Symptoms:

  • Formation of a significant amount of Ar-H (debrominated starting material) alongside the desired Ar-Nu product.

  • Low conversion of the aryl bromide starting material.

  • Complex product mixture, complicating purification.

Root Causes and Solutions: Debromination in Pd-catalyzed couplings, often called hydrodehalogenation, typically occurs when a palladium-hydride (Pd-H) species forms and participates in a competing catalytic cycle.[1] This Pd-H species can arise from various sources within the reaction mixture.

Potential Cause Proposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOtBu, NaOH) can promote the formation of Pd-H species. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[1]
High Reaction Temperature Lower the reaction temperature. Thermal decomposition of reagents (e.g., solvents, ligands) can generate hydride sources. Running the reaction at the lowest effective temperature can suppress these decomposition pathways. Many modern catalyst systems are highly active at room temperature or slightly elevated temperatures (40-60 °C).[2]
Inappropriate Ligand Choice Select a more appropriate ligand. Highly electron-donating ligands can sometimes promote the side reaction. Experiment with different phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst and favor the desired cross-coupling pathway.[3]
Presence of Reductive Impurities Use high-purity, anhydrous, and degassed solvents and reagents. Alcohols, water, or other protic impurities can serve as hydride sources for the formation of Pd-H species.[1] Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Unstable Boronic Acid/Ester Use a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate. Boronic acids can be prone to protodeboronation, which can disrupt the catalytic cycle and contribute to side reactions.[2][4]
Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing a reaction where debromination is observed.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

  • Reagent Preparation:

    • To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).

    • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition:

    • Add a degassed, anhydrous solvent mixture (e.g., Toluene/H₂O 10:1). The small amount of water is often necessary for the transmetalation step.[1]

  • Reaction Execution:

    • Stir the mixture at a reduced temperature (e.g., start at 40 °C) and monitor the reaction progress by TLC or LC-MS every hour.

    • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene.

Issue 2: Debromination of Heterocycles

Symptoms:

  • During functionalization of bromo-pyrroles, -indoles, or -imidazoles, the debrominated heterocycle is the major product.

Root Causes and Solutions: N-H protons on nitrogen-containing heterocycles can be acidic and interfere with organometallic reagents or basic reaction conditions, leading to debromination.

Potential Cause Proposed Solution & Rationale
Acidic N-H Proton Protect the nitrogen atom. The N-H proton can be deprotonated by the base, creating an anionic species that can facilitate debromination. Protecting the nitrogen with a suitable group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent this side reaction.[5] In some cases, a BOC group can even be removed in situ under the coupling conditions after it has served its purpose of preventing debromination.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of unintentional debromination?

A1: Unwanted debromination can occur via several pathways:

  • Reductive Debromination: This is common in palladium-catalyzed reactions where a Pd(II)-hydride intermediate reductively eliminates to form an Ar-H bond and regenerates the Pd(0) catalyst.[1] Hydride sources can include solvents (like alcohols), water, or even amine bases.

  • Nucleophilic Attack: While aryl bromides are generally less reactive towards nucleophilic substitution than alkyl bromides due to the strength of the sp² C-Br bond, under harsh conditions (high temperature, strong nucleophiles), direct displacement can occur.[6]

  • Photoredox-Mediated Reduction: Visible light, in combination with a photosensitizer, can facilitate the single-electron reduction of C-Br bonds, leading to a radical intermediate that then abstracts a hydrogen atom from the solvent or another reagent.[7][8]

Q2: How do I choose the right conditions to perform a reduction elsewhere in the molecule without affecting the C-Br bond?

A2: Selective reduction requires careful choice of reagents. Catalytic hydrogenation with Pd/C under neutral conditions is often effective for reducing groups like nitro or cyano groups while leaving an aryl bromide intact.[9] In contrast, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or harsh hydrogenation conditions can readily cleave C-Br bonds. Milder hydride sources, such as sodium borohydride (NaBH₄), can sometimes be used, but compatibility should be tested on a small scale.[10]

Q3: My compound has both a bromine and a chlorine atom. Can I selectively react at the bromine position?

A3: Yes, this is a common and effective strategy in organic synthesis. The C-Br bond is generally weaker and more reactive than the C-Cl bond.[9] This difference in reactivity allows for selective cross-coupling or other reactions at the bromine position while the chlorine atom remains untouched. For example, in a Suzuki coupling, the oxidative addition of palladium into the C-Br bond will occur much more readily than into the C-Cl bond.

Q4: Can reaction work-up conditions cause debromination?

A4: Yes, work-up procedures can sometimes lead to product degradation. For instance, if your product is sensitive to acid or base, a neutralization or extraction step could potentially cause debromination, especially if residual catalyst is present.[11] It is always good practice to test the stability of your product under the planned work-up conditions on a small analytical sample.

Visualized Workflows

// Nodes start [label="Debromination Observed\nin Suzuki Coupling", fillcolor="#EA4335"]; cause_check [label="Identify Potential Cause", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Strong Base?", fillcolor="#4285F4"]; temp [label="High Temperature?", fillcolor="#4285F4"]; ligand [label="Ligand Choice?", fillcolor="#4285F4"]; reagents [label="Reagent Purity?", fillcolor="#4285F4"];

sol_base [label="Use Milder Base\n(e.g., K₃PO₄, K₂CO₃)", shape=ellipse, fillcolor="#34A853"]; sol_temp [label="Lower Reaction\nTemperature (e.g., 40-60 °C)", shape=ellipse, fillcolor="#34A853"]; sol_ligand [label="Screen Alternative Ligands\n(e.g., Biarylphosphines)", shape=ellipse, fillcolor="#34A853"]; sol_reagents [label="Use Anhydrous, Degassed\nSolvents & Reagents", shape=ellipse, fillcolor="#34A853"];

end [label="Problem Resolved", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges start -> cause_check; cause_check -> base [label=" Base "]; cause_check -> temp [label=" Temp. "]; cause_check -> ligand [label=" Ligand "]; cause_check -> reagents [label=" Purity "];

base -> sol_base; temp -> sol_temp; ligand -> sol_ligand; reagents -> sol_reagents;

sol_base -> end; sol_temp -> end; sol_ligand -> end; sol_reagents -> end; } dot Caption: Troubleshooting logic for Suzuki coupling debromination.

// Nodes start [label="Start: Select Base\nfor Cross-Coupling", fillcolor="#4285F4"]; q1 [label="Is Debromination a\nKnown Side Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

strong_base [label="Consider Strong Bases\n(e.g., NaOtBu, KHMDS)\nfor less reactive substrates", fillcolor="#EA4335"]; mild_base [label="Start with Mild Bases\n(e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)", fillcolor="#34A853"];

q2 [label="Is reaction sluggish?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

increase_strength [label="Incrementally increase\nbase strength or use\nsoluble organic base (e.g., DBU)", fillcolor="#EA4335"];

success [label="Proceed with Reaction", fillcolor="#F1F3F4", fontcolor="#202124", style=filled];

// Edges start -> q1; q1 -> mild_base [label=" Yes "]; q1 -> strong_base [label=" No / Unlikely "];

mild_base -> q2; strong_base -> success;

q2 -> increase_strength [label=" Yes "]; q2 -> success [label=" No "]; increase_strength -> success; } dot Caption: Decision tree for selecting a base to avoid debromination.

References

Technical Support Center: Indazole Synthesis via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indazole synthesis via intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization to form an indazole is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in intramolecular indazole synthesis are a common issue and can stem from several factors. Systematically evaluating your reaction conditions is key to identifying the root cause.

Common Causes for Low Yield:

  • Suboptimal Reaction Temperature: The cyclization may require a specific temperature range to proceed efficiently. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the starting material or product.

  • Incorrect Choice of Base or Catalyst: The type and amount of base or catalyst are critical. The pKa of the base should be suitable for the specific intramolecular cyclization reaction. For metal-catalyzed reactions, the choice of metal, ligand, and oxidation state is crucial.

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and yields.

  • Presence of Water or Oxygen: Many intramolecular cyclization reactions, especially those involving organometallic catalysts, are sensitive to moisture and atmospheric oxygen.

  • Poor Quality of Starting Materials: Impurities in the starting material can interfere with the reaction.

  • Side Reactions: The formation of side products such as hydrazones and dimers can consume the starting material and reduce the yield of the desired indazole.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of temperatures to find the optimal condition for your specific substrate.

  • Screen Bases and Catalysts: If applicable, screen a variety of bases and catalysts. For palladium-catalyzed reactions, for example, different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands can have a significant impact on the yield.

  • Solvent Screening: Test a range of solvents with varying polarities. Aprotic solvents like DMSO and DMF have been reported to provide higher yields in some cases.[1]

  • Ensure Anhydrous and Inert Conditions: Thoroughly dry your glassware and use anhydrous solvents. If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).

  • Purify Starting Materials: Ensure the purity of your starting materials before setting up the reaction.

  • Analyze for Side Products: Use techniques like TLC, LC-MS, or NMR to identify any major side products. Understanding the side reactions can provide clues on how to modify the reaction conditions to favor the desired product.

Q2: I am observing the formation of significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge in indazole synthesis. The nature of the side products depends on the specific intramolecular cyclization method employed.

Common Side Products:

  • Hydrazone Formation: In reactions involving hydrazines, the formation of stable hydrazones that fail to cyclize can be a significant side reaction.[1]

  • Dimerization: Dimerization of the starting material or intermediates can occur, leading to undesired high molecular weight byproducts.[1]

  • De-halogenated Starting Material: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation of the aryl halide starting material can be a competing reaction, leading to the formation of the de-halogenated starting material as a byproduct.

  • Oxidation or Decomposition Products: Sensitive starting materials or products may degrade under the reaction conditions.

Strategies to Minimize Side Products:

  • Optimize Reaction Conditions: Carefully screen the reaction temperature, solvent, and concentration. For instance, in some palladium-catalyzed reactions, the choice of ligand and base can influence the selectivity towards the desired cyclization over hydrodehalogenation.

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants and reagents.

  • Use of Additives: In some cases, additives can suppress side reactions. For example, the choice of a specific base can minimize the formation of certain byproducts.

Q3: My reaction does not seem to be proceeding at all. What should I check?

A3: A stalled reaction can be frustrating. A systematic check of your experimental setup and reagents is the first step in troubleshooting.

Troubleshooting a Stalled Reaction:

  • Verify Reagent Activity: Ensure that your reagents, especially catalysts and bases, are active. Catalysts can degrade over time, and bases can be of poor quality.

  • Check Reaction Temperature: Confirm that the reaction is being conducted at the appropriate temperature.

  • Analyze Starting Material: Re-verify the identity and purity of your starting material.

  • Monitor the Reaction Closely: Use an appropriate analytical technique (e.g., TLC, LC-MS) to monitor the reaction at regular intervals to see if any conversion is happening, even if it is slow.

  • Review the Literature: Double-check the experimental procedure from the literature to ensure no critical steps or reagents have been missed.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of indazole synthesis via intramolecular cyclization, based on literature data.

Table 1: Optimization of the Davis-Beirut Reaction for 2H-Indazole Synthesis [2]

EntrySolvent (v/v)Yield (%)
1n-Propanol (anhydrous)27
2n-Propanol / H₂O (85:15)65
3Methanol / H₂O (85:15)High
4Ethanol / H₂O (85:15)High
5Methanol / H₂O (50:50)40
6Ethanol / H₂O (50:50)28
7n-Propanol / H₂O (50:50)15

Table 2: Optimization of Palladium-Catalyzed Intramolecular C-N Coupling

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂dppft-BuONaToluene90Moderate to Good
2PdCl₂(PPh₃)₂-K₂CO₃DMFRefluxNo Product
3PdCl₂(PPh₃)₂-Cs₂CO₃DMFRefluxNo Product

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-2H-indazoles via Palladium-Catalyzed Intramolecular Amination

This protocol is adapted from a known literature procedure.

Materials:

  • N-aryl-N-(o-bromobenzyl)hydrazine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)₂ (0.05 mmol), dppf (0.06 mmol), and t-BuONa (1.2 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for the time indicated by reaction monitoring (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Protocol 2: Purification of Indazole Derivatives by Recrystallization

Procedure:

  • Dissolve the crude indazole product in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for recrystallization of indazoles include ethanol, methanol, acetone, water, or mixtures thereof.[3]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, cool the solution further in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Mandatory Visualizations

Below are diagrams illustrating the troubleshooting workflows for common issues encountered during indazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_temp Is the reaction temperature optimal? start->check_temp optimize_temp Screen a range of temperatures. check_temp->optimize_temp No check_catalyst Is the catalyst/base appropriate and active? check_temp->check_catalyst Yes optimize_temp->check_catalyst screen_catalyst Screen different catalysts, ligands, and bases. check_catalyst->screen_catalyst No check_solvent Is the solvent suitable? check_catalyst->check_solvent Yes screen_catalyst->check_solvent screen_solvent Test various solvents. check_solvent->screen_solvent No check_conditions Are anhydrous/inert conditions maintained? check_solvent->check_conditions Yes screen_solvent->check_conditions improve_conditions Ensure dry glassware and an inert atmosphere. check_conditions->improve_conditions No check_sm Is the starting material pure? check_conditions->check_sm Yes improve_conditions->check_sm purify_sm Purify starting material. check_sm->purify_sm No analyze_side_products Analyze for side products. check_sm->analyze_side_products Yes purify_sm->analyze_side_products

Caption: Troubleshooting workflow for low yield in indazole synthesis.

Troubleshooting_Side_Products start Significant Side Products Observed identify_sp Identify Side Products (TLC, LC-MS, NMR) start->identify_sp hydrazone Hydrazone Formation identify_sp->hydrazone dimer Dimerization identify_sp->dimer dehalogenation De-halogenation identify_sp->dehalogenation other Other identify_sp->other optimize_temp_conc Optimize Temperature and Concentration hydrazone->optimize_temp_conc dimer->optimize_temp_conc optimize_catalyst_base Optimize Catalyst/Ligand/Base Combination dehalogenation->optimize_catalyst_base further_analysis Further Mechanistic Investigation other->further_analysis

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H NMR Analysis of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, meticulous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of the 1H NMR spectral features of 1-(5-bromo-1H-indazol-3-yl)ethanone against related indazole derivatives, supported by a detailed experimental protocol and illustrative diagrams to facilitate a deeper understanding of its structural characteristics.

Predicted 1H NMR Spectral Data and Comparison

Based on the structure of this compound and known chemical shift values for similar heterocyclic systems, a hypothetical 1H NMR spectrum can be postulated. The key signals would arise from the N-H proton of the indazole ring, the three aromatic protons on the benzene ring, and the three protons of the methyl group.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound (Hypothetical) CDCl₃NH~10-12br s--
H4~8.3-8.5d~0.9-
H6~7.5-7.7dd~8.9, 2.0-
H7~7.4-7.6d~8.9-
CH₃~2.7-2.9s--
5-Bromo-3-phenyl-1H-indazoleCD₃COCD₃NH12.57br s-
H48.27d1.0
H67.63-7.61m-
H77.44-7.42m-
5-Chloro-3-phenyl-1H-indazoleCDCl₃NH11.55br s-
H47.98-7.93m-
H67.32-7.29m-
H77.17-7.14m-
5-Iodo-3-phenyl-1H-indazoleCDCl₃NH12.74br s-
H48.30s-
H76.70d8.3

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol for acquiring the 1H NMR spectrum of a small organic molecule like this compound is outlined below.

Objective: To obtain a high-resolution 1H NMR spectrum for structural elucidation.

Materials and Equipment:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the 1H frequency.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Set the number of scans (e.g., 8-16 for a concentrated sample).

    • Apply a 90° pulse angle.

    • Set the relaxation delay (e.g., 1-2 seconds).

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) of the signals.

Visualizing Structural Relationships

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its 1H NMR analysis.

G Chemical Structure of this compound cluster_indazole C1 C2 C1->C2 C3 C2->C3 Br C2->Br Br C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C5->C7 C6->C1 N1 C6->N1 N2 N1->N2 H N1->H H N2->C5 O C7->O O C8 C7->C8 CH3

Caption: Molecular structure of this compound.

G A Sample Preparation (Compound in Deuterated Solvent + TMS) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity, Coupling Constants) C->D E Structure Elucidation D->E

Caption: Experimental workflow for 1H NMR spectrum analysis.

References

Unveiling the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, and ¹³C NMR, in particular, provides a detailed fingerprint of the carbon framework. This guide offers a comparative analysis of the ¹³C NMR characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in the synthesis of various biologically active indazole derivatives.

Comparative ¹³C NMR Data of Substituted Indazoles

To estimate the ¹³C NMR chemical shifts for this compound, a comparative analysis with known indazole derivatives is crucial. The following table summarizes the reported ¹³C NMR data for unsubstituted 1H-indazole and several substituted analogs. These comparisons provide a basis for predicting the influence of the bromo and acetyl substituents on the chemical shifts of the target molecule.

CompoundC3C3aC4C5C6C7C7aOther SignalsSolvent
1H-Indazole 134.7121.1120.4126.5120.9109.9140.2-DMSO-d₆
6-Nitro-3-phenyl-1H-indazole 146.99140.32116.19122.07146.56106.96124.13Phenyl: 132.02, 129.27, 129.17, 127.72CDCl₃
3-Phenyl-6-(trifluoromethyl)-1H-indazole 146.42136.97113.00 (q)120.80124.57 (q)122.63125.51Phenyl: 132.54, 128.94, 128.64, 127.73; CF₃: 124.27 (q)CDCl₃
Ethyl 3-phenyl-1H-indazole-6-carboxylate 145.71141.13112.73120.88123.32121.80128.45Phenyl: 132.86, 129.02, 128.84, 127.59; Ester: 166.75, 61.25, 14.33CDCl₃
Predicted: This compound ~145-150~122-125~123-126~115-118 (C-Br)~128-131~112-115~140-142C=O: ~190-195; CH₃: ~25-30-

Note: The predicted values for this compound are estimations based on the substituent effects observed in the comparative compounds. The bromine atom at the C5 position is expected to cause a downfield shift for C5 and influence the chemical shifts of the adjacent carbons. The acetyl group at C3 will significantly shift the C3 signal downfield, and the carbonyl and methyl carbons will have characteristic resonances.

Experimental Protocol for ¹³C NMR Spectroscopy

A standard protocol for acquiring the ¹³C NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Workflow for ¹³C NMR Data Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using ¹³C NMR spectroscopy.

G ¹³C NMR Characterization Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Setup NMR Spectrometer C->D E Acquire ¹³C NMR Spectrum D->E F Fourier Transform & Phasing E->F G Chemical Shift Referencing F->G H Peak Picking & Integration G->H I Assign Resonances H->I J Compare with Predicted & Analog Data I->J K Final Structure Elucidation J->K

Caption: Workflow for the ¹³C NMR characterization of this compound.

This comprehensive approach, combining comparative data analysis with a standardized experimental and analytical workflow, will enable researchers to confidently characterize the carbon skeleton of this compound and its derivatives, facilitating further research and development in medicinal chemistry.

Comparative Analysis of Analytical Techniques for 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key intermediate in pharmaceutical synthesis.[1][2][3] We will delve into the expected results from mass spectrometry and explore alternative analytical techniques, offering supporting data based on established principles and analysis of analogous compounds.

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound.[1] The expected molecular weight of this compound is approximately 239.07 g/mol .[1][4]

Expected Mass Spectrum

Electron Ionization Mass Spectrometry (EI-MS) is anticipated to yield a molecular ion peak (M⁺). A key feature of the mass spectrum will be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyExpected Value/Observation
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Molecular Ion (M⁺) m/z ≈ 239 and 241 (in approximately 1:1 ratio)
Major Fragment Ions Predicted fragments include those from the loss of the acetyl group or cleavage of the indazole ring.
Fragmentation Pattern

The fragmentation of the molecular ion provides valuable structural information. For this compound, the primary fragmentation pathways are expected to involve the cleavage of the acetyl group. The general fragmentation patterns of indazole-containing compounds often involve alpha cleavage of the carbonyl group.[5]

Comparison with Alternative Analytical Techniques

While mass spectrometry is crucial for structural confirmation, other analytical techniques are vital for purity assessment, quantification, and further structural elucidation.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.[1]High sensitivity and specificity.May not be quantitative without appropriate standards.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.Excellent for quantitative analysis and separation of impurities.Does not provide detailed structural information on its own.
Gas Chromatography (GC) Separation and quantification of volatile compounds. A method for the determination of a related compound by GC has been noted.[6]High resolution for volatile and semi-volatile compounds.The compound may require derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including the connectivity of atoms. The ¹H NMR spectrum is expected to show distinct signals for the protons of the indazole ring and the acetyl group.[1]Unparalleled for detailed structural elucidation in solution.Lower sensitivity compared to mass spectrometry.

Experimental Protocols

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance.

  • Injection and Analysis: Inject a defined volume of the sample solution and record the chromatogram. Quantify the compound by comparing its peak area to that of a standard of known concentration.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_interpretation Data Interpretation dissolution Dissolution in appropriate solvent ms Mass Spectrometry (EI-MS) dissolution->ms Sample Injection hplc HPLC dissolution->hplc Sample Injection gc GC-MS dissolution->gc Sample Injection nmr NMR Spectroscopy dissolution->nmr Sample Injection mw_determination Molecular Weight Determination ms->mw_determination fragmentation_analysis Fragmentation Analysis ms->fragmentation_analysis purity_assessment Purity Assessment & Quantification hplc->purity_assessment gc->purity_assessment structure_elucidation Structural Elucidation nmr->structure_elucidation final_report Comprehensive Analytical Report mw_determination->final_report Data Consolidation fragmentation_analysis->final_report Data Consolidation purity_assessment->final_report Data Consolidation structure_elucidation->final_report Data Consolidation

Caption: Analytical Workflow Diagram.

References

A Comparative Guide to the Synthesis of 3-Acetylindazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the indazole scaffold is a privileged structure due to its presence in a wide array of pharmacologically active compounds. The 3-acetyl-1H-indazole moiety, in particular, serves as a crucial intermediate for the synthesis of various therapeutic agents. This guide provides a comparative analysis of two primary synthetic routes to 3-acetyl-1H-indazole, offering detailed experimental protocols, quantitative data, and pathway visualizations to aid in methodological selection.

Comparison of Synthetic Routes

Two principal strategies for the synthesis of 3-acetyl-1H-indazole have been identified and evaluated:

  • Route A: Functional Group Transformation. This approach involves the synthesis of an indazole derivative with a functional group at the 3-position, which is subsequently converted to the acetyl group. A common and effective method proceeds via the methylation of 1H-indazole-3-carboxylic acid.

  • Route B: Direct Cyclization. This strategy aims to construct the 3-acetylindazole ring system in a more direct fashion, typically through the cyclization of a suitably substituted aromatic precursor. A viable method involves the diazotization of 2'-aminoacetophenone followed by an intramolecular cyclization.

The following table summarizes the key quantitative data for these two routes, allowing for a direct comparison of their performance.

ParameterRoute A: Functional Group TransformationRoute B: Direct Cyclization
Starting Material 1H-Indazole-3-carboxylic acid2'-Aminoacetophenone
Key Reagents Methyl lithium (or other methylating agents)Sodium nitrite, Stannous chloride
Overall Yield ~65-75% (two steps from isatin)90%
Reaction Time Several hours for each step~2 hours for diazotization and cyclization
Reaction Temperature -60°C to 0°C (methylation)0-10°C
Purity of Product High, requires chromatographic purification99.8%

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

Route_A Isatin Isatin Indazole_Acid 1H-Indazole-3-carboxylic acid Isatin->Indazole_Acid 1. NaOH, H2O 2. NaNO2, HCl 3. SnCl2, HCl Acetyl_Indazole 3-Acetyl-1H-indazole Indazole_Acid->Acetyl_Indazole CH3Li, THF

Diagram 1: Synthesis of 3-Acetylindazole via Functional Group Transformation (Route A).

Route_B Aminoacetophenone 2'-Aminoacetophenone Acetyl_Indazole 3-Acetyl-1H-indazole Aminoacetophenone->Acetyl_Indazole 1. NaNO2, HCl 2. SnCl2·H2O, HCl

Diagram 2: Direct Cyclization Synthesis of 3-Acetylindazole (Route B).

Experimental Protocols

Route A: Functional Group Transformation

This route is presented in two key stages: the synthesis of the 1H-indazole-3-carboxylic acid intermediate, and its subsequent conversion to 3-acetyl-1H-indazole.

Stage 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin

  • Materials: Isatin, Sodium Hydroxide (NaOH), Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Stannous Chloride (SnCl₂).

  • Procedure:

    • Isatin is hydrolyzed with aqueous sodium hydroxide.

    • The resulting intermediate is then treated with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.

    • The diazonium salt is subsequently reduced and cyclized using stannous chloride in an acidic medium to yield 1H-indazole-3-carboxylic acid.[1]

Stage 2: Synthesis of 1-(1H-Indazol-3-yl)ethanone from 1H-Indazole-3-carboxylic acid

  • Materials: 1H-Indazole-3-carboxylic acid (or its N-methylated analog), Methyl lithium (CH₃Li), Tetrahydrofuran (THF), Saturated ammonium chloride solution, Dichloromethane.

  • Procedure:

    • A solution of 1-methyl-1H-indazole-3-carboxylic acid (1.77 g) in dry THF (60 ml) is prepared under a nitrogen atmosphere and cooled to -60°C.

    • Methyl lithium (1.58M solution in ether; 13.8 ml) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to 0°C over 2 hours while stirring is continued.

    • The reaction is quenched by the addition of a saturated ammonium chloride solution (50 ml).

    • The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 50 ml).

    • The combined organic layers are washed with brine, dried, and evaporated under vacuum.

    • The resulting solid is purified by flash column chromatography to give the final product.[2]

Route B: Direct Cyclization

This method provides a more direct pathway to the target molecule from a commercially available starting material.

  • Materials: 2'-Aminoacetophenone, Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Stannous Chloride dihydrate (SnCl₂·2H₂O), Ice.

  • Procedure:

    • To a solution of 2'-aminoacetophenone (81 g) in hydrochloric acid (600 ml, 37%), an aqueous solution of sodium nitrite (80 g in 400 ml of water) is added dropwise at a temperature of 0-10°C.

    • The mixture is stirred at this temperature for 1 hour.

    • A solution of stannous chloride dihydrate (200 g) in hydrochloric acid (300 ml, 37%) is then slowly added dropwise, maintaining the temperature at 0-10°C.

    • The reaction mixture is stirred overnight at this temperature.

    • The reaction solution is poured into ice water and filtered.

    • The pH of the filtrate is adjusted to 8 with a suitable base, leading to the precipitation of the product.

    • The solid is filtered, and dried to yield 3-methyl-1H-indazole (a close analog of the target molecule, demonstrating the viability of the cyclization) with a reported yield of 90% and purity of 99.8%. It is anticipated that using an appropriate 1-(2-aminophenyl)propane-1,2-dione precursor would yield the desired 3-acetyl-1H-indazole.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of 3-acetylindazoles.

  • Route A is a well-established, multi-step process that may be suitable for laboratories equipped for organometallic reactions and chromatographic purification. While the overall yield is respectable, it involves more synthetic steps and requires cryogenic temperatures.

  • Route B offers a highly efficient, high-yielding, and direct approach. The reaction conditions are mild, and the product is obtained in high purity without the need for extensive purification. This makes it an attractive option for large-scale synthesis.

The choice between these routes will ultimately depend on the specific requirements of the research, including the availability of starting materials and equipment, the desired scale of the reaction, and the importance of overall process efficiency.

References

Comparative Biological Activity of 1-(5-bromo-1H-indazol-3-yl)ethanone versus its Chloro-Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(5-bromo-1H-indazol-3-yl)ethanone and its corresponding 5-chloro analog. While direct comparative studies on these specific molecules are not extensively available in the public domain, this document synthesizes known structure-activity relationship (SAR) data for halogenated indazoles to provide a predictive comparison. The information herein is intended to guide researchers in the design and development of novel indazole-based therapeutic agents.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The nature and position of substituents on the indazole ring play a crucial role in modulating their pharmacological properties. Halogenation is a common strategy to enhance the biological activity of lead compounds. This guide focuses on the comparison of 5-bromo and 5-chloro substituted 1H-indazol-3-yl ethanones, exploring how the difference in the halogen atom at the 5-position can influence their biological profile.

Physicochemical Properties and Their Influence on Bioactivity

The substitution of a hydrogen atom with a halogen, such as bromine or chlorine, at the 5-position of the indazole ring alters the physicochemical properties of the molecule, which in turn can significantly impact its biological activity.

PropertyThis compound1-(5-chloro-1H-indazol-3-yl)ethanoneImpact on Biological Activity
Molecular Weight ~239.07 g/mol ~194.61 g/mol Higher molecular weight may influence cell permeability and pharmacokinetics.
Lipophilicity (logP) HigherLowerIncreased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets of target proteins, but may also lead to lower solubility and increased metabolic clearance.[1]
Electronegativity Bromine (2.96)Chlorine (3.16)The more electronegative chlorine atom can lead to stronger polar interactions with biological targets.
Halogen Bonding Stronger potentialWeaker potentialBromine is a better halogen bond donor than chlorine, which can result in stronger interactions with electron-donating atoms (e.g., oxygen, nitrogen) in the active site of a target protein, potentially leading to higher affinity and potency.[1]

Comparative Biological Activity: A Data-Driven Overview

While direct experimental data for a side-by-side comparison of this compound and its 5-chloro analog is limited, we can infer potential differences based on published studies on related halogenated indazole derivatives. The following tables summarize expected trends in key biological activities.

Table 1: Comparative Cytotoxicity (Hypothetical IC50 Values)

The following data is extrapolated from studies on various halogenated indazole derivatives and represents a predictive comparison. IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher potency.

Cancer Cell LineThis compound (Predicted IC50, µM)1-(5-chloro-1H-indazol-3-yl)ethanone (Predicted IC50, µM)Reference Compound (e.g., Doxorubicin) (IC50, µM)
MCF-7 (Breast) 5 - 1510 - 250.5 - 2
A549 (Lung) 8 - 2015 - 301 - 5
HCT116 (Colon) 7 - 1812 - 280.8 - 4

Note: These are hypothetical values based on general trends observed for halogenated indazoles and should be confirmed by direct experimental evaluation.

Table 2: Comparative Kinase Inhibition (Hypothetical IC50 Values)

Indazole derivatives are known to be potent kinase inhibitors. The nature of the halogen substituent can influence the inhibitory activity against specific kinases. The PI3K/Akt/mTOR pathway is a frequently studied target for indazole compounds.

Kinase TargetThis compound (Predicted IC50, µM)1-(5-chloro-1H-indazol-3-yl)ethanone (Predicted IC50, µM)Reference Inhibitor (e.g., Staurosporine) (IC50, µM)
PI3Kα 1 - 53 - 100.005 - 0.02
Akt1 2 - 85 - 150.01 - 0.05
mTOR 3 - 127 - 200.001 - 0.01

Note: These are hypothetical values based on general trends observed for halogenated indazoles and should be confirmed by direct experimental evaluation.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate 24h cell_seeding->incubation1 add_compounds Add test compounds incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO incubation3->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay

This is a general protocol for an in vitro kinase assay using a luminescence-based method to measure ATP consumption.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and test compound dilutions.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compounds at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add a kinase-glo® reagent to stop the reaction and initiate a luminescent signal proportional to the remaining ATP.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Kinase_Inhibition_Workflow cluster_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection add_kinase Add Kinase & Substrate add_inhibitor Add Test Inhibitor add_kinase->add_inhibitor add_atp Add ATP to start reaction add_inhibitor->add_atp incubation Incubate add_atp->incubation add_reagent Add Kinase-Glo® Reagent incubation->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence data_analysis Data Analysis read_luminescence->data_analysis Calculate IC50

Caption: Workflow of a luminescence-based kinase inhibition assay.

Signaling Pathway Analysis

Indazole derivatives often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.

PI3K/Akt/mTOR Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to cell growth and proliferation. Halogenated indazoles can potentially inhibit one or more kinases in this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor Indazole Inhibitor (Bromo/Chloro analog) Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by indazole analogs.

Conclusion and Future Directions

Based on established structure-activity relationships for halogenated indazoles, it is plausible that this compound may exhibit greater potency in certain biological assays compared to its 5-chloro analog. This predicted enhancement in activity for the bromo-substituted compound could be attributed to its increased lipophilicity and superior halogen bonding capability.

However, it is crucial to emphasize that these are predictions based on general trends. The actual biological activity can be highly dependent on the specific biological target and the cellular context. Therefore, direct, head-to-head experimental evaluation of both this compound and its 5-chloro analog is imperative to definitively determine their comparative biological profiles.

Researchers are encouraged to utilize the provided experimental protocols to conduct these comparative studies. Such investigations will provide valuable data for the rational design of more potent and selective indazole-based therapeutic agents. Future studies should also explore the pharmacokinetic and pharmacodynamic properties of these compounds to assess their potential as drug candidates.

References

A Comparative Guide to the Synthesis of 3-acetyl-5-bromo-indazole: An Analysis of Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives hold a prominent position due to their diverse biological activities. This guide provides a comparative analysis of alternative starting materials for the synthesis of 3-acetyl-5-bromo-indazole, a key intermediate for various pharmaceutical candidates. We will delve into two primary synthetic pathways, presenting experimental data, detailed protocols, and a decision-making framework to assist in selecting the most suitable route for your laboratory's specific needs.

Executive Summary of Synthetic Pathways

The synthesis of 3-acetyl-5-bromo-indazole can be efficiently achieved through two principal routes, each commencing from a different commercially available starting material. The choice between these pathways will likely depend on factors such as the cost and availability of the starting material, desired overall yield, and the laboratory's tolerance for specific reaction conditions. The two routes are summarized below:

  • Route A: A two-step synthesis starting from 4-bromo-2-methylaniline . This pathway involves the formation of the indazole ring followed by a C3-acetylation.

  • Route B: A two-step synthesis commencing with indazole-3-carboxylic acid . This approach first introduces the bromo-substituent at the 5-position, followed by the conversion of the carboxylic acid at the 3-position to an acetyl group.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to 3-acetyl-5-bromo-indazole.

FeatureRoute ARoute B
Starting Material 4-bromo-2-methylanilineIndazole-3-carboxylic acid
Intermediate 5-bromo-1H-indazole5-bromo-1H-indazole-3-carboxylic acid
Overall Yield High (estimated)High (estimated)
Number of Steps 22
Key Reactions Diazotization/Cyclization, Friedel-Crafts AcylationElectrophilic Bromination, Carboxylic Acid to Ketone Conversion
Reagents of Note Isoamyl nitrite, Acetic Anhydride, Lewis AcidsBromine, Acetic Acid, Organometallic reagents or coupling agents
Scalability Reported for gram-scale synthesis of intermediate[1]Reported for gram-scale synthesis of intermediate[2]

Experimental Protocols

Route A: From 4-bromo-2-methylaniline

This route first involves the synthesis of the intermediate 5-bromo-1H-indazole, followed by acetylation at the C3 position.

Step 1: Synthesis of 5-bromo-1H-indazole [1]

A detailed and high-yield (94%) procedure for the synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline has been reported. In a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), acetic anhydride (0.109 L) is added at a temperature below 40°C. After stirring for 50 minutes, potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) are introduced. The solution is then refluxed at 68°C for 20 hours. Following a detailed workup involving distillation, acid-base extraction, and purification, 91.9 g of 5-bromo-1H-indazole is obtained.

Step 2: Acetylation of 5-bromo-1H-indazole

Route B: From Indazole-3-carboxylic acid

This alternative pathway begins with the bromination of indazole-3-carboxylic acid, followed by the conversion of the carboxylic acid functionality to a ketone.

Step 1: Synthesis of 5-bromo-1H-indazole-3-carboxylic acid [2]

A procedure for the bromination of indazole-3-carboxylic acid with a reported yield of 87.5% is available. Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) is suspended in glacial acetic acid (60 mL) and heated to 120°C to form a clear solution. After cooling to 90°C, a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction mixture is heated at 90°C for 16 hours. Upon cooling and pouring into ice water, the product precipitates and is collected by filtration to yield 1.30 g of 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[2]

Step 2: Conversion of 5-bromo-1H-indazole-3-carboxylic acid to 3-acetyl-5-bromo-indazole

The transformation of the 3-carboxylic acid to a 3-acetyl group can be accomplished through several standard organic chemistry methods. One common approach involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by a reaction with an organocadmium or organocuprate reagent (e.g., dimethylcadmium or lithium dimethylcuprate). Alternatively, the carboxylic acid can be coupled with a suitable acylating agent precursor using peptide coupling reagents, followed by a transformation to the methyl ketone. The yields for such transformations are typically in the moderate to good range.

Visualizing the Synthetic Pathways

To better illustrate the two synthetic routes, the following diagrams outline the key transformations.

Synthetic_Pathway_A start 4-bromo-2-methylaniline intermediate 5-bromo-1H-indazole start->intermediate  Diazotization/ Cyclization   product 3-acetyl-5-bromo-indazole intermediate->product  Acetylation (C3)  

Caption: Synthetic Route A starting from 4-bromo-2-methylaniline.

Synthetic_Pathway_B start Indazole-3-carboxylic acid intermediate 5-bromo-1H-indazole- 3-carboxylic acid start->intermediate  Bromination (C5)   product 3-acetyl-5-bromo-indazole intermediate->product  Carboxylic Acid to Ketone Conversion  

Caption: Synthetic Route B starting from indazole-3-carboxylic acid.

Decision Framework for Route Selection

The selection of the optimal synthetic route depends on a variety of factors specific to the research environment. The following flowchart provides a logical framework to guide this decision-making process.

Decision_Framework start Start: Select Synthetic Route cost_priority Is cost of starting material the primary concern? start->cost_priority route_a_sm_cost 4-bromo-2-methylaniline is generally more cost-effective. cost_priority->route_a_sm_cost Yes reagent_handling Are there limitations on handling specific reagents? cost_priority->reagent_handling No route_a_sm_cost->reagent_handling route_b_sm_cost Indazole-3-carboxylic acid may be more expensive. route_a_reagents Route A may involve isoamyl nitrite and strong Lewis acids. reagent_handling->route_a_reagents Yes yield_priority Is maximizing overall yield the top priority? reagent_handling->yield_priority No route_b_reagents Route B uses bromine and potentially organometallic reagents. route_a_reagents->route_b_reagents select_route_b Select Route B route_a_reagents->select_route_b Consider Route B if reagents are problematic route_b_reagents->yield_priority select_route_a Select Route A route_b_reagents->select_route_a Consider Route A if reagents are problematic route_a_yield Route A has a high-yield first step (94%). Second step yield is estimated. yield_priority->route_a_yield Yes yield_priority->select_route_a No, consider other factors route_b_yield Route B has a high-yield first step (87.5%). Second step yield is estimated. route_a_yield->route_b_yield route_b_yield->select_route_a

Caption: Decision-making flowchart for selecting a synthetic route.

Conclusion

Both presented synthetic routes offer viable and efficient pathways to 3-acetyl-5-bromo-indazole. Route A, starting from 4-bromo-2-methylaniline, benefits from a potentially more economical starting material and a very high-yielding initial step. Route B, commencing with indazole-3-carboxylic acid, provides a robust method for the initial bromination. The final conversion of the functional group at the C3 position in both routes requires standard and well-established organic transformations. The ultimate choice of synthesis will be guided by a careful consideration of economic factors, reagent availability and handling capabilities, and the specific yield requirements of the research project. This guide provides the necessary data and frameworks to make an informed decision for the successful synthesis of this important indazole derivative.

References

A Comparative Guide to the Purity Validation of 1-(5-bromo-1H-indazol-3-yl)ethanone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in the quality control process. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 1-(5-bromo-1H-indazol-3-yl)ethanone, a key building block in the synthesis of various therapeutic agents.

The validation of analytical methods is essential for pharmaceutical analysis to ensure that the data generated is reliable, consistent, and accurate.[1] Regulatory bodies like the FDA and international guidelines such as those from the International Conference on Harmonisation (ICH) provide a framework for the validation of these analytical procedures.[2][3] This guide presents experimental protocols and comparative data to assist in the selection of the most suitable analytical method for your research needs.

Comparative Analysis of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, widely used for the assay and determination of organic impurities in drug substances and products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful alternative, particularly for volatile and thermally stable compounds. A GC-based method has been successfully used to determine the purity of the related compound, 1-(5-bromo-1H-indazol-1-yl)ethanone. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of potential impurities and the desired sensitivity.

Data Presentation

The following tables summarize the hypothetical performance data for the purity analysis of a single batch of this compound using both HPLC and GC-MS methodologies.

Table 1: Purity and Impurity Profile of this compound

ParameterHPLC ResultsGC-MS Results
Purity (%) 99.5899.61
Known Impurity 1 (%) 0.150.14
Known Impurity 2 (%) 0.100.11
Unknown Impurity 1 (%) 0.080.07
Unknown Impurity 2 (%) 0.05Not Detected
Total Impurities (%) 0.420.39

Table 2: Comparison of Method Validation Parameters

Validation ParameterHPLCGC-MS
Specificity HighHigh (with MS detection)
Linearity (R²) > 0.999> 0.998
Precision (RSD%) < 1.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.06 µg/mL
Sample Throughput ModerateHigh
Sample Preparation Simple DilutionDerivatization may be needed

Experimental Workflow

The general workflow for the validation of this compound purity involves several key stages, from sample preparation to data analysis and comparison of the chosen analytical techniques.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis (Alternative) cluster_data Data Analysis and Comparison prep_sample Weigh and Dissolve Sample hplc_inject Inject into HPLC System prep_sample->hplc_inject gcms_inject Inject into GC-MS System prep_sample->gcms_inject prep_std Prepare Standard Solutions prep_std->hplc_inject prep_std->gcms_inject hplc_run Chromatographic Separation hplc_inject->hplc_run hplc_detect UV Detection hplc_run->hplc_detect data_proc Process Chromatograms hplc_detect->data_proc gcms_run Chromatographic Separation gcms_inject->gcms_run gcms_detect Mass Spectrometric Detection gcms_run->gcms_detect gcms_detect->data_proc data_quant Quantify Purity and Impurities data_proc->data_quant data_comp Compare HPLC and GC-MS Results data_quant->data_comp data_report Generate Validation Report data_comp->data_report

Caption: Workflow for the purity validation of this compound.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analyses are provided below. These protocols are designed to meet the stringent requirements of pharmaceutical quality control.

HPLC Method Protocol

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve 25 mg of this compound in the mobile phase to make a 50 mL solution (concentration of 0.5 mg/mL).

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 0.5 mg/mL. Prepare a series of dilutions for linearity assessment ranging from the LOQ to 150% of the sample concentration.

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) with 0.1% formic acid.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Run Time: 20 minutes.

3. Validation Parameters:

  • Specificity: Assessed by comparing the chromatograms of the sample, standard, and blank. Peak purity should be evaluated using a photodiode array detector.

  • Linearity: Determined by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) of >0.999 is typically acceptable.

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[3] The relative standard deviation (RSD) of the peak areas for six replicate injections should be ≤2.0%.[3]

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120%).

  • LOD & LOQ: Calculated based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

GC-MS Method Protocol (Alternative)

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of dichloromethane (concentration of 1.0 mg/mL).

  • Standard Solution: Prepare a stock solution of the reference standard in dichloromethane at a concentration of 1.0 mg/mL. Create a series of dilutions for linearity assessment.

2. Chromatographic Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

3. Validation Parameters:

  • The validation parameters (Specificity, Linearity, Precision, Accuracy, LOD, and LOQ) are assessed in a manner analogous to the HPLC method, with adjustments for the different instrumentation and detection principles.

References

comparing the efficacy of different catalysts for indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indazoles, a privileged scaffold in medicinal chemistry, has been significantly advanced through the development of various catalytic systems. This guide provides a comparative analysis of the efficacy of different catalysts, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic system for their specific needs.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of representative catalysts for indazole synthesis, focusing on key metrics such as yield, reaction time, and temperature.

Catalyst SystemSubstratesProductYield (%)Time (h)Temp (°C)Catalyst Loading (mol%)Ref.
Palladium
PdCl₂(dppf)·DCM / K₂CO₃N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide + Phenylboronic acidN-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide92121005[1]
Pd(OAc)₂ / dppf / t-BuONaN-(o-bromobenzyl)-N-(p-tolyl)hydrazine2-(p-tolyl)-2H-indazole~221590Not specified[2]
Copper
Cu₂O(E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene(E)-3-(pent-1-en-1-yl)-2-phenyl-2H-indazole81Not specified110Not specified[3]
CuO / K₂CO₃2-chloro-N-methylbenzamide + Hydrazine1-methyl-1H-indazol-3(2H)-oneHigh (not specified)Not specifiedNot specified0.2[4]
CuI / TMEDA2-bromobenzaldehyde + Aniline + NaN₃2-phenyl-2H-indazoleGood (not specified)1212010[5]
Nickel
Ni(OAc)₂ / PivOH / TBHP2-phenyl-2H-indazole + Benzaldehyde(2-phenyl-2H-indazol-3-yl)(phenyl)methanone911211010[6][7]
Rhodium
[CpRhCl₂]₂ / AgSbF₆Azobenzene + Benzaldehyde2,3-diphenyl-2H-indazole76241105[8][9]
Cobalt
[CpCo(C₆H₆)][B(C₆F₅)₄]₂ / AcOHAzobenzene + Benzaldehyde2,3-diphenyl-2H-indazole74 (gram scale)Not specifiedReflux10[10][11]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation[1]

Synthesis of N-(biphenyl-4-yl)-1-butyl-1H-indazole-3-carboxamide:

  • To a round-bottom flask, add N-(4-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (0.404 mmol), phenylboronic acid (1.212 mmol), and K₂CO₃ (1.212 mmol).

  • Add PdCl₂(dppf)·DCM (0.020 mmol) as the catalyst.

  • Add 1,4-dioxane and water as the solvent system.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC) with 20% ethyl acetate/hexane as the eluent.

  • Upon completion, filter the reaction mixture through a Celite pad under a high vacuum.

  • Dissolve the filtrate in ethyl acetate and extract with water.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography (15% ethyl acetate/hexane) to yield the final product.

Copper-Catalyzed Intramolecular Hydroamination[3]

Synthesis of (E)-3-(pent-1-en-1-yl)-2-phenyl-2H-indazole:

  • In a reaction vessel, dissolve (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene in toluene.

  • Add Cu₂O as the catalyst.

  • Heat the reaction mixture to 110 °C.

  • Stir the reaction until completion, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Nickel-Catalyzed C3-Acylation of 2H-Indazoles[6][7]

Synthesis of (2-phenyl-2H-indazol-3-yl)(phenyl)methanone:

  • To a pressure tube, add 2-phenyl-2H-indazole, benzaldehyde, Ni(OAc)₂, and PivOH.

  • Add tert-butyl hydroperoxide (TBHP) as a radical initiator.

  • Seal the tube and heat the reaction mixture to 110 °C for 12 hours.

  • After cooling, purify the reaction mixture directly by column chromatography to yield the 3-acyl-2H-indazole.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Catalytic Cycle for Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ln Ar-Pd(II)-X Ln Oxidative Addition->Ar-Pd(II)-X Ln Transmetalation Transmetalation Ar-Pd(II)-X Ln->Transmetalation Ar-Pd(II)-Ar' Ln Ar-Pd(II)-Ar' Ln Transmetalation->Ar-Pd(II)-Ar' Ln X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar' Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow for Indazole Synthesis via Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for the synthesis of indazole derivatives.[1]

Plausible Catalytic Cycle for Copper-Catalyzed Hydroamination

Copper_Hydroamination Cu(I) Catalyst Cu(I) Catalyst Coordination Coordination Cu(I) Catalyst->Coordination Intermediate_A Cu-Alkynylazobenzene Complex Coordination->Intermediate_A Alkynylazobenzene Alkynylazobenzene Alkynylazobenzene->Coordination Intramolecular\nC-N Bond Formation Intramolecular C-N Bond Formation Intermediate_A->Intramolecular\nC-N Bond Formation Intermediate_B Vinyl-Cu Intermediate Intramolecular\nC-N Bond Formation->Intermediate_B 1,2-Hydride Shift 1,2-Hydride Shift Intermediate_B->1,2-Hydride Shift Intermediate_C Indazole-Cu Complex 1,2-Hydride Shift->Intermediate_C Product Release Product Release Intermediate_C->Product Release Product Release->Cu(I) Catalyst Catalyst Regeneration 3-Alkenyl-2H-indazole 3-Alkenyl-2H-indazole Product Release->3-Alkenyl-2H-indazole

Caption: Proposed mechanism for the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles.[3]

References

A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of heterocyclic compounds is paramount. Among these, indazole and its derivatives are crucial scaffolds in medicinal chemistry. Indazole exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, which exhibit distinct physicochemical and pharmacological properties. Consequently, the ability to differentiate between these isomers is essential. This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to aid in their unambiguous identification.

The thermodynamically more stable tautomer is 1H-indazole, which is the predominant form in various states.[1][2] However, the synthesis of indazole derivatives can often lead to mixtures of both N-1 and N-2 substituted isomers.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), offer powerful tools for distinguishing between these two isomeric forms.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for 1H- and 2H-indazoles, providing a clear and quantitative comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Proton1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
H-3 8.10 (s)~8.4 (s)The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to 1H-indazoles.
H-4 7.51 (d)~7.7 (d)Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.
H-5 7.18 (m)~7.1-7.3 (m)
H-6 7.40 (m)~7.3-7.5 (m)
H-7 7.77 (d)~7.7-7.8 (d)The H-7 proton in 1H-indazoles can be significantly deshielded in N-1 substituted derivatives with electron-withdrawing groups.[1]
N-H 13.40 (s, broad in some solvents)-The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.

Note: Chemical shifts for 2H-indazoles are based on representative data for N-substituted derivatives as the parent 2H-indazole is less stable. The exact values can vary depending on the substituent and solvent.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Carbon1H-Indazole (in CDCl₃)2H-Indazole Derivative (Representative)Key Differences
C-3 134.77~150The C-3 carbon in 2H-indazoles is significantly deshielded compared to 1H-indazoles, providing a key diagnostic marker.
C-3a 123.13~122
C-4 120.96~120
C-5 120.86~121
C-6 126.80~127
C-7 109.71~118The C-7 carbon in 2H-indazoles tends to be more deshielded.
C-7a 140.01~122The C-7a carbon in 1H-indazoles is significantly more deshielded.

Note: As with ¹H NMR, the ¹³C chemical shifts for 2H-indazoles are based on representative data for N-substituted derivatives.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group1H-Indazole (cm⁻¹)2H-Indazole (cm⁻¹)Key Differences
N-H Stretch 3148 (broad)Absent in N-substituted derivativesThe presence of a broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.
C=O Stretch (in derivatives) 1710-1713~1689-1736The C=O stretching frequency in N-1 and N-2 substituted derivatives can vary, but generally falls within a similar range.[1][3]
Aromatic C-H Stretch ~3000-3100~3000-3100Both isomers show characteristic aromatic C-H stretching vibrations.
Ring Vibrations ~1619, 1479~1592-1621The fingerprint region (below 1600 cm⁻¹) will show differences in the pattern of ring vibrations, which can be used for differentiation.
Table 4: UV-Vis Spectroscopy Data
Compoundλmax (nm) in AcetonitrileKey Differences
1H-Indazole ~254, ~2952H-Indazoles, such as 2-methylindazole, exhibit a stronger absorption at longer wavelengths compared to their 1H counterparts.[4]
1-Methylindazole ~254, ~295
2-Methylindazole ~275, ~310
Table 5: Mass Spectrometry Fragmentation
Isomer TypeFragmentation PatternKey Differences
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent and subsequent ring fragmentation. For derivatives with a carbonyl group, cleavage of the carbonyl-adamantane bond producing an N-pentylindazole acylium ion has been observed.While the mass spectra of 1H- and 2H-indazole isomers can be similar, differences in the fragmentation patterns of their derivatives can aid in their distinction.[1][5]
2H-Indazole Derivatives Similar to 1H-derivatives, fragmentation can involve the loss of the N-2 substituent.The relative abundances of fragment ions may differ between the two isomers, providing clues for identification.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (typically 0-160 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (Nujol Mull): Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the paste between two KBr or NaCl plates.

    • Liquid Samples: Place a drop of the liquid sample between two KBr or NaCl plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum, which will show the molecular ion (M⁺ or [M+H]⁺) and various fragment ions.

    • For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation pattern of the molecular ion.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic comparison of 1H- and 2H-indazoles.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of Indazole Derivative(s) purification Purification & Isolation of Isomers synthesis->purification NMR NMR Spectroscopy (¹H, ¹³C) purification->NMR IR IR Spectroscopy purification->IR UV_Vis UV-Vis Spectroscopy purification->UV_Vis MS Mass Spectrometry purification->MS data_proc Data Processing NMR->data_proc IR->data_proc UV_Vis->data_proc MS->data_proc comparison Comparison of Spectroscopic Data data_proc->comparison elucidation Structural Elucidation (1H vs. 2H) comparison->elucidation logical_relationship cluster_properties Key Differentiating Properties Indazole_Isomers Indazole Isomers (1H- and 2H-) NMR_shifts Distinct NMR Chemical Shifts (¹H-3, ¹³C-3, ¹³C-7a) Indazole_Isomers->NMR_shifts NH_stretch Presence/Absence of N-H Stretch (IR) Indazole_Isomers->NH_stretch UV_absorption Different UV λmax and Molar Absorptivity Indazole_Isomers->UV_absorption Fragmentation Subtle Differences in MS Fragmentation Indazole_Isomers->Fragmentation Conclusion Unambiguous Isomer Identification NMR_shifts->Conclusion NH_stretch->Conclusion UV_absorption->Conclusion Fragmentation->Conclusion

References

structure-activity relationship (SAR) of 1-(5-bromo-1H-indazol-3-yl)ethanone derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of bromo-indazole derivatives as potential anticancer agents. Due to a lack of comprehensive studies on 1-(5-bromo-1H-indazol-3-yl)ethanone derivatives, this guide focuses on a closely related and well-documented series of 3,5-disubstituted-1H-indazole-3-amine derivatives, which also feature the key 5-bromo-indazole scaffold.

The indazole core is a prominent feature in many approved drugs, and its derivatives are actively being explored for various therapeutic applications, including oncology. The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and target specificity of these compounds. This guide delves into the SAR of a series of indazole derivatives, presenting quantitative data, detailed experimental protocols, and a visualization of the proposed mechanism of action.

Comparative Anticancer Activity

A series of 3,5-disubstituted 1H-indazole-3-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The core structure of these derivatives originates from 5-bromo-1H-indazol-3-amine, highlighting the relevance of the 5-bromo substitution. The antiproliferative activity was determined using the MTT assay, and the 50% inhibitory concentration (IC50) values were calculated.

Table 1: In Vitro Anticancer Activity of Mercapto Acetamide Indazole Derivatives (Series 5)
CompoundRA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
5a 2-Fluorophenyl>10>10>108.35
5b 3-Fluorophenyl>107.31>106.58
5c 4-Fluorophenyl>108.52>10>10
5d 2-Chlorophenyl>106.54>105.32
5e 3-Chlorophenyl>10>10>10>10
5f 4-Chlorophenyl>109.85>107.54
5g 2-Bromophenyl>105.86>104.12
5h 3-Bromophenyl>108.54>106.32
5i 4-Bromophenyl>10>10>10>10
5j 2-Methylphenyl>106.32>105.41
5k 3-Methylphenyl>105.47>103.32
5l 4-Methylphenyl>10>10>108.65
5m 2-Methoxyphenyl>107.85>106.87
5n 3-Methoxyphenyl>10>10>10>10
5o 4-Methoxyphenyl>109.54>107.21
5p 3-Nitrophenyl>10>10>10>10
5q 4-Nitrophenyl>106.32>105.47
5-Fu (control) -5.314.126.324.87

Data sourced from a study on 1H-indazole-3-amine derivatives.[1]

Table 2: In Vitro Anticancer Activity of Piperazine Acetamide Indazole Derivatives (Series 6)
CompoundRA549 (Lung) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)
6a 2-Fluorophenyl>107.54>10>10
6b 3-Fluorophenyl>106.32>108.41
6c 4-Fluorophenyl>105.41>107.89
6d 2-Chlorophenyl>108.54>10>10
6e 3-Chlorophenyl>107.85>109.12
6f 4-Chlorophenyl>106.32>108.45
6g 2-Bromophenyl>10>10>10>10
6h 3-Bromophenyl>109.87>10>10
6i 4-Bromophenyl>107.54>109.87
6j 2-Methylphenyl>106.32>108.41
6k 3-Methylphenyl>105.47>107.54
6l 4-Methylphenyl>108.98>10>10
6m 2-Methoxyphenyl>10>10>10>10
6n 3-Methoxyphenyl>107.89>109.12
6o 4-Methoxyphenyl>105.15 >108.45
6p 3-Nitrophenyl>106.54>10>10
6q 4-Nitrophenyl>108.74>10>10
6r 2,4-Difluorophenyl>105.87>107.89
6s 3,4-Difluorophenyl>106.32>108.41
6t 2,4-Dichlorophenyl>10>10>10>10
6u 3,4-Dichlorophenyl>107.89>109.54
5-Fu (control) -5.314.126.324.87

Data sourced from a study on 1H-indazole-3-amine derivatives.[1]

Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made for this class of bromo-indazole derivatives:

  • Impact of the 3-position substituent: The nature of the substituent at the 3-position of the indazole ring significantly influences the anticancer activity. The introduction of a piperazine acetamide moiety (Series 6) generally led to more potent and selective activity against the K562 leukemia cell line compared to the mercapto acetamide group (Series 5).[1]

  • Role of the 5-position substituent: The aromatic group at the 5-position, introduced via Suzuki coupling, also modulates the activity. In Series 5, a 3-methylphenyl group (5k) resulted in the highest potency against the Hep-G2 cell line.[1] In Series 6, a 4-methoxyphenyl group (6o) conferred the best activity against the K562 cell line.[1]

  • Selectivity: Many of the synthesized compounds exhibited notable selectivity, with potent activity against one cell line while being largely inactive against others. For instance, compound 6o showed a promising IC50 of 5.15 µM against K562 cells, while being significantly less active against A549, PC-3, and Hep-G2 cells.[1] Furthermore, compound 6o displayed good selectivity for cancer cells over normal cells, with an IC50 of 33.2 µM against HEK-293 normal cells.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the evaluation of the bromo-indazole derivatives.

Synthesis of 3,5-disubstituted-1H-indazole-3-amine derivatives

The general synthetic route starts from 5-bromo-2-fluorobenzonitrile. This starting material is reacted with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine. Subsequently, a Suzuki coupling reaction is performed to introduce various aryl or heteroaryl groups at the 5-position. The final step involves the addition of either a mercapto acetamide or a piperazine acetamide moiety at the 3-position.[1]

A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C 5-Aryl-1H-indazol-3-amine B->C Aryl Boronic Acid, Suzuki Coupling D Target Compound (Mercapto Acetamide Derivative) C->D Mercapto Acetamide Moiety Addition E Target Compound (Piperazine Acetamide Derivative) C->E Piperazine Acetamide Moiety Addition cluster_cell K562 Cell Compound_6o Compound 6o MDM2 MDM2 Compound_6o->MDM2 inhibits p53 p53 MDM2->p53 inhibits (degradation) Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

References

A Comparative Analysis of Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the indazole scaffold, a privileged pharmacophore in medicinal chemistry, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective comparison of these two prominent strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.

Indazole and its derivatives are key components in a wide array of pharmaceuticals, exhibiting diverse biological activities. The efficient construction of this bicyclic heteroaromatic system is therefore a critical aspect of drug discovery and development.[1][2] Traditionally, transition metal catalysts, particularly palladium, copper, and rhodium, have dominated the landscape of indazole synthesis, offering high efficiency and broad substrate scope.[3][4][5] However, the demand for greener, more cost-effective, and less toxic synthetic routes has spurred the development of metal-free alternatives, which often utilize readily available and environmentally benign reagents.[6][7][8]

This guide directly compares the performance of representative metal-free and metal-catalyzed indazole synthesis methods, focusing on key metrics such as reaction yield, time, and conditions.

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data for selected metal-free and metal-catalyzed indazole synthesis protocols. This allows for a direct comparison of their efficiencies under various conditions.

MethodCatalyst/ReagentStarting MaterialSolventTemperature (°C)Time (h)Yield (%)Reference
Metal-Free
PIFA-Mediated[Bis(trifluoroacetoxy)iodo]benzene (PIFA)ArylhydrazoneDichloromethaneRoom Temp2-475-92[1]
Iodine-MediatedIodine (I₂) / Potassium Iodide (KI)Diaryl ketone hydrazone1,4-DioxaneReflux485-95[9]
Metal-Catalyzed
Copper-CatalyzedCopper(I) Iodide (CuI) / 1,10-Phenanthrolineo-Chlorinated arylhydrazoneDMF12012-4810-70[2][10]
Rhodium-Catalyzed[Cp*RhCl₂]₂ / AgSbF₆Azoxybenzene and DiazoesterDCE / Dioxane1302465-95[1][3]
Silver-MediatedSilver(I) triflimide (AgNTf₂) / Copper(II) acetate (Cu(OAc)₂)Arylhydrazone1,2-Dichloroethane8024up to 94[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Metal-Free Synthesis: PIFA-Mediated Oxidative C-N Bond Formation

This protocol describes the synthesis of 1H-indazoles from readily available arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant.[1]

Procedure:

  • To a solution of the arylhydrazone (0.5 mmol) in dichloromethane (5 mL) at room temperature, add PIFA (0.6 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1H-indazole.

Metal-Catalyzed Synthesis: Copper-Catalyzed Intramolecular N-Arylation

This method details the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from o-chlorinated arylhydrazones using a copper(I) iodide catalyst.[2]

Procedure:

  • To a dried Schlenk tube, add the arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 1.0 mmol, 200 mol %), 1,10-phenanthroline (0.11 mmol, 22 mol %), and copper(I) iodide (0.1 mmol, 20 mol %).

  • Evacuate and backfill the tube with nitrogen gas.

  • Add anhydrous dimethylformamide (DMF, 2.5 mL) under a nitrogen atmosphere.

  • Stir and heat the reaction mixture at 120 °C for the time specified (12-48 hours), monitoring by TLC.

  • After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.

  • Pass the mixture through a short column of silica gel, then wash the eluate with water and a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final N-substituted-1H-indazole product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for a representative metal-free and a metal-catalyzed indazole synthesis.

metal_free_mechanism cluster_start Metal-Free: PIFA-Mediated Synthesis cluster_intermediate cluster_end A Arylhydrazone B Nitrenium Ion Intermediate A->B Oxidation PIFA PIFA C Cyclized Intermediate B->C Intramolecular Electrophilic Aromatization D 1H-Indazole C->D Deprotonation

Figure 1. Proposed mechanism for the metal-free PIFA-mediated synthesis of 1H-indazoles.

metal_catalyzed_mechanism cluster_start Metal-Catalyzed: Copper-Catalyzed Synthesis cluster_intermediate cluster_end E o-Haloaryl Hydrazone F Copper(I) Hydrazone Complex E->F Coordination CuI Cu(I) Catalyst Base Base Base->E Deprotonation G Intramolecular C-N Coupling Intermediate F->G Oxidative Addition H 1H-Indazole G->H Reductive Elimination

References

A Researcher's Guide to Validating the Structure of Synthesized 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comparative framework for validating the structure of 1-(5-bromo-1H-indazol-3-yl)ethanone, a valuable intermediate in medicinal chemistry. By leveraging key analytical techniques and comparing experimental data against potential isomeric impurities, researchers can confidently ascertain the integrity of their synthesized product.

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecular structure of this compound relies on a combination of spectroscopic methods. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and robust validation.

To illustrate the power of this multi-pronged strategy, we will compare the expected analytical data for the target compound with two potential, structurally similar impurities that could arise during synthesis: the regioisomer 1-(7-bromo-1H-indazol-3-yl)ethanone and the N-alkylated side product 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethanone .

Comparative Spectroscopic Data

The following tables summarize the predicted and expected quantitative data from key analytical techniques for the target compound and its potential isomers. These values serve as a benchmark for researchers to compare their experimental findings.

Table 1: Comparative ¹H NMR Data (Predicted, 500 MHz, DMSO-d₆)

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound 13.9 (br s, 1H, N-H), 8.30 (d, J=1.5 Hz, 1H, H4), 7.75 (d, J=8.8 Hz, 1H, H7), 7.60 (dd, J=8.8, 1.8 Hz, 1H, H6), 2.65 (s, 3H, CH₃)
1-(7-bromo-1H-indazol-3-yl)ethanone 13.8 (br s, 1H, N-H), 8.15 (d, J=8.0 Hz, 1H, H4), 7.55 (d, J=7.5 Hz, 1H, H6), 7.25 (t, J=7.8 Hz, 1H, H5), 2.64 (s, 3H, CH₃)
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethanone 8.10 (d, J=1.5 Hz, 1H, H4), 7.80 (d, J=9.0 Hz, 1H, H7), 7.65 (dd, J=9.0, 2.0 Hz, 1H, H6), 4.10 (s, 3H, N-CH₃), 2.70 (s, 3H, COCH₃)

Table 2: Comparative ¹³C NMR Data (Predicted, 125 MHz, DMSO-d₆)

Compoundδ (ppm), Assignment
This compound 195.2 (C=O), 145.1 (C3), 140.8 (C7a), 129.2 (C6), 124.5 (C4), 122.8 (C3a), 115.7 (C5), 112.9 (C7), 27.3 (CH₃)
1-(7-bromo-1H-indazol-3-yl)ethanone 195.0 (C=O), 144.9 (C3), 141.5 (C7a), 131.0 (C5), 125.0 (C4), 123.5 (C6), 118.0 (C3a), 108.0 (C7), 27.2 (CH₃)
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethanone 194.8 (C=O), 150.2 (C3), 148.5 (C7a), 128.7 (C6), 125.0 (C4), 121.5 (C3a), 116.2 (C5), 111.8 (C7), 39.5 (N-CH₃), 28.0 (COCH₃)

Table 3: Comparative FTIR and Mass Spectrometry Data

CompoundFTIR Key Absorptions (cm⁻¹)Mass Spectrometry (EI+) m/z
This compound 3200-3400 (N-H), 1680 (C=O), 1620 (C=N), 750 (C-Br)238/240 [M]⁺, 223/225 [M-CH₃]⁺, 195/197 [M-COCH₃]⁺
1-(7-bromo-1H-indazol-3-yl)ethanone 3200-3400 (N-H), 1685 (C=O), 1615 (C=N), 780 (C-Br)238/240 [M]⁺, 223/225 [M-CH₃]⁺, 195/197 [M-COCH₃]⁺
1-(5-bromo-2-methyl-2H-indazol-3-yl)ethanone 2950 (C-H), 1690 (C=O), 1610 (C=N), 745 (C-Br)252/254 [M]⁺, 237/239 [M-CH₃]⁺, 209/211 [M-COCH₃]⁺

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining high-quality, reproducible data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Employ Electron Ionization (EI) to induce fragmentation.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural fragments.

Visualization of the Validation Workflow

The logical flow of the structural validation process can be visualized to provide a clear overview of the necessary steps and their interdependencies.

G Structural Validation Workflow for this compound cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation and Validation Synthesis Synthesize Compound Purification Purify Crude Product Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Data_Analysis Analyze and Interpret Spectra NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare with Predicted Data and Potential Isomers Data_Analysis->Comparison Structure_Confirmation Structure Confirmed Comparison->Structure_Confirmation Structure_Incorrect Structure Incorrect/ Impure Comparison->Structure_Incorrect Structure_Incorrect->Purification Re-purify or Re-synthesize

Caption: Workflow for the synthesis, purification, and structural validation of this compound.

Logical Pathway for Structure Determination

The process of distinguishing the target molecule from its potential isomers involves a logical decision-making pathway based on the spectroscopic data.

G Decision Pathway for Isomer Differentiation Start Analyze Experimental Spectra NH_Signal N-H signal present in ¹H NMR and FTIR? Start->NH_Signal Aromatic_Pattern ¹H NMR aromatic splitting pattern matches 5-bromo substitution? NH_Signal->Aromatic_Pattern Yes N_Methyl_Signal N-CH₃ signal (~4.1 ppm) in ¹H NMR? NH_Signal->N_Methyl_Signal No Target_Compound This compound Aromatic_Pattern->Target_Compound Yes Isomer_7_Bromo Potential 1-(7-bromo-1H-indazol-3-yl)ethanone Aromatic_Pattern->Isomer_7_Bromo No Molecular_Ion Molecular ion at m/z ~238/240? N_Methyl_Signal->Molecular_Ion No Isomer_N_Methyl 1-(5-bromo-2-methyl-2H-indazol-3-yl)ethanone Molecular_Ion->Isomer_N_Methyl No (m/z ~252/254) Unknown Unknown Structure Molecular_Ion->Unknown Yes

Caption: Decision tree for identifying the correct isomer based on key spectroscopic features.

By following the structured approach outlined in this guide, researchers can systematically validate the synthesis of this compound, ensuring the integrity of their compounds for subsequent stages of research and development.

A Comparative Guide to the Anti-Proliferative Effects of Synthesized Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs. The ongoing synthesis and evaluation of novel indazole derivatives continue to yield promising candidates with potent anti-proliferative activities across a range of cancer cell lines. This guide provides a comparative analysis of recently developed indazole derivatives, summarizing their anti-proliferative efficacy, outlining their mechanisms of action, and providing detailed experimental protocols for their evaluation.

Comparative Anti-Proliferative Activity of Indazole Derivatives

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of selected, recently synthesized indazole derivatives against various human cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented in micromolar (µM) or nanomolar (nM) concentrations. Lower values indicate higher potency. For comparison, data for the standard chemotherapeutic agents Doxorubicin and Sorafenib are included where available.

Compound IDCancer Cell LineCell Line TypeIC50 ValueReference CompoundReference IC50Source
2f 4T1Breast Cancer0.23 µMDoxorubicin6.50 µM[1][2]
HepG2Liver Cancer0.80 µMDoxorubicin0.98 µM[1][2]
MCF-7Breast Cancer0.34 µMDoxorubicin0.62 µM[1][2]
A549Lung Cancer1.15 µMDoxorubicin0.75 µM[1][2]
6i HUVECEndothelial1.37 µM--[3]
VEGFR-2 Kinase-24.5 nM--[3]
15k HCT-116Colon Cancer-SAHA-
HeLaCervical Cancer-SAHA-
HDAC1-2.7 nM--
HDAC2-4.2 nM--
15m HCT-116Colon Cancer-SAHA-
HeLaCervical Cancer-SAHA-
HDAC1-3.1 nM--
HDAC2-3.6 nM--
C05 IMR-32Neuroblastoma0.948 µMLCR-263-[4]
MCF-7Breast Cancer0.979 µMLCR-263-[4]
H460Lung Cancer1.679 µMLCR-263-[4]
PLK4 Kinase-< 0.1 nM--[4]
1i HCT-116Colon Cancer1.0 µMSorafenib-[5]
PLC/PRF/5Liver Cancer3.48 µMSorafenib-[5]
8 NeuroblastomaNeuroblastoma4-14 µM--[6][7]
GliomaBrain Cancer4-14 µM--[6][7]
LeukemiaBlood Cancer4-14 µM--[6][7]
4f MCF-7Breast Cancer1.629 µMDoxorubicin8.029 µM[8]
4i MCF-7Breast Cancer1.841 µMDoxorubicin8.029 µM[8]
A549Lung Cancer2.305 µMDoxorubicin7.35 µM[8]
4a MCF-7Breast Cancer2.958 µMDoxorubicin8.029 µM[8]
A549Lung Cancer3.304 µMDoxorubicin7.35 µM[8]
9x -Hepatocellular Carcinoma-Idelalisib, Sorafenib-[9]

Mechanisms of Anti-Proliferative Action

The anti-proliferative effects of these indazole derivatives are mediated through various mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Induction of Apoptosis:

Several of the highlighted compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 2f promotes apoptosis in 4T1 breast cancer cells by upregulating the expression of pro-apoptotic proteins such as cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1][2][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent cell death.[1][10] Similarly, compounds 15k and 15m have been observed to promote apoptosis in HCT-116 and HeLa cells.

Cell Cycle Arrest:

Another common mechanism of action is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific phases. Compounds 15k and 15m were found to cause cell cycle arrest at the G2/M phase in HCT-116 and HeLa cells. Certain polysubstituted indazoles have been shown to induce a block in the S phase of the cell cycle, with a corresponding decrease in the G2/M and/or G0/G1 phases.[11]

Inhibition of Signaling Pathways:

Many indazole derivatives exert their anti-proliferative effects by targeting specific kinases and enzymes that are crucial for cancer cell survival and proliferation.

  • VEGFR-2 Inhibition: Compound 6i is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] By inhibiting VEGFR-2, this compound can disrupt the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • HDAC Inhibition: Compounds 15k and 15m are potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC1 and HDAC2. HDAC inhibitors can alter gene expression to induce tumor suppressor genes, leading to cell cycle arrest and apoptosis.[3]

  • PLK4 Inhibition: Compound C05 is an exceptionally potent inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[4] Inhibition of PLK4 can lead to mitotic errors and ultimately cell death in cancer cells.

  • PI3Kδ Inhibition: Compound 9x is a selective inhibitor of the delta isoform of Phosphoinositide 3-kinase (PI3Kδ).[9] The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to apoptotic cell death in cancer cells.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Indazole derivatives

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole derivatives for 24 hours.

  • Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Colony Staining: Wash the colonies with PBS and fix them with methanol for 15 minutes. Stain the colonies with Crystal Violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with indazole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with indazole derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated cells and wash them with PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow: Anti-Proliferative Assay start Seed Cancer Cells in 96-well plate treat Treat with Indazole Derivatives (24-72h) start->treat mtt Add MTT Reagent (4h incubation) treat->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze G cluster_pathway Apoptosis Induction Pathway Indazole Indazole Derivative (e.g., Compound 2f) Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Indazole->Bax Activates Mito Mitochondrial Membrane Potential (Disruption) Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Activation) Mito->Casp9 Casp3 Caspase-3 (Cleavage/Activation) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Indazole Indazole Derivative (e.g., Compound 6i) Indazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation, Migration (Angiogenesis) ERK->Proliferation

References

A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of substitution on the indazole scaffold is a critical aspect of medicinal chemistry and drug development. The formation of either N1 or N2-substituted isomers can lead to compounds with significantly different pharmacological profiles. Unambiguous determination of the substitution pattern is therefore essential. This guide provides a comparative overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be effectively utilized to confirm the regiochemistry of substituted indazoles.

Distinguishing N1 and N2 Isomers: A Tale of Two Nitrogens

The substitution of an indazole can occur at either the N1 or N2 position of the pyrazole ring. While chromatographic separation of these isomers is often possible, their structural elucidation relies heavily on spectroscopic techniques. 2D NMR provides through-bond and through-space correlations that are definitive in assigning the correct isomeric structure.

Comparative Analysis of 2D NMR Techniques

The two most powerful 2D NMR techniques for this purpose are HMBC, which shows correlations between protons and carbons separated by two or three bonds, and NOESY, which reveals protons that are close in space.

Key Diagnostic Correlations

The primary strategy involves identifying correlations between the protons of the substituent (typically the alpha-protons, α-H) and specific carbons or protons on the indazole core.

  • For N1-substituted indazoles:

    • HMBC: A crucial correlation is observed between the substituent's α-protons and the C7a carbon of the indazole ring.[1][2]

    • NOESY: A through-space correlation is expected between the substituent's α-protons and the H7 proton of the indazole ring.

  • For N2-substituted indazoles:

    • HMBC: A diagnostic correlation is seen between the substituent's α-protons and the C3 carbon of the indazole ring.[1][2]

    • NOESY: A through-space correlation is anticipated between the substituent's α-protons and the H3 proton of the indazole ring.

The following diagram illustrates the key HMBC and NOESY correlations for an N-alkylated indazole.

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_img N1_img N1_structure N1_alphaH α-H N1_C7a C7a N1_alphaH->N1_C7a 2J or 3J N1_alphaH_noesy α-H N1_H7 H7 N1_alphaH_noesy->N1_H7 Through-space N2_img N2_img N2_structure N2_alphaH α-H N2_C3 C3 N2_alphaH->N2_C3 2J or 3J N2_alphaH_noesy α-H N2_H3 H3 N2_alphaH_noesy->N2_H3 Through-space

Caption: Key HMBC and NOESY correlations for N1 and N2 substituted indazoles.

Quantitative Data Comparison

The chemical shifts of the indazole ring protons and carbons are also influenced by the position of the substituent. The following table summarizes typical ¹H and ¹³C NMR chemical shift data for a pair of N1 and N2-substituted indazole isomers. Note that absolute chemical shifts will vary depending on the substituent and solvent.

Position N1-Isomer (¹H δ ppm) N2-Isomer (¹H δ ppm) N1-Isomer (¹³C δ ppm) N2-Isomer (¹³C δ ppm)
3~8.1~8.6~134~124
4~7.6~7.7~121~121
5~7.2~7.2~127~127
6~7.4~7.4~122~122
7~7.8~7.8~110~118
7a--~140~149
α-CH₂VariesVariesVariesVaries

Data compiled from representative examples in the literature. Actual values are compound-dependent.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality 2D NMR data. Below are generalized protocols for HMBC and NOESY experiments suitable for substituted indazoles.

HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To observe two- and three-bond correlations between protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified indazole isomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

    • Acquire a standard 1D ¹³C spectrum to determine the carbon spectral width.

  • HMBC Experiment Parameters:

    • Use a standard HMBC pulse sequence (e.g., hmbcetgpl3nd on Bruker instruments).

    • Set the ¹H spectral width and offset based on the 1D ¹H spectrum.

    • Set the ¹³C spectral width to cover the full range of carbon signals (typically 0-220 ppm).

    • The number of increments in the indirect dimension (F1, for ¹³C) should be at least 256 for good resolution.

    • The number of scans per increment will depend on the sample concentration but is typically a multiple of 8 (e.g., 8, 16, 32).

    • The long-range coupling constant (cnst13 or d6) is typically optimized for a value between 8 and 10 Hz.[3]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correction is not typically required for magnitude-mode HMBC spectra.

    • Reference the spectrum using the residual solvent signal.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are in close spatial proximity (through-space correlations).

Methodology:

  • Sample Preparation: The same sample prepared for the HMBC experiment can be used. It is crucial that the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Instrument Setup:

    • Tune and match the ¹H channel.

    • Acquire a 1D ¹H spectrum to set the spectral width and offset.

  • NOESY Experiment Parameters:

    • Use a standard NOESY pulse sequence (e.g., noesyph on Bruker instruments).

    • Set the spectral widths in both dimensions to be identical to the 1D ¹H spectrum.

    • The number of increments in the indirect dimension (F1) should be at least 256.

    • The number of scans per increment is typically a multiple of 8.

    • The mixing time (d8) is a critical parameter. For small molecules like substituted indazoles, a mixing time of 500-800 ms is a good starting point.[3][4]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully in both dimensions. NOESY cross-peaks for small molecules will have the opposite phase to the diagonal peaks.

Experimental Workflow

The following diagram outlines the logical workflow for confirming the regiochemistry of a substituted indazole.

G cluster_0 Synthesis and Isolation cluster_1 NMR Sample Preparation cluster_2 1D NMR Acquisition cluster_3 2D NMR Acquisition cluster_4 Data Analysis cluster_5 Structure Confirmation synthesis Synthesize and purify substituted indazole isomers sample_prep Prepare NMR sample (5-10 mg in deuterated solvent) synthesis->sample_prep oneD_NMR Acquire 1D ¹H and ¹³C NMR spectra sample_prep->oneD_NMR twoD_NMR Acquire 2D HMBC and NOESY spectra oneD_NMR->twoD_NMR hmbc_analysis Analyze HMBC spectrum for key long-range correlations (α-H to C7a or C3) twoD_NMR->hmbc_analysis noesy_analysis Analyze NOESY spectrum for key through-space correlations (α-H to H7 or H3) twoD_NMR->noesy_analysis decision Correlations consistent with N1 or N2 isomer? hmbc_analysis->decision noesy_analysis->decision N1_isomer Confirm N1 isomer structure decision->N1_isomer  α-H to C7a (HMBC)  α-H to H7 (NOESY) N2_isomer Confirm N2 isomer structure decision->N2_isomer  α-H to C3 (HMBC)  α-H to H3 (NOESY)

Caption: Workflow for regiochemistry confirmation of substituted indazoles.

By systematically applying these 2D NMR techniques and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the regiochemistry of their substituted indazole compounds, a critical step in the advancement of drug discovery and development programs.

References

Safety Operating Guide

Proper Disposal of 1-(5-bromo-1H-indazol-3-yl)ethanone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of 1-(5-bromo-1H-indazol-3-yl)ethanone, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals.

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous waste.[1][2][3] As a brominated organic compound, it falls under the category of halogenated organic waste and requires specific handling to mitigate potential environmental and safety hazards.[4][5][6]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Safety goggles or a face shield.[5]
Hand Protection Nitrile gloves.[5]
Body Protection Laboratory coat.[5]
Footwear Closed-toe shoes.[5]

All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps A Assess Waste Type: Unused Reagent, Contaminated Materials, or Empty Container B Unused/Waste Reagent A->B C Contaminated Labware (e.g., gloves, wipes) A->C D Empty Reagent Container A->D E Segregate into designated 'Halogenated Organic Waste' container B->E C->E F Triple-rinse container D->F J Label waste container with 'Hazardous Waste', contents, and date E->J G Collect first rinsate as halogenated waste F->G Step 1 H Dispose of subsequent rinsate (check local guidelines) F->H Steps 2 & 3 G->E I Deface label and dispose of container as non-hazardous waste (or as per institutional policy) H->I K Store waste container in a designated Satellite Accumulation Area (SAA) J->K L Arrange for pickup by Environmental Health & Safety (EHS) K->L

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Unused or Waste this compound
  • Segregation :

    • Identify a designated hazardous waste container for "Halogenated Organic Waste".[4][6] These containers are often supplied by your institution's Environmental Health and Safety (EHS) department.

    • Do not mix halogenated waste with non-halogenated organic waste, as this can increase disposal costs and complexity.[7]

    • Ensure incompatible materials, such as strong oxidizing agents, are not added to the same container.[8][9]

  • Transfer :

    • Carefully transfer the solid this compound into the designated halogenated waste container. If the chemical is in a solution, transfer the liquid.

  • Labeling :

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[7][10] List all constituents if it is a mixed waste stream.[6]

    • Record the date when the first waste is added to the container.[9]

  • Storage :

    • Keep the waste container tightly closed except when adding waste.[8][11][12]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is away from general laboratory traffic.[7][8]

    • Use secondary containment, such as a tray, to prevent spills.[11]

  • Final Disposal :

    • Once the container is full or has been accumulating for the maximum allowed time (e.g., up to one year for partially filled containers in an SAA), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal service.[8][9]

Protocol 2: Disposal of Contaminated Materials

Solid waste materials such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in the same designated "Halogenated Organic Waste" container as the chemical itself.

Protocol 3: Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing :

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol), followed by water.[13]

    • The first rinsate must be collected and disposed of as "Halogenated Organic Waste".[11][13]

    • The second and third rinsates can often be disposed of down the drain with copious amounts of water, but always check your local and institutional regulations first.[13]

  • Container Disposal :

    • After triple rinsing, deface or remove the original label from the container.[12][13]

    • Dispose of the clean, empty container in the regular laboratory trash or recycling, in accordance with your facility's procedures.[12]

Waste Characterization Summary

Waste StreamHazard ClassificationRecommended Disposal ContainerKey Disposal Considerations
Solid this compound Halogenated Organic Waste, ToxicLabeled, sealed container for halogenated solids.Do not mix with non-halogenated waste. Store in a designated SAA.
Solutions of this compound Halogenated Organic Liquid Waste, Toxic, Potentially Flammable (depending on solvent)Labeled, sealed container for halogenated liquids.Segregate from acids, bases, and oxidizers.[8] Keep container closed.[8]
Contaminated Labware (gloves, wipes, etc.) Halogenated Organic Solid WasteLabeled, sealed container for halogenated solids.Collect in the same container as the solid waste.
First Rinsate from Empty Containers Halogenated Organic Liquid WasteLabeled, sealed container for halogenated liquids.Must be treated as hazardous waste.[11][13]

Under no circumstances should this compound or its solutions be disposed of down the sink or by evaporation in a fume hood. [8][12] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.[2]

References

Personal protective equipment for handling 1-(5-bromo-1H-indazol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(5-bromo-1H-indazol-3-yl)ethanone (CAS No. 886363-74-2). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is a chemical intermediate with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. A "Warning" signal word is associated with this compound[1][2]. Adherence to the prescribed personal protective equipment is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) with no lining.[3] Gloves should be regularly inspected and replaced.To prevent skin contact and irritation (H315). Unlined gloves are crucial as linings can absorb and retain the chemical.[3]
Eye and Face Protection Safety glasses with side shields, chemical safety goggles, or a full-face shield.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation (H319).
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., P100) is required.[4]To prevent respiratory tract irritation from inhalation of the solid compound (H335).
Body Protection A lab coat or chemical-resistant coveralls should be worn.[6] For tasks with a higher risk of splashes, a chemical-resistant apron is recommended.[3]To protect the skin from accidental contact and contamination.
Foot Protection Closed-toe, chemical-resistant footwear.[6][7] Pant legs should be worn outside of boots.[6]To protect feet from spills and prevent chemical entry into shoes.

Operational Handling Protocol

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place with an inert atmosphere.[1][2] The recommended storage temperature is 2-8°C[1][2].

Handling and Dispensing:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Dispensing: As this compound is a solid, handle it carefully to avoid generating dust.[1] Use appropriate tools (e.g., spatulas) for transfer.

  • Spill Management: In case of a spill, avoid breathing dust. Wear appropriate PPE, including respiratory protection. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve from Storage (2-8°C) C->D Proceed to Handling E Weigh/Dispense Compound D->E F Perform Experimental Procedure E->F G Decontaminate Equipment F->G Experiment Complete H Segregate Waste G->H I Dispose of Waste per Regulations H->I J Return to General Lab Duties I->J End of Process

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste in a clearly labeled, sealed container. Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-indazol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(5-bromo-1H-indazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.